molecular formula C17H32O8 B15621863 Boc-PEG4-methyl propionate

Boc-PEG4-methyl propionate

Número de catálogo: B15621863
Peso molecular: 364.4 g/mol
Clave InChI: ZTPUSINUVRMSKT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Boc-PEG4-methyl propionate is a useful research compound. Its molecular formula is C17H32O8 and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C17H32O8

Peso molecular

364.4 g/mol

Nombre IUPAC

methyl 3-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H32O8/c1-17(2,3)25-16(19)6-8-22-10-12-24-14-13-23-11-9-21-7-5-15(18)20-4/h5-14H2,1-4H3

Clave InChI

ZTPUSINUVRMSKT-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-methyl propionate (B1217596) is a heterobifunctional linker molecule widely employed in the fields of chemical biology and drug discovery. As a member of the polyethylene (B3416737) glycol (PEG) family of linkers, it offers desirable properties such as increased solubility and improved pharmacokinetic profiles to the molecules it connects. Its structure features a tert-butyloxycarbonyl (Boc) protected amine at one end and a methyl propionate ester at the other, connected by a four-unit PEG chain. This configuration makes it a valuable tool for the synthesis of complex molecules, most notably as a linker in the development of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that co-opt the body's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1] Boc-PEG4-methyl propionate serves as a flexible and hydrophilic spacer to connect a target protein-binding ligand and an E3 ubiquitin ligase-binding ligand, the two key components of a PROTAC molecule.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical Properties and Data

This compound is a well-defined, monodisperse PEG linker. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Quantitative Data for this compound

PropertyValueSource
CAS Number 2100306-74-7[3][4]
Molecular Formula C₁₇H₃₂O₈[3]
Molecular Weight 364.43 g/mol [3]
Topological Polar Surface Area (TPSA) 89.52 Ų[3]
LogP 1.3477[3]
Hydrogen Bond Acceptors 8[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 15[3]
Solubility Soluble in most organic solvents. Miscible with ethanol (B145695) and ethyl ether.[5]

Experimental Protocols

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process: 1) Boc protection of the amine terminus of a PEG4-alcohol and 2) esterification of the hydroxyl terminus with methyl propionyl chloride. A more common and controlled approach involves the reaction of a pre-formed Boc-protected PEG4-acid with methanol (B129727).

Materials:

  • Boc-NH-PEG4-COOH (Commercially available)

  • Methanol (CH₃OH), anhydrous

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl Acetate (B1210297) for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG4-COOH (1 equivalent) in anhydrous DCM.

  • Addition of Reagents: Add DMAP (0.1 equivalents) and anhydrous methanol (1.5 equivalents) to the solution.

  • Coupling Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of DCC (1.1 equivalents) in anhydrous DCM.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

  • Extraction: Combine the filtrate and washes and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

Purification of the crude this compound is typically achieved by flash column chromatography.

Procedure:

  • Column Preparation: Pack a silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the purified this compound as a clear oil or solid.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in PROTAC Synthesis

This compound is a key building block in the modular synthesis of PROTACs. The Boc-protected amine allows for the selective deprotection and subsequent coupling to a warhead (target protein binder) or an E3 ligase ligand. The methyl ester can be hydrolyzed to the corresponding carboxylic acid for coupling to an amine-containing molecule.

General Workflow for PROTAC Synthesis using this compound

The following workflow illustrates the general strategy for incorporating this compound into a PROTAC.

PROTAC_Synthesis_Workflow cluster_0 Linker Modification cluster_1 First Coupling cluster_2 Deprotection cluster_3 Second Coupling Boc_PEG_Ester This compound Boc_PEG_Acid Boc-PEG4-acid Boc_PEG_Ester->Boc_PEG_Acid Hydrolysis (e.g., LiOH) Boc_PEG_E3 Boc-PEG4-E3 Ligand Boc_PEG_Acid->Boc_PEG_E3 Amide Coupling (e.g., HATU, DIPEA) E3_Ligand E3 Ligase Ligand (with amine) E3_Ligand->Boc_PEG_E3 Amine_PEG_E3 H₂N-PEG4-E3 Ligand Boc_PEG_E3->Amine_PEG_E3 Boc Deprotection (e.g., TFA) PROTAC Final PROTAC Amine_PEG_E3->PROTAC Amide Coupling (e.g., HATU, DIPEA) Warhead Warhead (Target Binder) (with carboxylic acid) Warhead->PROTAC

Caption: General workflow for PROTAC synthesis.

Mechanism of Action in a PROTAC Context

Once synthesized, a PROTAC containing the PEG4 linker facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Warhead-PEG4-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex Target Target Protein (POI) Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Recognition & Degradation Proteasome->PROTAC Recycled Proteasome->E3_Ligase Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Conclusion

This compound is a versatile and valuable tool for researchers in drug discovery and chemical biology. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the construction of complex molecules like PROTACs. The synthetic and application protocols outlined in this guide provide a foundation for its effective use in the laboratory. As the field of targeted protein degradation continues to expand, the importance of precisely engineered linkers like this compound will undoubtedly grow.

References

An In-depth Technical Guide to Boc-PEG4-methyl propionate: A Core Component in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-PEG4-methyl propionate (B1217596) is a heterobifunctional linker of significant interest in the fields of medicinal chemistry and drug development. Its unique chemical architecture, featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a methyl propionate terminus, makes it a versatile tool for the synthesis of complex biomolecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a particular focus on its role as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and representative data are presented to facilitate its practical application in a research setting.

Core Chemical Structure and Properties

Boc-PEG4-methyl propionate is characterized by a molecular formula of C₁₇H₃₂O₈ and a molecular weight of 364.43 g/mol .[1] Its structure is defined by a tert-butyloxycarbonyl (Boc) protecting group on one end of a tetraethylene glycol (PEG4) chain, and a methyl propionate group at the other end. The PEG4 spacer imparts hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecules it is incorporated into.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2100306-74-7[1]
Molecular Formula C₁₇H₃₂O₈[1]
Molecular Weight 364.43[1]
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCC(OC)=O[1]
Topological Polar Surface Area 89.52 Ų[1]
LogP 1.3477[1]
Appearance Colorless to pale yellow viscous liquid or oil[2]
Solubility Soluble in most organic solvents (e.g., DMSO, DMF, Dichloromethane)Inferred from similar compounds
Stability The Boc group is labile under strong acidic conditions.Inferred from general chemical principles

Synthesis and Purification

Representative Synthesis of this compound

The synthesis can be envisioned as a two-step process starting from commercially available Boc-NH-PEG4-OH.

Step 1: Williamson Ether Synthesis to introduce the propionate precursor

  • To a solution of Boc-NH-PEG4-OH (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 1.2 equivalents) portion-wise.

  • Stir the reaction mixture at 0 °C for 30 minutes.

  • Add methyl 3-bromopropionate (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) or dichloromethane (B109758) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification of this compound

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

  • A gradient elution system, for example, starting with 100% hexane (B92381) and gradually increasing the polarity with ethyl acetate, can be employed to isolate the pure this compound.

  • The fractions containing the desired product, as identified by TLC, are combined and the solvent is removed under reduced pressure to yield the purified product.

Application in PROTAC Synthesis: A Detailed Experimental Protocol

This compound is a valuable linker for the synthesis of PROTACs. The methyl propionate end can be hydrolyzed to a carboxylic acid, which can then be coupled to an amine-containing ligand for an E3 ubiquitin ligase (e.g., pomalidomide (B1683931) for Cereblon) or a target protein. Subsequently, the Boc-protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the other ligand.

The following is a detailed protocol for the synthesis of a well-known BRD4-targeting PROTAC, which utilizes a PEG4 linker, adapted from available literature.[3][4] This example illustrates how a linker analogous to this compound is employed in a real-world application.

Synthesis of a BRD4-Targeting PROTAC (JQ1-PEG4-Pomalidomide)

Step 1: Synthesis of the Pomalidomide-Linker Intermediate

  • To a solution of pomalidomide (1 equivalent) and a Boc-protected PEG4-carboxylic acid linker (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF), add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 equivalents) and N,N-diisopropylethylamine (DIPEA, 2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the Boc-protected Pomalidomide-PEG4 intermediate.

Step 2: Deprotection of the Boc Group

  • Dissolve the Boc-protected Pomalidomide-PEG4 intermediate in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene (B28343) can be performed to ensure complete removal of residual TFA.

Step 3: Coupling with JQ1 to form the final PROTAC

  • To a solution of the deprotected Pomalidomide-PEG4-amine intermediate (1 equivalent) and a carboxylic acid derivative of JQ1 (1.1 equivalents) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (2 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the crude reaction mixture by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the final JQ1-PEG4-Pomalidomide PROTAC.

Table 2: Representative Quantitative Data for PROTAC Synthesis

StepCompoundStarting Material (mg)Product (mg)Yield (%)Purity (by HPLC)
1 Boc-Pomalidomide-PEG4100120~85%>95%
2 Pomalidomide-PEG4-Amine120~105Quantitative>95%
3 JQ1-PEG4-Pomalidomide10585~60%>98%

Note: The values in this table are representative and may vary depending on the specific reaction conditions and scale.

Mandatory Visualizations

Chemical Structure of this compound

chemical_structure cluster_boc Boc Group cluster_peg PEG4 Spacer cluster_propionate Methyl Propionate boc Boc-NH- peg (CH₂CH₂O)₄ boc->peg prop -CH₂CH₂COOCH₃ peg->prop

Caption: Chemical structure of this compound.

Synthetic Workflow for a BRD4-Targeting PROTAC

protac_synthesis start Pomalidomide + Boc-PEG4-COOH step1 Amide Coupling (HATU, DIPEA) start->step1 intermediate1 Boc-Pomalidomide-PEG4 step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 Pomalidomide-PEG4-Amine step2->intermediate2 step3 Amide Coupling (HATU, DIPEA) intermediate2->step3 jq1 JQ1-COOH jq1->step3 final_product JQ1-PEG4-Pomalidomide (PROTAC) step3->final_product

Caption: Synthetic workflow for a BRD4-targeting PROTAC.

Mechanism of Action of a BRD4-Targeting PROTAC

protac_moa PROTAC JQ1-PEG4-Pomalidomide BRD4 BRD4 (Target Protein) PROTAC->BRD4 binds CRBN Cereblon (E3 Ligase) PROTAC->CRBN recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex CRBN->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination induces Proteasome Proteasome Ubiquitination->Proteasome leads to Degradation BRD4 Degradation Proteasome->Degradation

Caption: Signaling pathway of BRD4 degradation induced by a PROTAC.

Conclusion

This compound is a highly valuable and versatile chemical tool for researchers in drug discovery and development. Its well-defined structure, incorporating a Boc-protected amine, a hydrophilic PEG4 spacer, and a modifiable methyl propionate group, allows for the streamlined synthesis of complex molecules like PROTACs. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this linker in the design and synthesis of next-generation therapeutics aimed at targeted protein degradation. As the field of targeted therapeutics continues to evolve, the strategic application of well-designed linkers such as this compound will undoubtedly play a pivotal role in advancing new treatment modalities.

References

An In-Depth Technical Guide to Boc-PEG4-methyl propionate (CAS 2100306-74-7): A Heterobifunctional Linker for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Boc-PEG4-methyl propionate (B1217596), a heterobifunctional linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of specific target proteins by hijacking the cell's natural ubiquitin-proteasome system. The linker component of a PROTAC is a critical determinant of its efficacy, influencing factors such as solubility, cell permeability, and the geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.

Boc-PEG4-methyl propionate incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule. This guide details the physicochemical properties of this linker, provides generalized experimental protocols for its application, and visualizes key concepts through diagrams.

Physicochemical and Computational Data

The following tables summarize the key physicochemical and computational properties of this compound. This data is essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 2100306-74-7[1]
Molecular Formula C₁₇H₃₂O₈[1]
Molecular Weight 364.43 g/mol [1]
SMILES O=C(OC(C)(C)C)CCOCCOCCOCCOCCC(OC)=O[1]
Computational PropertyValueSource
Topological Polar Surface Area (TPSA) 89.52 Ų[1]
LogP 1.3477[1]
Hydrogen Bond Acceptors 8[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 15[1]

Core Applications in Drug Discovery

This compound is primarily employed as a heterobifunctional linker in the synthesis of PROTACs.[2] Its structure is designed for a sequential and controlled conjugation strategy. The Boc (tert-butyloxycarbonyl) protecting group on the amine allows for the initial reaction of the methyl propionate terminus, followed by deprotection of the amine for subsequent conjugation.

The PEG4 spacer provides several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the often large and hydrophobic PROTAC molecules.

  • Improved Pharmacokinetics: PEGylation can increase the in vivo half-life of a molecule by reducing renal clearance.

  • Optimal Spacing: The length of the PEG linker is crucial for the effective formation of a stable ternary complex between the target protein and the E3 ligase.

Experimental Protocols

Boc Deprotection to Expose the Primary Amine

The Boc group is an acid-labile protecting group. Its removal is a critical step to enable the subsequent conjugation of the amine terminus of the linker.

Materials:

  • Boc-PEG4-ester derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Dissolve the Boc-protected PEG linker in a 1:1 mixture of DCM and TFA.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • To ensure complete removal of TFA, co-evaporate the residue with DCM three times.

  • Neutralize the residue by dissolving it in DCM and washing with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine-PEG-ester.

Amide Bond Formation with the Methyl Propionate Terminus

The methyl ester of the propionate group can be converted to a stable amide bond by reaction with a primary or secondary amine present on a ligand for the target protein or the E3 ligase. This reaction often requires activation of the ester or direct amidation under specific conditions. A more common approach for PROTAC synthesis involves starting with the corresponding carboxylic acid of the linker (Boc-PEG4-propionic acid) and using standard peptide coupling reagents.

General Protocol for Amide Coupling using the Corresponding Carboxylic Acid:

Materials:

  • Boc-PEG4-propionic acid (as an analogue to the methyl ester)

  • Amine-containing molecule (e.g., ligand for target protein or E3 ligase)

  • Coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), or HATU.

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve Boc-PEG4-propionic acid (1.0 equivalent) and the amine-containing molecule (1.0-1.2 equivalents) in anhydrous DMF or DCM.

  • Add a coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like DIPEA (2.0 equivalents).

  • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel to obtain the desired amide conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary E3 E3 Ligase E3->Ternary Binds Ternary->PROTAC Recycled PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

General Synthetic Workflow for a PROTAC using a Boc-PEG-Ester Linker

The following diagram outlines a general synthetic route for constructing a PROTAC molecule using a linker like this compound.

PROTAC_Synthesis_Workflow start This compound Linker step1 Amide Coupling (or ester aminolysis) start->step1 ligand1 POI Ligand (with amine) ligand1->step1 intermediate Boc-PEG4-Ligand 1 step1->intermediate Forms step2 Boc Deprotection (TFA/DCM) intermediate->step2 intermediate2 H2N-PEG4-Ligand 1 step2->intermediate2 Yields step3 Amide Coupling (e.g., HATU, DIPEA) intermediate2->step3 ligand2 E3 Ligase Ligand (with activated carboxyl) ligand2->step3 final_protac Final PROTAC Molecule step3->final_protac Synthesizes

Caption: General synthetic workflow for PROTAC synthesis.

Conclusion

This compound is a valuable heterobifunctional linker for the development of PROTACs. Its bifunctional nature, combined with the benefits of the PEG spacer, allows for a modular and efficient approach to PROTAC synthesis. While specific experimental data for this exact compound is limited, the well-established chemistry of its constituent functional groups provides a solid foundation for its application in targeted protein degradation research. This guide serves as a foundational resource for scientists and researchers in the field of drug discovery, enabling a better understanding of how to effectively utilize such linkers in the design and synthesis of novel therapeutics.

References

An In-depth Technical Guide to the Physical Properties of Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-methyl propionate (B1217596) is a heterobifunctional polyethylene (B3416737) glycol (PEG) linker of discrete length. It plays a crucial role in the development of targeted therapeutics, particularly as a component in Proteolysis Targeting Chimeras (PROTACs).[1][2] This guide provides a comprehensive overview of the known physical and chemical properties of Boc-PEG4-methyl propionate, alongside detailed experimental protocols for its characterization and a visualization of its role in the PROTAC mechanism.

Chemical and Physical Properties

While specific experimentally determined physical properties for this compound are not widely published, a combination of data from suppliers and computational models provides valuable insights into its characteristics.

General Information
PropertyValueSource
Chemical Name tert-Butyl (1-methoxy-2-oxo-6,9,12-trioxa-3-azapentadecan-15-yl)carbamateN/A
CAS Number 2100306-74-7[3]
Molecular Formula C₁₇H₃₂O₈[3]
Molecular Weight 364.43 g/mol [3]
Appearance Not explicitly stated, but related PEG compounds can be liquid or solid.[4]
Solubility Expected to be soluble in a range of organic solvents such as DMSO, DMF, and chlorinated solvents. The PEG chain confers some hydrophilicity.[5][6]N/A
Computed Physicochemical Data

Computational models provide estimates of several key physicochemical parameters that are valuable in predicting the behavior of the molecule in biological and chemical systems.

PropertyValueSource
Topological Polar Surface Area (TPSA) 89.52 Ų[3]
LogP (Octanol-Water Partition Coefficient) 1.3477[3]
Hydrogen Bond Acceptors 8[3]
Hydrogen Bond Donors 0[3]
Rotatable Bonds 15[3]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Objective: To confirm the chemical structure of this compound by identifying the characteristic proton (¹H) and carbon (¹³C) signals.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). To ensure sharp signals, the solvent should be free of water.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Expected chemical shifts (δ) and multiplicities:

      • ~1.4 ppm (singlet, 9H): tert-butyl protons of the Boc group.

      • ~3.3-3.7 ppm (multiplets): PEG chain methylene (B1212753) protons (-OCH₂CH₂O-).

      • ~3.6 ppm (singlet, 3H): Methyl ester protons (-COOCH₃).

      • Other signals corresponding to the propionate and carbamate (B1207046) linkages.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected chemical shifts (δ):

      • Signals corresponding to the carbonyls of the Boc and ester groups.

      • Signals for the quaternary carbon and methyl carbons of the Boc group.

      • A characteristic signal for the PEG backbone carbons.

      • A signal for the methyl carbon of the ester.

  • Data Analysis: Integrate the proton signals to confirm the relative number of protons in different environments. Compare the observed chemical shifts with predicted values and data from similar structures to confirm the identity of the compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To verify the molecular weight of this compound.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a solvent compatible with the ionization source (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with a soft ionization source, such as Electrospray Ionization (ESI), is ideal for this type of molecule.[7]

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the mass spectrum in positive ion mode.

    • Look for the molecular ion peak corresponding to the exact mass of the compound plus a proton [M+H]⁺ or other adducts (e.g., [M+Na]⁺). For C₁₇H₃₂O₈, the expected exact mass is approximately 364.21 g/mol .

  • Data Analysis: Compare the observed m/z value of the molecular ion peak with the calculated exact mass to confirm the molecular formula.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of a sample of this compound.

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD).

  • Chromatographic Conditions:

    • Column: A reversed-phase column (e.g., C18) is typically used for molecules of this polarity.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: If the molecule has a UV chromophore, a UV detector can be used. For molecules like this with weak or no chromophores, an ELSD is more appropriate.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

  • Data Analysis: The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Role in PROTAC-Mediated Protein Degradation

This compound serves as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Experimental Workflow

The development and evaluation of a PROTAC utilizing a linker derived from this compound typically follows a structured workflow.

PROTAC_Workflow PROTAC Development and Evaluation Workflow A Design & Synthesis of PROTAC B Biochemical Assays A->B Evaluation of biochemical activity C Cell-Based Assays B->C Assessment in cellular context B1 Ternary Complex Formation B->B1 B2 Ubiquitination Assays B->B2 D In Vivo Studies C->D Preclinical evaluation C1 Target Protein Degradation C->C1 C2 Cell Viability/Toxicity C->C2 D1 Pharmacokinetics D->D1 D2 Efficacy in Disease Models D->D2

Caption: A flowchart outlining the typical experimental workflow for PROTAC development.

Mechanism of Action of a PROTAC

The signaling pathway initiated by a PROTAC is a key aspect of its function. The following diagram illustrates this process.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_1 Protein Degradation A Target Protein (POI) B PROTAC A->B C E3 Ubiquitin Ligase B->C D Ubiquitination of POI C->D Ub transfer D->B Recycled PROTAC D->C Recycled E3 Ligase E Proteasome D->E Recognition F Degradation of POI E->F Proteolysis Recycled Amino Acids Recycled Amino Acids F->Recycled Amino Acids

References

Navigating the Solubility of Boc-PEG4-methyl Propionate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of Boc-PEG4-methyl propionate (B1217596), a heterobifunctional PEG linker integral to the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide provides a robust predictive analysis based on the solubility of structurally analogous molecules and outlines a comprehensive experimental protocol for determining its solubility in various organic solvents.

Understanding the Molecular Structure and its Influence on Solubility

The solubility of Boc-PEG4-methyl propionate is dictated by the interplay of its distinct chemical moieties: the nonpolar tert-Butyloxycarbonyl (Boc) protecting group, the hydrophilic polyethylene (B3416737) glycol (PEG) chain, and the terminal methyl propionate ester.

  • Boc Group: The bulky, nonpolar Boc group enhances solubility in lipophilic organic solvents.

  • PEG4 Linker: The four-unit polyethylene glycol chain is highly flexible and hydrophilic, significantly contributing to solubility in a wide array of polar organic solvents. The ether backbone of the PEG linker is also less susceptible to oxidative cleavage, conferring metabolic stability.[]

  • Methyl Propionate: The methyl propionate group at the terminus contributes to the molecule's overall polarity.

Based on these structural features, this compound is anticipated to exhibit favorable solubility in a range of common organic solvents, particularly polar aprotic and chlorinated solvents.

Inferred Solubility Data

SolventClassificationPredicted Solubility
Dimethyl Sulfoxide (DMSO)Polar AproticHighly Soluble
N,N-Dimethylformamide (DMF)Polar AproticHighly Soluble
Dichloromethane (DCM)ChlorinatedSoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonitrilePolar AproticSoluble

This data is inferred from structurally similar molecules and should be confirmed experimentally.

Experimental Protocol for Solubility Determination

For precise applications, it is crucial to determine the solubility of this compound empirically. The following protocol provides a general framework for such a determination.

Objective: To determine the approximate solubility of this compound in a selection of organic solvents at a defined temperature.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Methanol, Ethanol, Acetonitrile)

  • Analytical balance

  • Vials with caps

  • Vortex mixer

  • Centrifuge

  • Pipettes

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

Methodology:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a stock solution of known concentration.

  • Preparation of Saturated Solutions:

    • Add a pre-weighed excess amount of this compound (e.g., 5-10 mg) to a series of vials.

    • To each vial, add a known volume (e.g., 1 mL) of the respective organic solvent being tested.

  • Equilibration:

    • Securely cap the vials.

    • Agitate the mixtures using a vortex mixer for a set period (e.g., 1-2 hours) at a constant temperature (e.g., room temperature).

    • Allow the vials to stand to let any undissolved solid settle. For faster separation, centrifuge the vials.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant from each vial, ensuring no solid particles are transferred.

    • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of the analytical instrument.

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved this compound.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / Volume of supernatant analyzed

Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key relationships between its structural components and the properties of the solvent that govern its solubility.

G Factors Influencing this compound Solubility cluster_solute This compound cluster_solvent Solvent Properties Boc Boc Group (Nonpolar) Solubility Solubility Boc->Solubility + Lipophilic Solvents PEG PEG4 Linker (Hydrophilic) PEG->Solubility + Polar Solvents Ester Methyl Propionate (Polar) Ester->Solubility + Polar Solvents Polarity Polarity Polarity->Solubility Like Dissolves Like H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Enhances in Protic Solvents

Caption: Logical relationship of factors affecting solubility.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong inference of its solubility profile can be drawn from its structural components and comparison with analogous molecules. It is anticipated to be readily soluble in common polar aprotic and chlorinated organic solvents. For applications demanding high precision, the provided experimental protocol offers a reliable method for empirical determination of its solubility. Understanding these solubility characteristics is paramount for researchers and scientists in optimizing reaction conditions, purification processes, and the overall efficiency of drug development workflows involving this versatile PEG linker.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-PEG4-methyl propionate (B1217596), a heterobifunctional PEG linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Understanding the chemical stability of this linker is critical for ensuring the quality, reproducibility, and efficacy of the final therapeutic agent.

Chemical Structure and Properties

Boc-PEG4-methyl propionate is comprised of three key chemical features that dictate its stability profile:

  • A tert-butyloxycarbonyl (Boc) protecting group: This group is notoriously labile to acidic conditions.

  • A tetraethylene glycol (PEG4) spacer: The PEG chain imparts hydrophilicity and is generally stable, though it can be susceptible to oxidation.

  • A methyl propionate ester: This functional group is susceptible to hydrolysis under both acidic and basic conditions.

Recommended Storage and Handling

For optimal stability and to prevent degradation, this compound should be stored under the following conditions:

  • Temperature: 2-8°C is recommended for short-term storage. For long-term storage, -20°C is preferable.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation of the PEG chain.

  • Moisture: The compound should be kept in a tightly sealed container with a desiccant to prevent hydrolysis of the ester and potential degradation of the Boc group in the presence of acidic impurities.

  • Light: Protect from light to prevent potential photo-oxidation.

When handling, it is crucial to avoid acidic environments to maintain the integrity of the Boc protecting group. Basic conditions should also be avoided to prevent hydrolysis of the methyl ester.

Stability Profile and Potential Degradation Pathways

The stability of this compound is influenced by pH, temperature, and the presence of oxidative agents. The primary degradation pathways are hydrolysis of the Boc group and the methyl ester.

Table 1: Summary of Predicted Stability of this compound under Various Conditions
ConditionBoc Group StabilityMethyl Ester StabilityPEG4 Chain StabilityOverall Stability
Strong Acid (pH < 2) Highly LabileProne to HydrolysisGenerally StablePoor
Mild Acid (pH 4-6) Moderately StableSlow HydrolysisGenerally StableModerate
Neutral (pH 7-7.5) StableSlow HydrolysisGenerally StableGood
Mild Base (pH 8-10) StableProne to HydrolysisGenerally StableModerate
Strong Base (pH > 12) StableRapid HydrolysisGenerally StablePoor
Elevated Temperature Generally StableAccelerated HydrolysisPotential for OxidationPoor
Oxidizing Agents Generally StableGenerally StableProne to OxidationPoor

Below is a diagram illustrating the potential degradation pathways of this compound.

cluster_main This compound cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) main Boc-NH-(PEG4)-CH2CH2-COOCH3 acid_boc H2N-(PEG4)-CH2CH2-COOCH3 (Boc Deprotection) main->acid_boc  H+ acid_ester Boc-NH-(PEG4)-CH2CH2-COOH (Ester Hydrolysis) main->acid_ester  H+ base_ester Boc-NH-(PEG4)-CH2CH2-COO- (Ester Hydrolysis) main->base_ester  OH-

Potential degradation pathways of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify the degradation products and pathways, and to develop a stability-indicating analytical method.

Forced Degradation Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 40°C for 24, 48, and 72 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 40°C for 24, 48, and 72 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and incubate at room temperature for 24, 48, and 72 hours.

    • Thermal Degradation: Store the solid compound and the stock solution at 60°C for 1 week.

    • Photostability: Expose the solid compound and the stock solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Recommended Stability-Indicating HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 10% to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and/or Mass Spectrometry (MS).

  • Column Temperature: 30°C.

This method should be validated for its ability to separate the parent compound from its potential degradation products.

The following diagram outlines a logical workflow for assessing the stability of this compound.

cluster_workflow Stability Assessment Workflow receive Receive and Characterize This compound develop_method Develop Stability-Indicating HPLC Method receive->develop_method forced_degradation Perform Forced Degradation Studies develop_method->forced_degradation identify_degradants Identify Degradation Products (LC-MS) forced_degradation->identify_degradants validate_method Validate Analytical Method identify_degradants->validate_method stability_study Conduct Long-Term and Accelerated Stability Studies validate_method->stability_study establish_specs Establish Storage Conditions and Shelf-Life stability_study->establish_specs

Workflow for stability assessment of this compound.

Conclusion

This compound is a valuable linker in drug development, but its stability is contingent on proper storage and handling. The Boc and methyl ester functionalities are the primary sites of degradation, being susceptible to acid- and base-catalyzed hydrolysis, respectively. The PEG chain is generally stable but can undergo oxidation. A thorough understanding of these stability characteristics, coupled with robust analytical methods for monitoring degradation, is essential for researchers and drug development professionals to ensure the integrity and performance of this critical reagent.

An In-depth Technical Guide on the Safety of Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the safety data for Boc-PEG4-methyl propionate (B1217596), a PEG-based PROTAC linker utilized in the synthesis of proteolysis-targeting chimeras.[1] This document is intended for researchers, scientists, and drug development professionals, compiling available safety, handling, and storage information. Due to the absence of a complete, formally issued Safety Data Sheet (SDS), this guide synthesizes data from supplier information and structurally related compounds to provide a thorough safety profile.

Chemical Identification and Properties

Boc-PEG4-methyl propionate is a chemical compound with the CAS Number 2100306-74-7.[2] Its chemical structure and properties are summarized below.

PropertyValueReference
Molecular Formula C₁₇H₃₂O₈[2]
Molecular Weight 364.43 g/mol [2]
CAS Number 2100306-74-7[2]
Purity ≥98%[2]
Topological Polar Surface Area (TPSA) 89.52 Ų[2]
LogP 1.3477[2]
Hydrogen Bond Acceptors 8[2]
Hydrogen Bond Donors 0[2]
Rotatable Bonds 15[2]

Hazard Identification and Classification

Based on available supplier safety information, this compound is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statements
Acute toxicity, OralGHS07WarningH302: Harmful if swallowed.
Skin corrosion/irritationGHS07WarningH315: Causes skin irritation.
Serious eye damage/eye irritationGHS07WarningH319: Causes serious eye irritation.
Specific target organ toxicity — single exposure (Respiratory tract irritation)GHS07WarningH335: May cause respiratory irritation.

Source: ChemScene[2]

Precautionary Measures and Safe Handling

The following precautionary statements are advised when handling this compound.[2]

CategoryPrecautionary Statement CodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash face, hands and any exposed skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P330Rinse mouth.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Source: ChemScene[2]

A logical workflow for the safe handling of this compound is illustrated in the following diagram.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal Read SDS Read SDS Wear PPE Wear PPE Read SDS->Wear PPE Understand Hazards Use in Ventilated Area Use in Ventilated Area Wear PPE->Use in Ventilated Area Begin Work Avoid Contact Avoid Contact Use in Ventilated Area->Avoid Contact During Use No Eating/Drinking No Eating/Drinking Avoid Contact->No Eating/Drinking During Use Store Properly Store Properly No Eating/Drinking->Store Properly After Use Dispose Safely Dispose Safely Store Properly->Dispose Safely End of Lifecycle

Caption: A logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures are recommended based on the available hazard information. These are general recommendations and immediate medical attention should be sought if symptoms persist or are severe.

Exposure RouteFirst Aid Measures
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[3][4]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation occurs, get medical advice/attention.[3][4]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4]
Ingestion If swallowed, rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Storage and Shipping

Proper storage and shipping are crucial to maintain the stability and integrity of this compound.

ConditionRecommendationReference
Storage Temperature 2-8°C, sealed in a dry environment.[2]
Shipping Temperature Room temperature in the continental US; may vary elsewhere.[2]

Experimental Protocols

Based on the conducted search, detailed experimental protocols involving the use of this compound are not publicly available in safety-related documentation. Researchers should develop specific protocols based on their experimental design, incorporating the safety and handling information provided in this guide.

Signaling Pathways

Information regarding the effect of this compound on specific signaling pathways is not available in the context of safety data sheets or related safety documents. This compound is a linker used in the synthesis of PROTACs, and its biological effects would be dependent on the final PROTAC molecule it is incorporated into.[1]

Disclaimer: This document is intended as a technical guide and is based on publicly available information. It is not a substitute for a formal Safety Data Sheet (SDS). Users should always consult the most current safety information from the supplier before handling this chemical and ensure that all appropriate safety measures are in place.

References

A Technical Guide to the Synthesis of Boc-PEG4-Methyl Propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Boc-PEG4-methyl propionate (B1217596), a valuable bifunctional linker used in the development of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document details a robust experimental protocol for its preparation via Steglich esterification, presents relevant quantitative data, and illustrates the synthetic workflow.

Introduction

Boc-PEG4-methyl propionate, systematically named methyl 3-(1-(tert-butoxycarbonylamino)-11-oxo-3,6,9-trioxa-12-azaundecan-15-yl)propanoate, is a heterobifunctional linker molecule. It features a Boc-protected amine and a methyl ester terminus, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. The Boc protecting group provides a stable yet readily cleavable handle for sequential conjugation strategies, while the methyl ester can be hydrolyzed to a carboxylic acid for further functionalization. The PEG spacer enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Synthetic Approach: Steglich Esterification

The synthesis of this compound is most effectively achieved through the Steglich esterification of its carboxylic acid precursor, Boc-NH-PEG4-CH2CH2COOH, with methanol (B129727). This method is favored due to its mild reaction conditions, which are compatible with the Boc-protecting group, and its high efficiency in forming the ester bond.[1][2] The reaction is mediated by N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst.[3]

The reaction proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, reacting with the intermediate to form a reactive acyl-pyridinium species. This species is subsequently attacked by the alcohol (methanol) to yield the desired ester and the regenerated DMAP catalyst. The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration.[2]

Experimental Protocol

This section details a representative experimental protocol for the synthesis of this compound via Steglich esterification.

Materials:

  • Boc-NH-PEG4-CH2CH2COOH (1.0 eq)

  • Methanol (CH3OH) (5-10 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-NH-PEG4-CH2CH2COOH (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM.

  • Addition of Alcohol: Add methanol (5-10 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Initiation of Esterification: Cool the reaction mixture to 0 °C using an ice bath. In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction Progression: After the addition of DCC is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexanes).

  • Workup:

    • Upon completion of the reaction, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a celite pad to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

    • Combine the filtrate and washings and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.[4]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValue
Starting Material Boc-NH-PEG4-CH2CH2COOH
Molecular Weight ( g/mol ) 365.42
Reagents Methanol, DCC, DMAP
Solvent Dichloromethane (DCM)
Reaction Time (hours) 12-24
Reaction Temperature 0 °C to Room Temperature
Product This compound
Molecular Weight ( g/mol ) 379.45
Typical Yield (%) 85-95%
Purity (by HPLC) >95%
Appearance Colorless to pale yellow oil

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Start Starting Materials: Boc-NH-PEG4-CH2CH2COOH Methanol, DCC, DMAP Reaction Steglich Esterification in Anhydrous DCM (0°C to RT, 12-24h) Start->Reaction Filtration Filtration (Removal of DCU) Reaction->Filtration Reaction Mixture Workup Aqueous Workup (NaHCO3, Brine) Filtration->Workup Filtrate Purification Column Chromatography (Silica Gel) Workup->Purification Crude Product Product Final Product: This compound Purification->Product Pure Product

Workflow for the synthesis of this compound.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. The described Steglich esterification method offers a reliable and high-yielding route to this important bifunctional linker, which is a key component in the construction of complex bioconjugates for therapeutic and research applications. The provided workflow and quantitative data serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development.

References

The Strategic Application of Boc-PEG4-methyl propionate as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of pathogenic proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. The linker is not a mere spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG) linkers have gained prominence. This in-depth technical guide focuses on Boc-PEG4-methyl propionate (B1217596), a specific and versatile PEG-based linker, elucidating its role in PROTAC design and providing practical guidance for its application.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which confer a unique combination of hydrophilicity and flexibility.[1][2][3] These properties are particularly advantageous in PROTAC design, as they can enhance the solubility of often large and hydrophobic PROTAC molecules, a common challenge in their development.[4][5] Furthermore, the flexibility of the PEG chain can facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is a prerequisite for efficient ubiquitination and subsequent proteasomal degradation.[6][7] The length of the PEG linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to ensure the appropriate spatial orientation for ubiquitin transfer.[8]

Boc-PEG4-methyl propionate: A Versatile Building Block

This compound is a bifunctional linker that incorporates a four-unit PEG chain. One terminus is a methyl propionate ester, while the other is protected with a tert-butyloxycarbonyl (Boc) group. This orthogonal protection scheme allows for the sequential and controlled conjugation of the POI and E3 ligase ligands.

Physicochemical Properties
PropertyValueReference
CAS Number 2100306-74-7[9][10]
Molecular Formula C₁₇H₃₂O₈[9][10]
Molecular Weight 364.43 g/mol [9][10]
Topological Polar Surface Area (TPSA) 89.52 Ų[9][10]
logP 1.3477[9][10]

Quantitative Data on PEG4-Linker Containing PROTACs

PROTACTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
BRD4 Degrader (with PEG4 linker) BRD4PomalidomideMDA-MB-23160>90[11]

Note: The DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are dependent on the specific cell line and experimental conditions.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using a Boc-PEG4-linker and for the evaluation of its degradation efficacy.

Protocol 1: Synthesis of a PROTAC using a Boc-PEG4-Linker

This protocol describes a general two-step procedure for the synthesis of a PROTAC, involving the sequential conjugation of an E3 ligase ligand and a POI ligand to a PEG4 linker.

Materials:

  • Boc-NH-PEG4-COOH (a derivative of this compound where the ester is hydrolyzed to a carboxylic acid)

  • E3 Ligase Ligand with a free amine (e.g., Pomalidomide)

  • POI Ligand with a suitable functional group for coupling (e.g., a free amine or alkyne)

  • Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: Trifluoroacetic acid (TFA)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), Dichloromethane (DCM)

  • Click chemistry reagents (if applicable): Copper(II) sulfate, Sodium ascorbate, THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

Step 1: Coupling of Boc-NH-PEG4-COOH to the E3 Ligase Ligand

  • Dissolve Boc-NH-PEG4-COOH (1.0 eq), the E3 ligase ligand (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected E3 ligase-linker conjugate.

Step 2: Deprotection and Coupling to the POI Ligand

  • Dissolve the Boc-protected E3 ligase-linker conjugate in a solution of 20% TFA in DCM.

  • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by LC-MS).

  • Remove the solvent and excess TFA under reduced pressure.

  • For amide bond formation: Dissolve the deprotected intermediate and the POI ligand (with a carboxylic acid) in anhydrous DMF. Add HATU and DIPEA and proceed as in Step 1.

  • For click chemistry (if the POI ligand has an alkyne group and the linker is modified with an azide): Dissolve the deprotected amine-linker-E3 ligase conjugate and the alkyne-functionalized POI ligand in a mixture of t-BuOH and water. Add copper(II) sulfate, sodium ascorbate, and THPTA. Stir at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the procedure to quantify the degradation of a target protein in cells treated with a PROTAC.[8][12]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration for all samples.

    • Prepare samples with Laemmli buffer and denature by boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe with the loading control antibody.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

Mandatory Visualizations

Signaling Pathway: PI3K/AKT/mTOR

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers.[2][13] PROTACs are being developed to target key kinases in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates Proteasome Proteasome PI3K->Proteasome Degradation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Promotes mTORC2 mTORC2 mTORC2->AKT Phosphorylates PROTAC PROTAC (e.g., targeting PI3K) PROTAC->PI3K Binds E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->PI3K

Caption: PROTAC-mediated degradation of PI3K in the PI3K/AKT/mTOR signaling pathway.

Experimental Workflow: PROTAC Development and Evaluation

The following diagram illustrates a typical workflow for the development and evaluation of a PROTAC.

PROTAC_Workflow Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis of PROTAC Design->Synthesis Characterization Physicochemical Characterization Synthesis->Characterization InVitro In Vitro Evaluation Characterization->InVitro Degradation Protein Degradation (Western Blot, DC50, Dmax) InVitro->Degradation Permeability Cell Permeability Assays InVitro->Permeability TernaryComplex Ternary Complex Formation Assays InVitro->TernaryComplex Optimization Lead Optimization InVitro->Optimization Optimization->Design Iterative Refinement InVivo In Vivo Studies (PK/PD, Efficacy) Optimization->InVivo

Caption: A typical workflow for the design and evaluation of PROTACs.

References

An In-Depth Technical Guide to PEG Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene (B3416737) glycol (PEG) linkers are synthetic, hydrophilic polymers composed of repeating ethylene (B1197577) oxide units that have become indispensable tools in drug discovery and development. The covalent attachment of PEG chains to a therapeutic molecule, a process known as PEGylation, can dramatically improve its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive technical overview of PEG linkers, including their core principles, the quantitative effects of PEGylation, detailed experimental protocols, and their applications in modern therapeutics. The strategic use of PEG linkers can enhance drug solubility, stability, and circulation half-life, while reducing immunogenicity and enabling targeted drug delivery.[1][2]

Core Principles of PEGylation

PEGylation is a cornerstone of biopharmaceutical development, designed to enhance the therapeutic efficacy and safety of a wide range of molecules, from small hydrophobic drugs to large proteins and antibodies.[2] The fundamental properties of PEG—being water-soluble, non-toxic, biocompatible, and possessing low immunogenicity—make it an ideal candidate for conjugation.[1][3]

The primary advantages conferred by PEGylation include:

  • Enhanced Solubility : The hydrophilic nature of PEG linkers significantly increases the aqueous solubility of hydrophobic drugs, a critical factor for parenteral formulations.[1][3][4]

  • Prolonged Circulation Half-Life : By increasing the hydrodynamic radius of the conjugated molecule, PEGylation reduces its rate of renal clearance, leading to a longer persistence in the bloodstream.[5][6]

  • Increased Stability : PEG chains can sterically hinder the approach of proteolytic enzymes, thereby protecting the drug from degradation in biological environments.[1][5]

  • Reduced Immunogenicity : The flexible PEG polymer can mask antigenic epitopes on the surface of therapeutic proteins, diminishing the likelihood of an immune response.[1]

Types of PEG Linkers

PEG linkers are available in various architectures and with a wide array of reactive functional groups to suit different conjugation strategies. The choice of linker type is a critical decision in the design of a PEGylated drug.[7]

  • Linear PEGs : These are the most common type of PEG linker, consisting of a single, straight polymer chain.[2]

  • Branched PEGs : These linkers have multiple PEG arms extending from a central core, which can provide more effective shielding and a greater increase in hydrodynamic size compared to linear PEGs of the same molecular weight.[2]

  • Bifunctional PEGs : These linkers possess reactive groups at both ends of the PEG chain, allowing for the crosslinking of two different molecules. They can be either homobifunctional (identical reactive groups) or heterobifunctional (different reactive groups).

  • Cleavable vs. Non-Cleavable Linkers : Cleavable linkers are designed to break under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes), enabling the controlled release of the drug at the target site. Non-cleavable linkers form a stable, permanent bond between the drug and the PEG.

Quantitative Effects of PEGylation

The impact of PEGylation on a drug's properties can be quantified and is a key consideration during the drug development process. The following tables summarize the effects on pharmacokinetic parameters, solubility, and reaction efficiency.

Pharmacokinetic Parameters

PEGylation can lead to a significant extension of a drug's half-life and a reduction in its clearance. The extent of this effect is often dependent on the molecular weight of the PEG linker.

Drug/ProteinNative Half-Life (t½)PEGylated Half-Life (t½)PEG Size (kDa)Fold Increase in t½Reference(s)
Asparaginase (B612624)~20 hours~5.5 days5~6.6[5][8][9]
Interferon α-2a1.2 hours13.3 hours2011.1[10]
Interferon α-2a1.2 hours34.1 hours4028.4[10]
rhTIMP-11.1 hours28 hours20~25
Filgrastim3.5 - 3.8 hours42 hours20~11-12[6]
Paclitaxel (liposomal)5.05 hours17.8 hours23.5[11][12][]
PEG Molecular Weight (kDa)Renal ClearanceReference(s)
< 6Unrestricted renal ultrafiltration[8]
1044.1% ID at 24h[14]
2042.4% ID at 24h[14]
4014.7% ID at 24h[14]
> 30Increased risk of vacuolation[8]
Solubility Enhancement

PEGylation is a highly effective strategy for increasing the aqueous solubility of poorly soluble drugs.

DrugOriginal SolubilitySolubility with PEGylationFold IncreaseReference(s)
Paclitaxel~0.3 µg/mL> 20 mg/mL (as PEG conjugate)> 66,000[15]
Andrographolide analogue (AG 050)0.83 mg/mL~232 mg/mL (encapsulated in PEG-b-PLA micelles)~280[16]
SN38Water-insolubleExcellent water solubility (as NGO-PEG-SN38 complex)Not specified[17]
PEGylation Reaction Efficiency

The efficiency of a PEGylation reaction is influenced by several factors, including the molar ratio of PEG to the protein, pH, and reaction time. The goal is often to maximize the yield of the mono-PEGylated product while minimizing the formation of multi-PEGylated species and unreacted protein.

ProteinPEG:Protein Molar RatiopHReaction TimeMono-PEGylated YieldReference(s)
Lysozyme6:1Not specifiedNot specified~60%[18]
rhG-CSF5:1Not specifiedNot specifiedOptimal single-PEGylated product[19]
Cyt-c25:1715 min45% (4 PEGs)[20]
BSA Nanoparticles32.5 g/L PEG710 minOptimized conditions[15][21]
Anti-IL-17A F(ab')26:18.230 minPredominantly mono-PEGylated[22]

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the development of PEGylated drugs.

Amine-Reactive PEGylation using NHS Esters

This is one of the most common methods for PEGylating proteins, targeting the primary amines on lysine (B10760008) residues and the N-terminus.

Materials:

  • Protein to be PEGylated

  • Amine-reactive PEG-NHS ester

  • Amine-free buffer (e.g., 0.1 M phosphate-buffered saline, pH 7.2-8.0)

  • Water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Protein Preparation : Dissolve the protein in the amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (like Tris), it must be exchanged into an appropriate buffer via dialysis or a desalting column.

  • PEG-NHS Ester Solution Preparation : Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM). Do not store the reconstituted PEG-NHS ester, as the NHS ester moiety is susceptible to hydrolysis.

  • Conjugation Reaction : Add a calculated molar excess of the PEG-NHS ester solution to the protein solution. A common starting point is a 5- to 20-fold molar excess of PEG over the protein. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time and temperature may need to be determined empirically.

  • Quenching : Stop the reaction by adding the quenching buffer. The primary amines in the quenching buffer will react with any excess PEG-NHS ester.

  • Purification : Remove unreacted PEG and byproducts by size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis.

Thiol-Reactive PEGylation using Maleimide (B117702) Chemistry

This method provides a more site-specific approach to PEGylation by targeting the sulfhydryl groups of cysteine residues.

Materials:

  • Protein or antibody with accessible cysteine residues (native or engineered)

  • PEG-Maleimide

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5, free of sulfhydryl-containing agents)

  • Reducing agent (optional, e.g., TCEP or DTT) if disulfide bonds need to be reduced

  • Purification materials (e.g., SEC or IEX columns)

Procedure:

  • Protein Preparation : Dissolve the protein in the reaction buffer. If targeting cysteines involved in disulfide bonds, the protein must first be treated with a reducing agent like TCEP or DTT. If DTT is used, it must be removed before adding the PEG-Maleimide.

  • PEG-Maleimide Solution Preparation : Dissolve the PEG-Maleimide in the reaction buffer or a compatible organic solvent immediately before use.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of PEG-Maleimide to the protein solution.

  • Incubation : Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light if the maleimide is light-sensitive.

  • Purification : Purify the PEGylated protein from unreacted PEG and protein using SEC or IEX.

Purification of PEGylated Conjugates

Ion-Exchange Chromatography (IEX): IEX separates molecules based on their net charge. PEGylation can shield the charges on a protein's surface, altering its interaction with the IEX resin. This allows for the separation of non-PEGylated, mono-PEGylated, and multi-PEGylated species, and in some cases, positional isomers.[23][]

  • Column and Buffer Selection : Choose a cation or anion exchange column based on the protein's isoelectric point (pI) and the desired pH of the separation.

  • Equilibration : Equilibrate the column with a low-ionic-strength buffer.

  • Sample Loading : Load the PEGylation reaction mixture onto the column.

  • Elution : Elute the bound proteins using a gradient of increasing ionic strength (salt gradient) or a pH gradient. Non-PEGylated protein will typically bind more strongly than the PEGylated versions.

  • Fraction Collection and Analysis : Collect fractions and analyze them by SDS-PAGE and/or UV absorbance to identify the desired PEGylated species.

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. Since PEGylation increases the size of a molecule, SEC is effective at separating PEGylated conjugates from unreacted small molecules and, to some extent, from the native protein.[]

  • Column Selection : Choose an SEC column with a fractionation range appropriate for the sizes of the native protein, the PEG linker, and the expected PEGylated conjugate.

  • Mobile Phase : Use a mobile phase that is compatible with the protein and will not interact with the column matrix.

  • Sample Injection : Inject the reaction mixture onto the column.

  • Elution and Detection : The molecules will elute in order of decreasing size. Monitor the elution profile using a UV detector.

  • Fraction Collection : Collect the fractions corresponding to the desired PEGylated product.

Characterization of PEGylated Conjugates

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for determining the molecular weight of PEGylated proteins and assessing the degree of PEGylation.[22][25][26][27]

  • Sample Preparation : Mix a small amount of the purified PEGylated protein solution with a MALDI matrix solution (e.g., sinapinic acid or α-cyano-4-hydroxycinnamic acid).

  • Spotting : Spot the mixture onto a MALDI target plate and allow it to dry.

  • Data Acquisition : Analyze the sample in a MALDI-TOF mass spectrometer. The resulting spectrum will show a series of peaks, with each peak corresponding to the protein conjugated with a different number of PEG units.

  • Data Analysis : The mass difference between the peaks will correspond to the molecular weight of the PEG linker, allowing for the determination of the degree of PEGylation.

Visualization of Pathways and Workflows

Logical Flow for PEG Linker Selection

The selection of an appropriate PEG linker is a multi-faceted process that depends on the specific goals of the drug development program.

PEG_Linker_Selection start Define Therapeutic Goal solubility Improve Solubility? start->solubility half_life Extend Half-Life? solubility->half_life No use_peg Use PEG Linker solubility->use_peg Yes targeting Targeted Delivery? half_life->targeting No mw_choice Select PEG MW half_life->mw_choice Yes cleavable Require Drug Release? targeting->cleavable Yes chemistry Select Conjugation Chemistry targeting->chemistry No use_peg->half_life small_mw Low MW PEG (<10 kDa) mw_choice->small_mw Modest Increase large_mw High MW PEG (>20 kDa) mw_choice->large_mw Substantial Increase architecture Select Architecture (Linear vs. Branched) linear Linear PEG architecture->linear Simpler Synthesis branched Branched PEG architecture->branched Maximal Shielding use_cleavable Cleavable Linker cleavable->use_cleavable Yes use_non_cleavable Non-Cleavable Linker cleavable->use_non_cleavable No small_mw->architecture large_mw->architecture linear->targeting branched->targeting use_cleavable->chemistry use_non_cleavable->chemistry

Caption: Decision tree for selecting a PEG linker based on therapeutic goals.

General Workflow for PEGylated Drug Development

The development of a PEGylated drug follows a structured workflow from initial design to final product.

PEG_Drug_Development_Workflow cluster_Discovery Discovery & Design cluster_Development Process Development cluster_Manufacturing Manufacturing & Preclinical drug_selection Drug Candidate Selection linker_design PEG Linker Design drug_selection->linker_design conjugation PEGylation Reaction Optimization linker_design->conjugation purification Purification Development conjugation->purification characterization Analytical Method Development purification->characterization scale_up Scale-up Manufacturing characterization->scale_up preclinical Preclinical Studies scale_up->preclinical

Caption: A simplified workflow for the development of a PEGylated therapeutic.

Simplified EGFR Signaling Pathway

Many targeted therapies, including some that are PEGylated, are designed to interfere with cell signaling pathways like the one initiated by the Epidermal Growth Factor Receptor (EGFR).

EGFR_Signaling cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Cell_Response Cell_Response Transcription->Cell_Response Proliferation, Survival

Caption: A simplified representation of the EGFR signaling cascade.

Conclusion

PEG linkers are a versatile and powerful platform in drug discovery, offering a proven strategy to significantly enhance the therapeutic profile of a wide range of molecules. By carefully selecting the appropriate PEG linker architecture and conjugation chemistry, and by optimizing the PEGylation process, researchers can develop drugs with improved solubility, stability, and pharmacokinetic properties. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals seeking to leverage the full potential of PEGylation technology. As our understanding of the interplay between PEG structure and biological function continues to evolve, so too will the opportunities for creating novel and more effective PEGylated therapeutics.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis using Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to co-opt the cell's natural ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), thereby impacting the efficiency of protein degradation.

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their advantageous properties.[2][3] The inclusion of a PEG chain can enhance the aqueous solubility and cell permeability of the PROTAC molecule.[2][3] Furthermore, the length of the PEG linker is a crucial parameter for optimizing the geometry of the ternary complex to facilitate efficient ubiquitination of the target protein. Boc-PEG4-methyl propionate (B1217596) is a versatile PEG-based linker used in PROTAC synthesis, offering a balance of hydrophilicity and a defined length for controlled assembly of the final PROTAC molecule.

This document provides a detailed protocol for the synthesis of a PROTAC utilizing a Boc-PEG4-methyl propionate linker, including methodologies for key reactions, purification, and characterization.

Principle of PROTAC Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein, leading to its polyubiquitination. The polyubiquitinated protein is then recognized and degraded by the proteasome. This process is catalytic, as a single PROTAC molecule can mediate the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_1 Ubiquitination Cascade cluster_2 Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Binds to POI ligand Proteasome Proteasome POI->Proteasome Recognized by PROTAC->POI E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E3_Ligase->POI E3_Ligase->PROTAC Binds to E3 ligase ligand Ub Ubiquitin E1 E1 Activating Enzyme E1->Ub Activates E2 E2 Conjugating Enzyme E1->E2 Transfers Ub to E2->E3_Ligase Binds to Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades to

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a multi-step process. The following protocols outline the key steps, assuming a sequential coupling strategy where the linker is first attached to the POI ligand, followed by deprotection and coupling to the E3 ligase ligand.

Step 1: Hydrolysis of this compound to Boc-PEG4-propionic acid

This initial step converts the methyl ester of the linker to a carboxylic acid, which is then ready for coupling with an amine-functionalized POI ligand.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl), 1 M solution

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH or NaOH (1.5 - 2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the organic solvent under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain Boc-PEG4-propionic acid as a crude product, which can often be used in the next step without further purification.

Reagent/ParameterConditionPurpose
Solvent THF/H₂O or MeOH/H₂OTo dissolve both the ester and the hydroxide base.
Base LiOH or NaOH (1.5 - 2.0 eq)To catalyze the hydrolysis of the methyl ester.
Temperature Room TemperatureMild conditions to prevent degradation of the PEG chain.
Reaction Time 2 - 4 hoursTypical duration for complete hydrolysis.
Monitoring TLC or LC-MSTo track the disappearance of the starting material.
Work-up Acidification and ExtractionTo protonate the carboxylate and isolate the product.
Step 2: Amide Coupling of Boc-PEG4-propionic acid with POI-NH₂

This step forms an amide bond between the carboxylic acid of the linker and an amine-functionalized POI ligand.

Materials:

  • Boc-PEG4-propionic acid (from Step 1)

  • Amine-functionalized Protein of Interest ligand (POI-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve the POI-NH₂ (1.0 eq) and Boc-PEG4-propionic acid (1.1 - 1.2 eq) in anhydrous DMF or DCM.

  • Add DIPEA or TEA (2.0 - 3.0 eq) to the solution and stir for a few minutes.

  • Add HATU or HBTU (1.2 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-PEG4-POI intermediate.

Reagent/ParameterMolar EquivalentPurpose
Boc-PEG4-propionic acid 1.1 - 1.2 eqTo ensure complete consumption of the POI ligand.
Coupling Reagent (HATU/HBTU) 1.2 - 1.5 eqTo activate the carboxylic acid for amide bond formation.
Base (DIPEA/TEA) 2.0 - 3.0 eqTo neutralize the reaction mixture and facilitate the coupling.
Solvent Anhydrous DMF or DCMTo provide a non-reactive medium for the reaction.
Temperature Room TemperatureStandard condition for amide coupling reactions.
Reaction Time 4 - 12 hoursVaries depending on the reactivity of the substrates.
Step 3: Boc Deprotection of the Linker-POI Intermediate

This step removes the Boc protecting group to expose a primary amine on the linker, which is then ready for coupling with the E3 ligase ligand.

Materials:

  • Boc-PEG4-POI intermediate (from Step 2)

  • Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane (B91453)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-PEG4-POI intermediate (1.0 eq) in anhydrous DCM.

  • Add TFA (10-20 eq, often as a 20-50% solution in DCM) or 4 M HCl in 1,4-dioxane (4-10 eq) to the solution at 0 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[2]

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt (TFA or HCl salt) is often used directly in the next step without further purification.

Reagent/ParameterConditionExpected YieldNotes
TFA in DCM 20-50% solution, 30-60 min>95%Highly effective and common method.[2]
4 M HCl in 1,4-dioxane 4-10 equivalents, 15-60 min>95%Robust and rapid, yields the amine hydrochloride salt.[2]
Step 4: Final Amide Coupling with E3 Ligase Ligand

This final step couples the deprotected linker-POI intermediate with a carboxylic acid-functionalized E3 ligase ligand to form the final PROTAC molecule.

Materials:

  • Amine-PEG4-POI intermediate (from Step 3)

  • Carboxylic acid-functionalized E3 ligase ligand (e.g., pomalidomide-COOH or VHL ligand-COOH)

  • HATU or HBTU

  • DIPEA or TEA

  • Anhydrous DMF or DCM

Procedure:

  • Dissolve the E3 ligase ligand-COOH (1.0 eq) in anhydrous DMF or DCM.

  • Add HATU or HBTU (1.2 eq) and DIPEA or TEA (2.0 eq) to activate the carboxylic acid. Stir for 15 minutes.

  • Add a solution of the amine-PEG4-POI intermediate (from Step 3, 1.0 - 1.2 eq) in anhydrous DMF or DCM to the activated E3 ligase ligand solution.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by LC-MS.

  • Work up the reaction as described in Step 2.

  • Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure PROTAC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

PROTAC Synthesis Workflow

The overall synthetic strategy can be visualized as a sequential process of linker modification and coupling reactions.

PROTAC_Synthesis_Workflow start Start linker This compound start->linker hydrolysis Step 1: Hydrolysis linker->hydrolysis linker_acid Boc-PEG4-propionic acid hydrolysis->linker_acid coupling1 Step 2: Amide Coupling linker_acid->coupling1 poi_ligand POI-NH₂ poi_ligand->coupling1 intermediate Boc-PEG4-POI coupling1->intermediate deprotection Step 3: Boc Deprotection intermediate->deprotection amine_intermediate H₂N-PEG4-POI deprotection->amine_intermediate coupling2 Step 4: Final Amide Coupling amine_intermediate->coupling2 e3_ligand E3 Ligase Ligand-COOH e3_ligand->coupling2 protac Final PROTAC coupling2->protac purification Purification (HPLC) protac->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for PROTAC synthesis.

Logical Relationship of Key Components

The successful synthesis of a functional PROTAC relies on the careful selection and combination of its three key components.

PROTAC_Components cluster_properties Key Properties PROTAC Functional PROTAC Degradation_Efficacy Degradation Efficacy PROTAC->Degradation_Efficacy Determines POI_Ligand POI Ligand POI_Ligand->PROTAC Component of Specificity Target Specificity POI_Ligand->Specificity Binding_Affinity High Binding Affinity POI_Ligand->Binding_Affinity Linker This compound (Linker Precursor) Linker->PROTAC Component of Solubility Solubility Linker->Solubility Permeability Cell Permeability Linker->Permeability Ternary_Complex Ternary Complex Formation Linker->Ternary_Complex Influences E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Component of E3_Ligand->Ternary_Complex Enables

Caption: Key components and their relationships in a PROTAC molecule.

Conclusion

The synthesis of PROTACs using this compound offers a robust and versatile approach for the development of novel targeted protein degraders. The protocols outlined in this document provide a comprehensive guide for researchers in the field of drug discovery. Careful optimization of each synthetic step and rigorous purification of the final compound are critical for obtaining high-quality PROTACs for biological evaluation. The modular nature of this synthetic route allows for the facile generation of PROTAC libraries with varying POI and E3 ligase ligands, enabling the systematic exploration of structure-activity relationships and the identification of potent and selective protein degraders.

References

Application Notes and Protocols: Amide Bond Formation using Boc-PEG4-methyl propionate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the reaction of Boc-PEG4-methyl propionate (B1217596) with primary amines. This process is a critical step in the synthesis of more complex molecules, particularly in the fields of bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras) and Antibody-Drug Conjugates (ADCs).

Introduction

Boc-PEG4-methyl propionate is a heterobifunctional linker containing a Boc-protected amine and a methyl propionate ester. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The reaction with a primary amine proceeds via aminolysis (or transamidation) of the methyl ester to form a stable amide bond. The Boc protecting group can be subsequently removed under acidic conditions to reveal a primary amine, which can be used for further conjugation.

This method, while effective, should be compared with other amine-coupling strategies. For instance, the use of N-hydroxysuccinimide (NHS) esters provides a more reactive species for amine acylation, often proceeding under milder conditions. The direct aminolysis of a methyl ester, as detailed below, typically requires more forcing conditions, such as elevated temperatures, to proceed efficiently due to the methoxy (B1213986) group being a relatively poor leaving group compared to NHS.

Reaction Mechanism and Workflow

The overall process involves two key steps:

  • Amide Bond Formation: A primary amine nucleophilically attacks the carbonyl carbon of the methyl propionate ester of this compound. This results in the formation of a tetrahedral intermediate, which then collapses to form the amide bond and release methanol (B129727) as a byproduct.

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the PEG linker by treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield a free primary amine.

Experimental Workflow Diagram

G cluster_0 Step 1: Amide Bond Formation (Aminolysis) cluster_1 Step 2: Boc Deprotection Boc_PEG4_Me This compound Reaction_1 Reaction Vessel (e.g., neat, high temperature) Boc_PEG4_Me->Reaction_1 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Reaction_1 Boc_PEG4_Amide Boc-PEG4-NH-R Reaction_1->Boc_PEG4_Amide Heat Deprotection_Reaction Reaction Vessel (e.g., DCM, TFA) Boc_PEG4_Amide->Deprotection_Reaction Acid Treatment Final_Product H2N-PEG4-NH-R Deprotection_Reaction->Final_Product

Caption: General workflow for the two-step conjugation process.

Experimental Protocols

Protocol for Amide Bond Formation via Aminolysis

This protocol describes the direct reaction of a primary amine with this compound.

Materials:

  • This compound

  • Primary amine of interest

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF, or neat conditions)

  • Inert gas (e.g., Argon or Nitrogen)

  • Reaction vessel with a condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Purification system (e.g., flash chromatography or preparative HPLC)

Procedure:

  • To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Add the primary amine (1.0-1.2 eq). A slight excess of the amine can help drive the reaction to completion.

  • If a solvent is used, add the anhydrous solvent to dissolve the reactants. For many aminolysis reactions of esters, running the reaction neat (without solvent) at elevated temperatures can be effective.

  • Purge the reaction vessel with an inert gas.

  • Heat the reaction mixture with stirring. The temperature required can vary significantly depending on the reactivity of the primary amine, ranging from 80°C to 120°C.

  • Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete (typically after 12-48 hours), cool the mixture to room temperature.

  • If the reaction was run neat, dissolve the crude product in a suitable solvent for purification.

  • Purify the product, Boc-PEG4-amide, by flash chromatography on silica (B1680970) gel or by preparative HPLC to remove unreacted starting materials and byproducts.

Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group to yield the free amine.

Materials:

  • Boc-PEG4-amide (the product from the previous step)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the purified Boc-PEG4-amide in DCM (a common concentration is 20-50 mg/mL).

  • To this solution, add TFA. A common ratio is 20-50% TFA in DCM (v/v).

  • Stir the reaction at room temperature.

  • Monitor the deprotection by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the final product, H2N-PEG4-amide.

Data Presentation

The following tables provide representative data for the reactions described. Note that actual results will vary depending on the specific primary amine used and the precise reaction conditions.

Table 1: Representative Reaction Conditions and Yields for Amide Formation
Primary AmineSolventTemperature (°C)Time (h)Yield (%)
BenzylamineNeat1002475-85
AnilineDMSO1204860-70
n-ButylamineNeat801880-90
Table 2: Representative Conditions for Boc Deprotection
Starting MaterialAcidSolventTime (h)Yield (%)
Boc-PEG4-NH-benzyl25% TFADCM2>95
Boc-PEG4-NH-phenyl50% TFADCM4>95
Boc-PEG4-NH-butyl20% TFADCM1.5>95

Applications in Signaling Pathways and Drug Development

The resulting amine-terminated PEGylated molecules are valuable tools in biomedical research. For instance, they can be conjugated to proteins, antibodies, or small molecule drugs. In the context of PROTACs, the newly formed amide bond might link the PEG spacer to a warhead that binds to a target protein, while the deprotected amine can be used to attach a ligand for an E3 ubiquitin ligase, thereby inducing the degradation of the target protein.

Signaling Pathway Logic Diagram

G Target_Protein Target Protein PROTAC PROTAC (containing PEG4 linker) Target_Protein->PROTAC binds Ubiquitination Ubiquitination PROTAC->Ubiquitination E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC binds Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Role of a PEG-linked PROTAC in protein degradation.

Troubleshooting

  • Low yield in amide formation: Increase the reaction temperature, extend the reaction time, or use a larger excess of the primary amine. Ensure all reagents and solvents are anhydrous.

  • Incomplete Boc deprotection: Increase the concentration of TFA or the reaction time. Ensure the starting material is fully dissolved.

  • Side reactions: The high temperatures in the aminolysis step can sometimes lead to side reactions. Purification by HPLC is recommended to isolate the desired product. During deprotection, some acid-labile functional groups may be affected. Alternative deprotection conditions might be necessary in such cases.[2]

References

Application Notes and Protocols for Boc-PEG4-methyl propionate in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Boc-PEG4-methyl propionate (B1217596) as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation (TPD). This document is intended to guide researchers through the synthesis, and cellular evaluation of PROTACs incorporating this versatile PEG4 linker.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of two ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][3] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[1]

The linker is a critical component of a PROTAC, influencing its efficacy, selectivity, and pharmacokinetic properties.[4][5] Polyethylene glycol (PEG) linkers, such as those derived from Boc-PEG4-methyl propionate, are widely used due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length for optimal ternary complex formation (POI-PROTAC-E3 ligase).[4][6] The length of the PEG chain is a crucial parameter that must be optimized to achieve potent and selective protein degradation.[5]

This compound: A Versatile Linker Building Block

This compound is a valuable building block for PROTAC synthesis. It features a Boc-protected amine and a methyl ester. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to an E3 ligase ligand or a POI ligand. The methyl ester can be hydrolyzed to a carboxylic acid, which can then be activated and coupled to the other binding moiety. This bifunctionality allows for a flexible and convergent synthesis of PROTACs.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the general signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for the development and evaluation of a novel PROTAC.

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (this compound linker) POI Protein of Interest (POI) PROTAC->POI Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro & Cellular Assays cluster_mechanistic Mechanistic Studies start PROTAC Design synthesis PROTAC Synthesis (using this compound) start->synthesis purification Purification & Characterization (LC-MS, NMR) synthesis->purification cell_culture Cell Culture & Treatment purification->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot dc50_dmax DC50 & Dmax Determination western_blot->dc50_dmax selectivity Selectivity Profiling dc50_dmax->selectivity ternary_complex Ternary Complex Formation Assays selectivity->ternary_complex ubiquitination Ubiquitination Assays ternary_complex->ubiquitination proteasome_inhibition Proteasome Inhibition Rescue ubiquitination->proteasome_inhibition

Caption: A typical workflow for the design and evaluation of PROTACs.

Quantitative Data on PROTAC Performance with PEG Linkers

The length of the PEG linker is a critical parameter influencing the efficacy of a PROTAC. The following tables summarize representative data on how PEG linker length can affect the degradation of a target protein, as measured by DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[7]

Table 1: In Vitro Degradation of BRD4 with PROTACs Containing Different PEG Linkers [7]

LinkerDC50 (nM) [BRD4 Degradation]Dmax (%) [BRD4 Degradation]
PEG35585
PEG42592
PEG51098
PEG63090

Table 2: Degradation Efficiency of a Hypothetical BTK PROTAC with Different Linkers in Mino Cells [6]

Linker TypeDC50 (nM)Dmax (%)
Alkyl C815075
PEG45085
PEG81595
10-unit PEG598
PEG122090

Note: The presented values are approximations derived from multiple sources and are intended for illustrative purposes. Experimental conditions can significantly influence the observed DC50 and Dmax.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general two-step procedure for the synthesis of a PROTAC, starting with the deprotection of this compound and subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a free carboxylic acid or amine

  • POI ligand with a free carboxylic acid or amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Lithium hydroxide (B78521) (LiOH)

  • Methanol (B129727) (MeOH)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes, methanol)

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of TFA and DCM.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt can be used directly in the next step or after purification.

Step 2: Amide Coupling to E3 Ligase Ligand (assuming the ligand has a carboxylic acid)

  • Dissolve the E3 ligase ligand in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Add the deprotected PEG4-methyl propionate amine salt (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the E3 ligase-linker conjugate.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the E3 ligase-linker conjugate in a mixture of methanol and water.

  • Add LiOH (2-3 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • Once the hydrolysis is complete, neutralize the reaction mixture with 1N HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid.

Step 4: Amide Coupling to POI Ligand (assuming the ligand has an amine)

  • Follow the amide coupling procedure described in Step 2, using the product from Step 3 as the carboxylic acid component and the POI ligand as the amine component.

  • Purify the final PROTAC molecule by silica gel column chromatography or preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol details the steps for treating cells with a PROTAC and analyzing the degradation of the target protein by Western blot.[1][8]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).[1]

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[8]

    • Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.

    • Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.[1]

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate to a final concentration of 1X.

    • Boil the samples at 95°C for 5-10 minutes.[1]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[1]

    • Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.[8]

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]

Protocol 3: Determination of DC50 and Dmax

This protocol describes how to analyze the data from the Western blot experiment to determine the DC50 and Dmax values for the PROTAC.[9]

Procedure:

  • Data Collection:

    • Perform the Western blot experiment as described in Protocol 2, using a range of PROTAC concentrations.

  • Data Analysis:

    • Quantify the normalized band intensities for the target protein at each PROTAC concentration.

    • Calculate the percentage of remaining protein at each concentration relative to the vehicle control (which is set to 100%).

  • Curve Fitting:

    • Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

    • Fit the data to a variable slope (four parameters) dose-response curve using a suitable software (e.g., GraphPad Prism).

  • Determination of DC50 and Dmax:

    • The DC50 is the concentration of the PROTAC that corresponds to 50% of the maximum response (i.e., halfway between the top and bottom plateaus of the curve).

    • The Dmax is the maximum percentage of protein degradation observed, which is calculated as 100% minus the percentage of protein at the bottom plateau of the dose-response curve.

By following these protocols and utilizing the provided information, researchers can effectively synthesize and evaluate PROTACs incorporating the this compound linker, contributing to the advancement of targeted protein degradation as a powerful therapeutic modality.

References

Application Notes and Protocols for Boc-PEG4-Methyl Propionate in Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Boc-PEG4-methyl propionate (B1217596) and its derivatives in the development of sophisticated drug delivery systems. The unique properties of the tetraethylene glycol (PEG4) spacer, combined with the versatile Boc and methyl propionate functional groups, make this linker a valuable tool in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Introduction to Boc-PEG4-Methyl Propionate in Drug Delivery

This compound is a heterobifunctional linker that plays a crucial role in modern drug delivery design. The key features of this molecule include:

  • Boc (tert-Butyloxycarbonyl) Protecting Group: This acid-labile protecting group allows for the sequential and controlled conjugation of different molecular entities.

  • PEG4 Spacer: The tetraethylene glycol spacer is a short, hydrophilic chain that enhances the aqueous solubility of the drug conjugate. This property is critical for improving the pharmacokinetic profile and reducing the potential for aggregation of hydrophobic drug molecules.[1][2]

  • Methyl Propionate Group: This terminal ester group can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation to amine-containing molecules, such as lysine (B10760008) residues on antibodies or amine-functionalized small molecules.

The strategic incorporation of this PEG4 linker can significantly improve the stability, solubility, and in vivo performance of targeted therapeutics.

Applications in Antibody-Drug Conjugates (ADCs)

Boc-PEG4 linkers are instrumental in the synthesis of ADCs, which are designed to deliver potent cytotoxic agents specifically to cancer cells. The PEG4 moiety helps to mitigate the hydrophobicity of the payload, reducing the risk of ADC aggregation and improving its pharmacokinetic properties.

Quantitative Data Summary for ADCs with PEG Linkers

While specific data for this compound is limited in publicly available literature, the following table summarizes typical data for ADCs constructed with short PEG linkers, illustrating the impact of drug-to-antibody ratio (DAR) on in vitro efficacy.

ADC ConstructTarget Cell LineAntigen ExpressionDrug-to-Antibody Ratio (DAR)IC50 (ng/mL)Reference
Trastuzumab-PEG-Payload 1N87High Her2~243[3]
Trastuzumab-PEG-Payload 1BT474High Her2~235[3]
Trastuzumab-PEG-Payload 1MDA-MB-361-DYT2Moderate Her2< 3.51500 - 60000[3]
Trastuzumab-PEG-Payload 1MDA-MB-361-DYT2Moderate Her2> 3.525 - 80[3]
Ctx-Pt-PEG-CPTMDA-MB-468High EGFRNot Specified~20[4]
Tra-Pt-PEG-CPTSK-BR-3High HER2Not Specified~15[4]

Applications in PROTACs

In the development of PROTACs, the linker plays a critical role in orienting the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The length and flexibility of the PEG4 linker can significantly impact the efficacy of the PROTAC.

Quantitative Data Summary for PROTACs with PEG Linkers

The following table presents data on the efficacy of PROTACs with varying PEG linker lengths, demonstrating the importance of linker optimization.

PROTACTarget ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Reference
BTK PROTACBTKVHLPEG-based1 - 40Not Specified[5]
Brd4 PROTACBrd4CRBNAmide-based133Not Specified[6]
Brd4 PROTAC (Ester analog)Brd4CRBNEster-based57Not Specified[6]
KRAS G12C PROTACKRAS G12CCRBNPEG linker30Not Specified[7]
KRAS G12C PROTACKRAS G12CVHLPEG linker100Not Specified[7]

Experimental Protocols

Protocol 1: Synthesis of an Antibody-Drug Conjugate (ADC) using a Boc-PEG4-Acid Linker

This protocol outlines the general steps for conjugating a drug to an antibody using a Boc-PEG4-acid linker (the hydrolyzed form of this compound).

Materials:

  • Monoclonal antibody (mAb) in phosphate-buffered saline (PBS)

  • Boc-PEG4-acid linker

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Amine-containing cytotoxic drug

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Desalting columns

Procedure:

  • Activation of Boc-PEG4-Acid:

    • Dissolve Boc-PEG4-acid and NHS (1.2 equivalents) in anhydrous DMF or DMSO.

    • Add DCC (1.1 equivalents) or EDC to the solution.

    • Allow the reaction to proceed at room temperature for 1-2 hours to form the NHS ester.

  • Conjugation to the Antibody:

    • Exchange the antibody buffer to a conjugation buffer (e.g., PBS, pH 8.0).

    • Add the activated Boc-PEG4-NHS ester to the antibody solution at a desired molar ratio.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Remove the excess linker and byproducts using a desalting column.

  • Deprotection of the Boc Group:

    • Treat the Boc-PEG4-antibody conjugate with a solution of TFA in a suitable solvent (e.g., 50% TFA in dichloromethane) for 30 minutes at room temperature.

    • Remove the TFA by evaporation under a stream of nitrogen.

    • Purify the deprotected antibody-linker conjugate using a desalting column.

  • Conjugation of the Cytotoxic Drug:

    • Activate the carboxylic acid group of the amine-containing cytotoxic drug using NHS and DCC/EDC as described in step 1.

    • Add the activated drug to the deprotected antibody-linker conjugate.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C.

    • Purify the final ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterization of the ADC:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[8][]

    • Assess the purity and aggregation of the ADC by SEC.

    • Evaluate the in vitro cytotoxicity of the ADC in relevant cancer cell lines.[10]

Protocol 2: Synthesis of a PROTAC using a Boc-PEG4-Acid Linker

This protocol provides a general workflow for the synthesis of a PROTAC molecule.

Materials:

  • Target protein ligand with an available amine group

  • Boc-PEG4-acid linker

  • E3 ligase ligand with an available amine group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Trifluoroacetic acid (TFA)

  • Preparative HPLC system

Procedure:

  • First Amide Coupling:

    • Dissolve the target protein ligand and Boc-PEG4-acid (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the resulting Boc-PEG4-ligand conjugate by preparative HPLC.

  • Boc Deprotection:

    • Dissolve the purified Boc-PEG4-ligand conjugate in a solution of TFA (e.g., 20-50% TFA in dichloromethane).

    • Stir the reaction at room temperature for 30-60 minutes.

    • Remove the solvent and TFA under reduced pressure.

  • Second Amide Coupling:

    • Dissolve the deprotected PEG4-ligand conjugate and the E3 ligase ligand (1 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification of the PROTAC:

    • Purify the final PROTAC molecule by preparative HPLC.

    • Lyophilize the pure fractions to obtain the final product.

  • Characterization of the PROTAC:

    • Confirm the identity and purity of the PROTAC by LC-MS and NMR.

    • Evaluate the in vitro degradation of the target protein by Western blot or other quantitative protein analysis methods.

Visualizations

Signaling Pathway and Experimental Workflows

PROTAC_Mechanism cluster_cell Target Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Binds TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedProtein Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome Proteasome UbiquitinatedProtein->Proteasome Recognition Proteasome->PROTAC Recycled DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: PROTAC-mediated protein degradation pathway.

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification & Characterization cluster_evaluation In Vitro & In Vivo Evaluation start Start: ADC Development LinkerActivation Activate Boc-PEG4-Acid (e.g., to NHS ester) start->LinkerActivation AntibodyConjugation Conjugate Linker to Antibody LinkerActivation->AntibodyConjugation Deprotection Boc Deprotection (TFA) AntibodyConjugation->Deprotection PayloadConjugation Conjugate Payload to Antibody-Linker Deprotection->PayloadConjugation Purification Purify ADC (e.g., SEC, HIC) PayloadConjugation->Purification Characterization Characterize ADC (DAR, Purity, Aggregation) Purification->Characterization InVitro In Vitro Cytotoxicity (IC50) Characterization->InVitro InVivo In Vivo Efficacy & Toxicology Studies InVitro->InVivo end End: Candidate Selection InVivo->end

Caption: Experimental workflow for ADC development.

Logical_Relationship cluster_properties Key Properties cluster_applications Primary Applications in Drug Delivery Molecule This compound Boc Boc Group (Protection/Sequential Chemistry) Molecule->Boc PEG4 PEG4 Spacer (Solubility, PK Improvement) Molecule->PEG4 Ester Methyl Propionate (Carboxylic Acid Precursor) Molecule->Ester ADCs Antibody-Drug Conjugates (ADCs) Boc->ADCs PROTACs PROTACs Boc->PROTACs PEG4->ADCs PEG4->PROTACs Ester->ADCs Ester->PROTACs Outcome Improved Therapeutic Index (Enhanced Efficacy, Reduced Toxicity) ADCs->Outcome PROTACs->Outcome

Caption: Logical relationship of this compound in drug delivery.

References

Application Notes and Protocols for Boc-PEG4-methyl propionate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents, connected by a chemical linker. The linker is a critical component, profoundly influencing the ADC's stability, solubility, pharmacokinetics, and efficacy. Polyethylene glycol (PEG) linkers are widely employed in ADC design to enhance hydrophilicity, reduce aggregation, and improve the overall therapeutic index.[1][2][3][4]

Boc-PEG4-methyl propionate (B1217596) is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer. This linker is equipped with two distinct functionalities: a tert-butyloxycarbonyl (Boc)-protected amine and a methyl propionate ester. This arrangement allows for a sequential and controlled conjugation strategy, making it a valuable tool in the synthesis of complex ADCs. The PEG4 spacer provides a balance of increased hydrophilicity and a defined length to spatially separate the antibody from the cytotoxic payload.[1][5]

These application notes provide a comprehensive overview and detailed protocols for the use of Boc-PEG4-methyl propionate in the development of ADCs.

Physicochemical Properties and Advantages of PEG4 Linkers

The incorporation of a PEG4 linker into an ADC construct offers several advantages that address common challenges in ADC development, particularly those related to the hydrophobicity of many cytotoxic payloads.

Key Advantages:

  • Increased Hydrophilicity: The PEG4 chain imparts a hydrophilic character to the linker, which helps to counterbalance the hydrophobicity of the cytotoxic drug. This enhanced water solubility mitigates the risk of ADC aggregation, a critical factor for manufacturing and in vivo stability.[1][2][3]

  • Improved Pharmacokinetics: PEGylation is known to increase the hydrodynamic radius of molecules, which can lead to reduced renal clearance and a longer circulation half-life of the ADC.[1][3]

  • Reduced Immunogenicity: The flexible PEG chain can create a shield around the linker and payload, potentially masking immunogenic epitopes and reducing the risk of an immune response.[3]

  • Controlled Drug-to-Antibody Ratio (DAR): The use of well-defined, monodisperse PEG linkers allows for more precise control over the conjugation process, leading to a more homogeneous ADC product with a consistent DAR.[6] High DARs can be achieved with reduced aggregation compared to hydrophobic linkers.[2]

  • Steric Hindrance: The PEG4 spacer provides physical separation between the antibody and the cytotoxic payload, which can prevent the drug from interfering with the antibody's antigen-binding affinity and vice-versa.[1]

Quantitative Data on PEG4 Linker Performance in ADCs

The following tables summarize key quantitative data on the impact of PEG linkers, including short-chain variants like PEG4, on the properties and performance of ADCs.

Linker TypeAverage Drug-to-Antibody Ratio (DAR)Aggregation (%)In Vitro Cytotoxicity (IC50, nM)Reference
Hydrophobic Linker~4>5%0.5 - 2.0[2]
Short PEG Linker (e.g., PEG4)~8<2%0.1 - 0.5[2]
Long PEG Linker (e.g., PEG24)~8<1%0.2 - 0.8[2]
Linker TypeTumor Growth Inhibition (%)Plasma Half-life (days)Off-Target ToxicityReference
Hydrophobic Linker50 - 705 - 7Moderate to High[2]
Hydrophilic (PEG-based) Cleavable Linker80 - 9510 - 14Low to Moderate[2]
Hydrophilic (PEG-based) Non-Cleavable Linker75 - 9012 - 16Low[2]

Experimental Workflow for ADC Synthesis using this compound

The use of this compound in ADC development involves a multi-step synthetic strategy. The following diagram illustrates the overall workflow.

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_conjugation Conjugation & Deprotection cluster_payload_attachment Payload Attachment Boc_PEG_Me This compound Boc_PEG_Acid Boc-PEG4-propionic acid Boc_PEG_Me->Boc_PEG_Acid 1. Hydrolysis Boc_PEG_NHS Boc-PEG4-NHS ester Boc_PEG_Acid->Boc_PEG_NHS 2. NHS Ester Activation ADC_Boc ADC-Linker(Boc) Boc_PEG_NHS->ADC_Boc Antibody Antibody Antibody->ADC_Boc 3. Conjugation to Lysine ADC_NH2 ADC-Linker(NH2) ADC_Boc->ADC_NH2 4. Boc Deprotection Final_ADC Final ADC ADC_NH2->Final_ADC 5. Payload Conjugation Payload Activated Payload Payload->Final_ADC

Caption: Overall workflow for ADC synthesis using this compound.

Detailed Experimental Protocols

Protocol 1: Hydrolysis of this compound

This protocol describes the conversion of the methyl ester to a carboxylic acid, which is necessary for subsequent activation and conjugation to the antibody.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Dichloromethane (DCM) or Ethyl acetate (B1210297) (EtOAc)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Rotary evaporator

Procedure:

  • Dissolve this compound in a mixture of THF (or MeOH) and water.

  • Add an aqueous solution of LiOH or NaOH (typically 1.1 to 1.5 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once the reaction is complete, remove the organic solvent using a rotary evaporator.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1N HCl.

  • Extract the aqueous layer with DCM or EtOAc (3 times).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield Boc-PEG4-propionic acid.

Protocol 2: Activation of Boc-PEG4-propionic acid to an NHS Ester

This protocol details the activation of the terminal carboxylic acid to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines (lysine residues) on the antibody.

Materials:

  • Boc-PEG4-propionic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Dissolve Boc-PEG4-propionic acid (1 equivalent) and NHS (1.1 to 1.5 equivalents) in anhydrous DMF or DCM.

  • Add EDC (1.1 to 1.5 equivalents) or DCC (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the formation of the NHS ester by TLC or LC-MS.

  • If DCC is used, a urea (B33335) byproduct will precipitate and can be removed by filtration.

  • The resulting solution containing the activated Boc-PEG4-NHS ester can often be used directly in the next conjugation step.

Protocol 3: Conjugation of Boc-PEG4-NHS ester to an Antibody

This protocol describes the conjugation of the activated linker to the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.5-8.5

  • Boc-PEG4-NHS ester solution (from Protocol 2)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMF

  • Desalting column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification

Procedure:

  • Prepare the antibody solution at a concentration of 1-10 mg/mL in a conjugation buffer (e.g., PBS, pH 8.0). Buffers containing primary amines (e.g., Tris) must be avoided.

  • Add a calculated molar excess of the Boc-PEG4-NHS ester solution in DMSO or DMF to the antibody solution. The molar ratio will influence the final DAR and should be optimized. A starting point is often a 5- to 20-fold molar excess of the linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the resulting Boc-protected linker-antibody conjugate from unreacted linker and byproducts using a desalting column or TFF, exchanging the buffer to one suitable for the subsequent deprotection step.

  • Characterize the conjugate to determine the average number of linkers per antibody.

Protocol 4: Boc Deprotection of the Antibody-Linker Conjugate

This protocol outlines the removal of the Boc protecting group to expose the terminal primary amine on the conjugated linker, making it available for payload attachment.

Materials:

  • Boc-protected linker-antibody conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Desalting column or TFF system

Procedure:

  • Note: This protocol is for the deprotection of the linker before conjugation to the antibody, which is a common strategy. If deprotection is performed on the ADC, conditions must be carefully optimized to avoid antibody denaturation. A more common approach is to deprotect the linker-payload before conjugation to the antibody. The following is a general protocol for Boc deprotection.

  • Dissolve the Boc-protected compound in anhydrous DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.[7]

  • Remove the solvent and excess TFA under reduced pressure.

  • For bioconjugates, after deprotection, the product is typically purified by size-exclusion chromatography or TFF to remove the deprotection reagents and exchange the buffer.

Alternative Workflow: It is often preferable to first deprotect the Boc-PEG4-propionic acid, then conjugate the payload to the free amine, and finally activate the carboxylic acid of the payload-linker construct for conjugation to the antibody. This avoids exposing the antibody to the harsh acidic conditions of Boc deprotection.

Alternative_Workflow cluster_linker_mod Linker-Payload Synthesis cluster_final_conjugation Final ADC Assembly Boc_PEG_Acid Boc-PEG4-propionic acid NH2_PEG_Acid NH2-PEG4-propionic acid Boc_PEG_Acid->NH2_PEG_Acid 1. Boc Deprotection Payload_Linker Payload-Linker-Acid NH2_PEG_Acid->Payload_Linker 2. Payload Conjugation Payload_Linker_NHS Payload-Linker-NHS Payload_Linker->Payload_Linker_NHS 3. NHS Ester Activation Final_ADC Final ADC Payload_Linker_NHS->Final_ADC Activated_Payload Activated Payload Activated_Payload->Payload_Linker Antibody Antibody Antibody->Final_ADC 4. Conjugation to Lysine

Caption: Alternative workflow for ADC synthesis.

Protocol 5: Conjugation of the Cytotoxic Payload

This protocol describes the attachment of the cytotoxic drug to the deprotected amine of the linker.

Materials:

  • Antibody-linker-NH₂ conjugate

  • Activated cytotoxic payload (e.g., with an NHS ester or other amine-reactive group)

  • Anhydrous DMSO or DMF

  • Desalting column or TFF system

Procedure:

  • Dissolve the activated payload in anhydrous DMSO or DMF.

  • Add the payload solution to the antibody-linker-NH₂ conjugate solution. A molar excess of the payload is typically used.

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purify the final ADC to remove unreacted payload and byproducts using a desalting column, TFF, or other chromatographic methods like hydrophobic interaction chromatography (HIC).

  • Characterize the final ADC for DAR, aggregation, purity, and in vitro potency.

ADC Mechanism of Action

The following diagram illustrates the general mechanism of action for an ADC developed using a PEG4 linker.

ADC_MoA cluster_circulation Systemic Circulation cluster_targeting Tumor Microenvironment cluster_internalization Internalization & Trafficking cluster_release Payload Release & Action ADC ADC in Circulation Tumor_Cell Tumor Cell (Antigen-Expressing) ADC->Tumor_Cell 1. Binding to Tumor Antigen Endosome Endosome Tumor_Cell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Released_Payload Released Payload Lysosome->Released_Payload 4. Linker Cleavage/ Antibody Degradation Apoptosis Cell Death (Apoptosis) Released_Payload->Apoptosis 5. Cytotoxic Action

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

This compound is a versatile heterobifunctional linker that enables a controlled and sequential approach to ADC synthesis. The inclusion of the PEG4 spacer enhances the physicochemical properties of the resulting ADC, leading to improved stability, solubility, and pharmacokinetic profiles. The detailed protocols provided herein offer a framework for researchers to utilize this linker in the development of next-generation ADCs with an optimized therapeutic window. Careful optimization of each step, from linker modification to final purification, is crucial for producing a homogeneous and effective ADC therapeutic.

References

Application Notes and Protocols for Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical modification of polyethylene (B3416737) glycol (PEG) linkers, which are pivotal in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1][2] The Boc group provides a robust shield for amine functionalities during synthesis, yet can be readily removed under acidic conditions to reveal a reactive amine for subsequent bioconjugation.[3][4] This application note provides detailed experimental protocols for the efficient deprotection of Boc-protected PEG linkers, quantitative data for process optimization, and troubleshooting guidance.

Quantitative Data Summary

The efficiency of the Boc deprotection reaction is critical to the overall success of the conjugation strategy.[1] The choice of acid, its concentration, reaction time, and temperature all play a significant role in achieving a high yield of the deprotected product while minimizing side reactions.[5]

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperatureReference(s)
Trifluoroacetic Acid (TFA)20-50% (v/v)Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp[5]
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp[1]
Trifluoroacetic Acid (TFA)50%Dichloromethane (DCM)25 minutesRoom Temp[6]
Trifluoroacetic Acid (TFA) / Dichloromethane (DCM)1:1-30 minutesRoom Temp[7]
Hydrochloric Acid (HCl)-Ethyl Acetate (EtOAc)6 hoursRoom Temp[7]

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

Acidic ReagentReaction TimeProduct Purity (by HPLC)ObservationsReference(s)
50% TFA in DCM30 minutes>95%Efficient deprotection with minimal side products.[1]
100% TFA30 minutesVariableMay lead to incomplete deprotection due to poor resin swelling.[5]
4M HCl in Dioxane1 hourHighEffective alternative to TFA-based methods.[1]
TFA in DCM (1:1)30 minutes~80-90%Fast and effective, but may cause some ester bond cleavage.[7]
HCl in EtOAc6 hoursHighSlower reaction but preserves acid-sensitive ester bonds.[7]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol outlines the standard procedure for the removal of the Boc protecting group from a PEG linker using a solution of trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (B1312306) (TIS) (optional scavenger)[5]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution: Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask to a concentration of 0.1-0.2 M.[5]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add TFA to the desired final concentration (typically 20-50% v/v). If the substrate is sensitive to cationic side reactions, add a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[5]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[5]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or ¹H NMR.[5] For ¹H NMR, the disappearance of the tert-butyl proton signal of the Boc group (a singlet around 1.4 ppm) indicates reaction completion.[5] The reaction is typically complete within 1-2 hours.[5]

  • Workup:

    • Concentration: Upon completion, remove the DCM and excess TFA by rotary evaporation.[5]

    • Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this co-evaporation step three times to ensure complete removal of residual TFA.[5]

    • Neutralization (Optional): If the free amine is required for the next step, dissolve the resulting TFA salt in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the ammonium (B1175870) salt.[5]

    • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker as a free amine.[5]

Protocol 2: Boc Deprotection on a Solid Support (e.g., for Peptide Synthesis)

This protocol is adapted for Boc deprotection of a PEG linker attached to a solid-phase resin.[1]

Materials:

  • Boc-amino-PEG-resin

  • Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Boc-amino-PEG-resin in DCM or DMF for 30-60 minutes.[1]

  • Pre-wash (Optional but Recommended): Treat the resin with a solution of 50% TFA in DCM for 5 minutes.[6]

  • Deprotection: Treat the resin with a fresh solution of 50% TFA in DCM for 15-30 minutes to cleave the Boc group.[1][6]

  • Washing: Thoroughly wash the resin with DCM followed by DMF to remove residual acid and cleaved Boc byproducts.[1]

  • Neutralization: Neutralize the resin with a solution of 10% DIPEA in DMF to generate the free amine on the PEG linker.[1]

  • Final Washing: Wash the resin again with DMF and DCM to remove excess base. The resin is now ready for the subsequent coupling step.[1]

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Boc-PEG in anhydrous DCM B Cool solution to 0°C A->B C Add TFA (20-50% v/v) (Optional: Add Scavenger like TIS) B->C D Stir at 0°C for 30 min, then warm to RT C->D E Monitor reaction by TLC, LC-MS, or NMR D->E F Concentrate under reduced pressure E->F Reaction Complete G Co-evaporate with Toluene (3x) F->G H Neutralize with sat. NaHCO3 (aq) G->H I Dry over Na2SO4, filter, and concentrate H->I J Deprotected PEG Linker (Free Amine) I->J

Caption: Experimental workflow for the Boc deprotection of PEG linkers in solution.

Boc_Deprotection_SPPS cluster_resin_prep Resin Preparation cluster_deprotection Deprotection cluster_neutralization Neutralization A Swell Boc-amino-PEG-resin in DCM or DMF B Treat with 50% TFA in DCM (15-30 min) A->B C Wash resin with DCM and DMF B->C D Treat with 10% DIPEA in DMF C->D E Wash resin with DMF and DCM D->E F Resin with Deprotected Amine (Ready for Coupling) E->F

Caption: Workflow for Boc deprotection of a PEG linker on a solid support.

References

Application Notes and Protocols for the Analytical Characterization of Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-methyl propionate (B1217596) is a valuable bifunctional linker molecule commonly employed in the development of proteolysis-targeting chimeras (PROTACs) and other targeted drug delivery systems. Its structure incorporates a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and a methyl propionate ester, providing a versatile platform for conjugation chemistry. Accurate and thorough characterization of this linker is critical to ensure the quality, purity, and consistency of the final therapeutic agent.

These application notes provide detailed protocols for the analytical characterization of Boc-PEG4-methyl propionate using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₇H₃₂O₈
Molecular Weight 364.43 g/mol
CAS Number 2100306-74-7
Appearance Colorless to off-white solid or liquid[1]
Purity (typical) ≥95%[1]
Storage Conditions Store at -20°C for long-term stability[1]

Analytical Techniques and Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

    • Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 512-1024 scans, relaxation delay of 2-5 seconds.

    • Reference the spectrum to the solvent peak of CDCl₃ (δ 77.16 ppm).

¹H NMR (400 MHz, CDCl₃): The expected chemical shifts (δ) and multiplicities are provided in Table 2.

Table 2: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~3.66s3H-OCH₃
~3.64m12H-O-CH₂-CH₂-O- (PEG chain)
~3.54t, J = 5.2 Hz2H-CH₂-CH₂-O-C=O
~3.30q, J = 5.2 Hz2HBoc-NH-CH₂-
~2.75t, J = 6.4 Hz2H-CH₂-C=O
~1.44s9H-C(CH₃)₃ (Boc)

¹³C NMR (100 MHz, CDCl₃): The expected chemical shifts (δ) are provided in Table 3.

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Assignment
~172.5-C=O (ester)
~156.0-C=O (Boc)
~79.0-C(CH₃)₃ (Boc)
~70.5 - 70.0-O-CH₂-CH₂-O- (PEG chain)
~67.0-CH₂-CH₂-O-C=O
~51.8-OCH₃
~40.5Boc-NH-CH₂-
~34.5-CH₂-C=O
~28.4-C(CH₃)₃ (Boc)

Diagram 1: Logical Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound Dissolve Dissolve Sample->Dissolve Solvent CDCl3 Solvent->Dissolve NMR_Spec NMR Spectrometer (≥400 MHz) Dissolve->NMR_Spec H1_Acq ¹H NMR Acquisition NMR_Spec->H1_Acq C13_Acq ¹³C NMR Acquisition NMR_Spec->C13_Acq H1_Proc Process ¹H Spectrum H1_Acq->H1_Proc H1_Acq->H1_Proc C13_Proc Process ¹³C Spectrum C13_Acq->C13_Proc C13_Acq->C13_Proc Integration Integration & Peak Picking H1_Proc->Integration C13_Proc->Integration Assignment Structural Assignment Integration->Assignment

Caption: Workflow for NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of this compound and for monitoring reaction progress during its synthesis or subsequent conjugations. A reverse-phase method is typically employed.

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724). Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

  • HPLC System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Detector: UV at 210 nm.

  • Chromatographic Conditions:

    • Gradient: 30-90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

A successful separation will yield a single major peak for pure this compound. The retention time will depend on the specific column and exact gradient conditions but is expected to be in the mid-to-late part of the gradient due to its moderate hydrophobicity. Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Table 4: HPLC Purity Analysis Summary

ParameterExpected Result
Retention Time Dependent on specific system, but expected to be a sharp, well-defined peak
Purity ≥95%

Diagram 2: HPLC Experimental Workflow

HPLC_Workflow Sample_Prep Sample Preparation (0.1 mg/mL in mobile phase) Injection Inject Sample (10 µL) Sample_Prep->Injection HPLC_System HPLC System (C18 Column, UV Detector) HPLC_System->Injection Mobile_Phase Mobile Phase Gradient (Water/Acetonitrile with Formic Acid) Mobile_Phase->HPLC_System Chrom_Run Chromatographic Run (1.0 mL/min, 30°C) Injection->Chrom_Run Data_Acq Data Acquisition (UV at 210 nm) Chrom_Run->Data_Acq Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Data_Acq->Data_Analysis

Caption: HPLC experimental workflow for purity analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

  • Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in acetonitrile or methanol.

  • Mass Spectrometer: An ESI time-of-flight (TOF) or quadrupole mass spectrometer.

  • Ionization Mode: Positive ion mode.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of 100-1000.

The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or other adducts such as the sodium adduct [M+Na]⁺.

Table 5: ESI-MS Data for this compound

IonCalculated m/zObserved m/z
[M+H]⁺365.21~365.2
[M+Na]⁺387.19~387.2
[M+K]⁺403.17~403.2

Fragmentation of the Boc group is also commonly observed, leading to a peak corresponding to the loss of the Boc group ([M-Boc+H]⁺) at m/z ~265.2.

Diagram 3: Signaling Pathway of ESI-MS Analysis

ESIMS_Signaling cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection Sample_Sol Sample in Solution Infusion Direct Infusion Sample_Sol->Infusion ESI_Source Electrospray Source Infusion->ESI_Source Ion_Formation Ion Formation ([M+H]⁺, [M+Na]⁺) ESI_Source->Ion_Formation Mass_Analyzer Mass Analyzer (TOF or Quadrupole) Ion_Formation->Mass_Analyzer Ion_Formation->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Detector->Mass_Spectrum

Caption: Logical flow of ESI-MS analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique to confirm the presence of key functional groups in this compound.

  • Sample Preparation:

    • Neat (if liquid): Place a drop of the sample between two potassium bromide (KBr) plates.

    • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or a pure KBr pellet.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Table 6: Key FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3350Medium, broadN-H stretch (urethane)
~2930, ~2870StrongC-H stretch (aliphatic)
~1715StrongC=O stretch (urethane and ester carbonyls)
~1520MediumN-H bend (urethane)
~1100Strong, broadC-O-C stretch (PEG ether linkages)

Conclusion

The combination of NMR, HPLC, MS, and FTIR provides a comprehensive analytical toolkit for the characterization of this compound. These techniques allow for the unambiguous confirmation of its chemical structure, assessment of its purity, and verification of its molecular weight. Adherence to these protocols will ensure the reliable and consistent use of this important linker in research and drug development.

References

Application Notes and Protocols: Boc-PEG4-methyl propionate for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-PEG4-methyl propionate (B1217596) is a versatile heterobifunctional linker widely employed in bioconjugation and drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs). This molecule features a tert-butyloxycarbonyl (Boc)-protected amine, a tetraethylene glycol (PEG4) spacer, and a methyl propionate group. The PEG4 spacer enhances aqueous solubility and provides a flexible linkage between conjugated molecules. The Boc-protected amine and the methyl ester allow for sequential and specific modifications of peptides and other biomolecules.[1]

These application notes provide detailed protocols for the hydrolysis of the methyl ester of Boc-PEG4-methyl propionate, subsequent conjugation to a peptide, and the characterization of the resulting modified peptide. The primary application highlighted is the development of peptide-based PROTACs for targeted protein degradation.

Physicochemical Properties

PropertyValueReference
Chemical Formula C17H32O8ChemScene
Molecular Weight 364.43 g/mol ChemScene
Appearance Colorless to pale yellow oilBroadPharm
Solubility Soluble in organic solvents (DMF, DMSO, DCM)[1]

Applications in Peptide Modification

The primary application of this compound in peptide modification is in the synthesis of peptide-based PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3][] In this context, a peptide can serve as the POI-binding ligand.

The this compound linker connects the peptide (POI binder) to a ligand for an E3 ligase (e.g., ligands for VHL or CRBN). The length and flexibility of the PEG4 linker are often critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately determines the efficiency of protein degradation.[2][3]

Experimental Protocols

Protocol 1: Saponification of this compound

This protocol describes the hydrolysis of the methyl ester of this compound to the corresponding carboxylic acid (Boc-PEG4-propionic acid), which is necessary for subsequent coupling to the primary amine of a peptide.

Materials:

Procedure:

  • Dissolve this compound in a mixture of THF and water (e.g., 3:1 v/v).

  • Add a 1.0 to 2.0 molar equivalent of lithium hydroxide dissolved in a small amount of water to the solution.[5]

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the mixture to pH ~4-5 with 1N HCl.[5]

  • Remove the THF under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield Boc-PEG4-propionic acid.

  • The product can be used in the next step without further purification if LC-MS analysis shows sufficient purity.

Protocol 2: Conjugation of Boc-PEG4-propionic acid to a Peptide

This protocol details the coupling of the generated Boc-PEG4-propionic acid to a peptide containing a free primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) using EDC/NHS chemistry.

Materials:

  • Peptide with a free primary amine

  • Boc-PEG4-propionic acid (from Protocol 1)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve Boc-PEG4-propionic acid (1.0 eq), EDC (1.5 eq), and NHS (1.2 eq) in anhydrous DMF or DMSO.[1]

    • Stir the reaction mixture at room temperature for 30-60 minutes to form the NHS-activated ester.

  • Coupling to Peptide:

    • Dissolve the peptide (1.0 eq) in anhydrous DMF or DMSO.

    • Add the pre-activated Boc-PEG4-NHS ester solution to the peptide solution.

    • Add DIPEA (2-3 eq) to the reaction mixture to act as a base.

    • Stir the reaction at room temperature for 2-4 hours or overnight at 4°C.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., water with 0.1% TFA) and purify the Boc-PEG4-peptide conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

Protocol 3: Boc Deprotection and Further Modification (PROTAC Synthesis)

This protocol describes the removal of the Boc protecting group to expose a primary amine, which can then be coupled to an E3 ligase ligand to complete the synthesis of a peptide-based PROTAC.

Materials:

  • Boc-PEG4-peptide conjugate (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • E3 ligase ligand with a carboxylic acid functional group (e.g., pomalidomide-acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or similar coupling agent

  • Anhydrous DMF

  • DIPEA

Procedure:

  • Boc Deprotection:

    • Dissolve the Boc-PEG4-peptide conjugate in a solution of 20-50% TFA in DCM.[1]

    • Stir at room temperature for 30-60 minutes.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with DCM several times to ensure complete removal of TFA.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the deprotected H2N-PEG4-peptide conjugate, the E3 ligase ligand-acid (1.2 eq), and HATU (1.2 eq) in anhydrous DMF.

    • Add DIPEA (3-4 eq) to the reaction mixture.

    • Stir at room temperature for 2-4 hours, monitoring by LC-MS.

  • Final Purification:

    • Purify the final peptide-PROTAC conjugate by RP-HPLC.

    • Characterize the final product by LC-MS and NMR.

Data Presentation

The efficacy of a peptide-based PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTAC ComponentTarget ProteinE3 LigaseLinker TypeDC50 (nM)Dmax (%)Reference
Peptide-basedTau-PEG--[6]
Small MoleculeBTKCRBNShort Alkyl/Ether1-40>90[2]
Small MoleculeSMARCA2/4VHLPEG-based250-30065-70[2]
Small MoleculeBRD4CRBN4-5 PEG units< 500> 90-
Small Molecule (RC-1)BTK-PEG6-Prominent Degradation[7]
Small Molecule (NC-1)BTK--2.297[7]

Note: This table provides representative data to illustrate the impact of different linkers and ligands on PROTAC efficacy. The performance of a PROTAC is highly dependent on the specific combination of the target protein, E3 ligase, and linker.

Visualizations

experimental_workflow cluster_0 Step 1: Saponification cluster_1 Step 2: Peptide Conjugation cluster_2 Step 3: PROTAC Synthesis boc_peg_me This compound hydrolysis LiOH, THF/H2O boc_peg_me->hydrolysis boc_peg_acid Boc-PEG4-propionic acid hydrolysis->boc_peg_acid activation EDC, NHS boc_peg_acid->activation peptide Peptide-NH2 coupling Amide Bond Formation peptide->coupling activation->coupling boc_peg_peptide Boc-PEG4-Peptide coupling->boc_peg_peptide deprotection TFA/DCM boc_peg_peptide->deprotection amine_peg_peptide H2N-PEG4-Peptide deprotection->amine_peg_peptide final_coupling HATU, DIPEA amine_peg_peptide->final_coupling e3_ligand E3 Ligase Ligand-COOH e3_ligand->final_coupling protac Peptide-PROTAC final_coupling->protac protac_mechanism POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC Peptide-PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degradation Proteasome->Degradation

References

Application Notes and Protocols for Improving Compound Solubility with Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Leveraging PEGylation for Enhanced Solubility

Poor aqueous solubility is a significant hurdle in drug development, often leading to low bioavailability and hindering the therapeutic potential of promising compounds.[1] PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a well-established strategy to overcome this challenge.[][3] The hydrophilic nature of the PEG polymer can significantly increase the water solubility of hydrophobic drugs.[4][5] This application note provides a detailed overview and experimental protocols for utilizing Boc-PEG4-methyl propionate (B1217596) , a discrete PEG linker, to improve the solubility of poorly soluble compounds.

Boc-PEG4-methyl propionate is a heterobifunctional linker featuring a Boc-protected amine and a methyl propionate ester. The PEG4 chain provides a balance of hydrophilicity to enhance solubility without adding excessive molecular weight, which can sometimes negatively impact cell permeability or biological activity.[6][7] The terminal functional groups allow for a versatile two-step conjugation process, making it a valuable tool for medicinal chemists and drug formulation scientists.

Mechanism of Solubility Enhancement

The primary mechanism by which this compound enhances solubility is by introducing a hydrophilic PEG chain onto the hydrophobic parent molecule. This modification alters the overall physicochemical properties of the compound in several ways:

  • Increased Hydrophilicity: The ethylene (B1197577) glycol repeats in the PEG chain are highly hydrophilic and interact favorably with water molecules, effectively creating a hydrophilic shell around the hydrophobic core of the drug molecule.[4]

  • Disruption of Crystal Lattice: For solid compounds, the attachment of the flexible PEG chain can disrupt the crystalline packing of the drug molecules, reducing the energy required to dissolve the compound.[8]

  • Increased Hydrodynamic Radius: The PEG chain increases the size of the molecule in solution, which can also influence its interaction with solvents and biological membranes.[]

These combined effects lead to a significant increase in the aqueous solubility of the modified compound.

Quantitative Data on Solubility Enhancement

The conjugation of short PEG linkers, such as PEG4, has been shown to significantly improve the aqueous solubility of hydrophobic molecules. The following table summarizes representative data on the impact of PEGylation on compound lipophilicity, a key indicator of solubility.

CompoundLinkerLogP / LogDFold Improvement in Hydrophilicity (approx.)Reference
Indocyanine Green (ICG)None1.81 ± 0.06-[9]
ICG-PEG4PEG40.64 ± 0.06~15[9]
ICG-PEG8PEG8-0.03 ± 0.02>100[9]
[68Ga]Ga-Flu-1None-2.64 ± 0.25-[3]
[68Ga]Ga-PP4-WDPEG4-4.23 ± 0.26~40[3]

LogP (partition coefficient) and LogD (distribution coefficient at a specific pH) are measures of lipophilicity; a lower value indicates higher hydrophilicity and generally better aqueous solubility.

Experimental Protocols

This section provides detailed protocols for the conjugation of a model hydrophobic compound containing a primary amine with this compound, followed by the evaluation of its solubility.

General Workflow

The overall process involves a two-step chemical synthesis followed by purification and characterization.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Purification & Analysis A This compound C Deprotection of Boc group A->C Acidic conditions (e.g., TFA) B Hydrophobic Compound (with -NH2) E Amide bond formation B->E C->E Deprotected linker D Activation of methyl ester D->E Activated linker F Purification of Conjugate (e.g., HPLC) E->F G Characterization (e.g., LC-MS, NMR) F->G H Solubility Assessment G->H

Caption: General experimental workflow for solubility enhancement.

Protocol 1: Deprotection of this compound

Objective: To remove the Boc protecting group from this compound to expose the primary amine for subsequent conjugation.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM (10 mL/g).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure using a rotary evaporator to obtain the deprotected PEG linker (H2N-PEG4-methyl propionate).

Protocol 2: Conjugation to a Hydrophobic Compound

Objective: To conjugate the deprotected PEG linker to a model hydrophobic compound containing a carboxylic acid group.

Materials:

  • Deprotected H2N-PEG4-methyl propionate (from Protocol 1)

  • Hydrophobic compound with a carboxylic acid (e.g., a poorly soluble drug)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the hydrophobic compound (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF.

  • Stir the mixture at room temperature for 1 hour to activate the carboxylic acid group.

  • Dissolve the deprotected H2N-PEG4-methyl propionate (1.1 equivalents) in a small amount of anhydrous DMF.

  • Add the PEG linker solution to the activated hydrophobic compound solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PEGylated compound.

Protocol 3: Solubility Assessment

Objective: To determine and compare the aqueous solubility of the parent hydrophobic compound and the PEGylated conjugate.

Materials:

  • Parent hydrophobic compound

  • PEGylated conjugate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Prepare stock solutions of the parent compound and the PEGylated conjugate in a suitable organic solvent (e.g., DMSO).

  • Prepare a calibration curve for each compound using the HPLC system.

  • Add an excess amount of the solid parent compound and the PEGylated conjugate to separate vials containing a known volume of PBS (e.g., 1 mL).

  • Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

  • Dilute the supernatant with the mobile phase used for HPLC analysis.

  • Analyze the diluted supernatant by HPLC to determine the concentration of the dissolved compound by comparing the peak area to the calibration curve.

  • Calculate the solubility in mg/mL or µM.

Visualization of the Conjugation Chemistry

G cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling Boc_PEG Boc-NH-PEG4-COOCH3 Amine_PEG H2N-PEG4-COOCH3 Boc_PEG->Amine_PEG   TFA TFA / DCM Final_Product Drug-CO-NH-PEG4-COOCH3 Amine_PEG->Final_Product   Drug_COOH Drug-COOH Activated_Drug Drug-CO-NHS Drug_COOH->Activated_Drug   EDC_NHS EDC, NHS / DMF Activated_Drug->Final_Product  

Caption: Chemical reaction workflow for PEGylation.

Conclusion

This compound serves as an effective and versatile tool for enhancing the aqueous solubility of poorly soluble compounds. The provided protocols offer a general framework for the synthesis and evaluation of PEGylated small molecules. By following these methodologies, researchers can systematically improve the drug-like properties of their compounds, thereby increasing their potential for successful development into therapeutic agents. The straightforward nature of the PEGylation chemistry, combined with the significant impact on solubility, makes this a valuable strategy in modern drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Boc-PEG4-methyl propionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support hub for researchers, scientists, and drug development professionals utilizing Boc-PEG4-methyl propionate (B1217596) in their synthetic workflows. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during conjugation, deprotection, and purification steps.

Frequently Asked Questions (FAQs)

Q1: What is Boc-PEG4-methyl propionate and what are its primary applications?

This compound is a heterobifunctional linker molecule. It contains a Boc-protected amine at one end and a methyl propionate ester at the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of the molecule it's attached to. Its primary use is in bioconjugation and drug delivery, where it can be used to link molecules together in a controlled, stepwise manner.

Q2: How should I store this compound?

For long-term stability, it is recommended to store this compound under desiccated conditions at -20°C. Before use, allow the reagent to equilibrate to room temperature before opening the vial to prevent moisture condensation, which can lead to hydrolysis.

Q3: What are the reactive ends of this linker and how do they react?

This linker has two key functional groups:

  • Boc-protected amine: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group. It is stable under basic and nucleophilic conditions but can be removed with a strong acid like trifluoroacetic acid (TFA) to reveal a primary amine.[1] This primary amine can then be used for further conjugation.

  • Methyl propionate: This ester group is typically hydrolyzed under basic conditions (saponification) to yield a carboxylic acid. This carboxylic acid can then be activated (e.g., with EDC/NHS) to react with primary amines, forming a stable amide bond.

Q4: Are the Boc protecting group and the methyl ester group orthogonal?

Mostly, but not perfectly. While the methyl ester is primarily cleaved under basic conditions and the Boc group under acidic conditions, some hydrolysis of the methyl ester (10-20%) can occur during prolonged or harsh acidic treatment (e.g., with TFA) used for Boc deprotection.[2] This potential side reaction should be considered when planning your synthetic strategy.

Troubleshooting Guide: Coupling Reactions (Amide Bond Formation)

This guide focuses on the hydrolysis of the methyl propionate to a carboxylic acid and its subsequent coupling to a primary amine-containing molecule using EDC/NHS chemistry.

Problem 1: Low or No Conjugation Yield

Possible Cause: Inefficient activation of the carboxylic acid.

  • Solution:

    • pH Optimization: The activation of the carboxylic acid with EDC/NHS is most efficient in a slightly acidic environment (pH 4.5-6.0).[3] Use a non-amine, non-carboxylate buffer like MES.[4]

    • Fresh Reagents: EDC and NHS are moisture-sensitive and can hydrolyze over time, rendering them inactive.[5] Always use fresh, high-quality reagents and allow them to warm to room temperature in a desiccator before opening. Prepare EDC solutions immediately before use as they are not stable.[4]

Possible Cause: Suboptimal pH for the amine coupling step.

  • Solution: The reaction of the activated NHS-ester with the primary amine is most efficient at a pH of 7.2-8.5.[6] After the initial activation step, adjust the pH of the reaction mixture accordingly. Use amine-free buffers such as PBS or borate (B1201080) buffer.[4]

Possible Cause: Presence of competing nucleophiles.

  • Solution: Ensure your reaction buffers are free of primary amines (e.g., Tris, glycine) as these will compete with your target molecule for the activated PEG linker, significantly reducing your yield.[7]

Possible Cause: Hydrolysis of the activated NHS-ester.

  • Solution: The NHS-ester intermediate is more stable than the initial O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH.[3] Perform the amine coupling step immediately after the activation step to maximize efficiency.[6]

Quantitative Data for EDC/NHS Coupling
ReagentRecommended Molar Excess (over PEG-acid)Rationale
EDC 2 - 10 foldDrives the initial activation of the carboxyl group. Higher excess may be needed for dilute solutions.[6]
NHS/Sulfo-NHS 1.2 - 5 foldStabilizes the active intermediate, converting it to a more stable amine-reactive NHS ester. A common EDC:NHS ratio is 2:1 or 1:1.[6]
Amine Molecule 1 - 20 fold (if PEG-acid is limiting)Can be used in excess to drive the reaction towards the desired product, especially for small molecule amines.[6]
Reaction StepOptimal pH RangeRecommended BuffersBuffers to Avoid
Activation 4.7 - 6.00.1 M MESTris, Glycine, Acetate
Coupling 7.2 - 8.5PBS, Borate, BicarbonateTris, Glycine

Data compiled from multiple sources.[4][6]

Experimental Protocol: Two-Step EDC/NHS Coupling
  • Saponification: Hydrolyze the methyl propionate ester of this compound using aqueous alkali (e.g., LiOH in a THF/water mixture) until the reaction is complete (monitored by TLC or LC-MS).[8] Acidify the reaction mixture and extract the resulting Boc-PEG4-carboxylic acid.

  • Reagent Preparation:

    • Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.

    • Prepare the amine-containing molecule in an amine-free Coupling Buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.[4]

    • Immediately before use, prepare stock solutions of EDC and NHS in Activation Buffer (e.g., 0.1 M MES, pH 6.0).[4]

  • Activation Step (pH 5.0-6.0):

    • Dissolve the Boc-PEG4-carboxylic acid in Activation Buffer.

    • Add the EDC solution (2-10 fold molar excess).

    • Immediately add the NHS solution (1.2-5 fold molar excess).

    • Incubate the reaction for 15-30 minutes at room temperature.[4]

  • Coupling Step (pH 7.2-8.0):

    • Immediately add the activated PEG solution to your amine-containing molecule solution.[6]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[7]

  • Quenching:

    • Stop the reaction by adding a quenching solution (e.g., 1 M Hydroxylamine or 1 M Tris) to a final concentration of 10-50 mM.[4][6]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.[6]

  • Purification:

    • Remove excess reagents and byproducts via size-exclusion chromatography (SEC), dialysis, or a desalting column.[1]

Visualization: EDC/NHS Coupling Workflow

EDC_NHS_Coupling cluster_prep Step 1: Reagent Preparation cluster_activation Step 2: Activation cluster_coupling Step 3: Coupling cluster_final Step 4: Quench & Purify reagent_prep Prepare Buffers & Equilibrate Reagents peg_sol Dissolve Boc-PEG-Acid in Activation Buffer (pH 5.0-6.0) activation Add EDC, then NHS Incubate 15-30 min @ RT peg_sol->activation [Boc-PEG-COOH] amine_sol Dissolve Amine Molecule in Coupling Buffer (pH 7.2-7.5) coupling Add Activated PEG to Amine Solution Incubate 1-2h @ RT amine_sol->coupling [R-NH2] activation->coupling [Activated Boc-PEG-NHS] quench Add Quenching Buffer (e.g., Hydroxylamine) coupling->quench [Boc-PEG-NH-R] purify Purify Conjugate (SEC / Dialysis) quench->purify Boc_Deprotection Start Boc-PEG-NH-R (with Methyl Propionate Ester) Reaction TFA / DCM + Scavenger (TIS) Start->Reaction Product Desired Product: H2N-PEG-NH-R (Ester Intact) Reaction->Product Major Pathway SideProduct Side Product: H2N-PEG-NH-R (Ester Hydrolyzed to COOH) Reaction->SideProduct Minor Pathway (Potential Issue)

References

Technical Support Center: Optimizing Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the coupling of Boc-PEG4-methyl propionate (B1217596) with primary or secondary amines. It is intended for researchers, scientists, and drug development professionals seeking to optimize their reaction efficiency and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling the carboxylic acid of Boc-PEG4-methyl propionate to an amine?

The most prevalent methods involve the activation of the carboxylic acid to form a more reactive intermediate that readily couples with an amine.[1][2][3] This is typically achieved using one of two main classes of reagents:

  • Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4][5] To improve efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is often added to convert this intermediate into a more stable, amine-reactive NHS ester.[4][5][6]

  • Uronium/Aminium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents.[7][8] They react with the carboxylic acid in the presence of a non-nucleophilic base (like DIPEA) to form activated esters that rapidly couple with amines.[8][9] HATU is often preferred for challenging couplings, including those involving sterically hindered amines, due to its higher reactivity.[7][10]

Q2: My coupling reaction shows low or no yield. What are the common causes and how can I troubleshoot this?

Low coupling efficiency is a common issue that can often be resolved by systematically checking key reaction parameters.

  • Reagent and Solvent Quality: Ensure all reagents are pure and solvents (like DMF or DCM) are anhydrous. Moisture can hydrolyze the activated ester intermediate, regenerating the starting carboxylic acid and reducing yield.[6]

  • Incorrect Stoichiometry: The molar ratios of the coupling reagents are critical. For carbodiimide (B86325) reactions, an excess of EDC and NHS is often used.[11] For uronium reagents like HATU/HBTU, near-equimolar amounts relative to the carboxylic acid are recommended.[7][9]

  • Improper pH/Base: The activation step with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the amine is best at a physiological to slightly basic pH (7.2-8.0).[5][6][12] For HATU/HBTU reactions, a non-nucleophilic base like DIPEA is essential.[8][9] Using an insufficient amount of base can stall the reaction.

  • Insufficient Activation Time: Allow enough time for the carboxylic acid to be fully activated before adding the amine. For EDC/NHS, this can range from 15 minutes to a few hours at room temperature.[11][12]

  • Steric Hindrance: If your amine substrate is sterically hindered, the reaction may proceed slowly. In such cases, using a more powerful coupling reagent like HATU is recommended.

Q3: I'm observing significant side products. What are they and how can they be minimized?

Side products can complicate purification and reduce the yield of the desired conjugate.

  • Hydrolysis of Activated Intermediate: As mentioned, water in the reaction can hydrolyze the activated ester back to the carboxylic acid. Using anhydrous solvents and reagents is the best preventative measure.

  • N-acylurea Formation (Carbodiimides): The O-acylisourea intermediate from EDC activation can rearrange to a stable N-acylurea, especially if the amine concentration is low. Adding NHS or Sulfo-NHS minimizes this by trapping the intermediate as a more stable NHS ester.[5]

  • Guanidinylation (Uronium Reagents): Using a large excess of uronium reagents like HBTU or HATU can lead to the guanidinylation of the free amine, capping it and preventing the desired coupling.[7][8] It is crucial to use these reagents in near-stoichiometric amounts relative to the carboxylic acid.[7]

  • Epimerization: If your amine is a chiral molecule like an amino acid, there is a risk of racemization at the alpha-carbon. Additives like HOBt or HOAt are used with coupling reagents to suppress this side reaction.[7][9][13] HATU inherently contains a HOAt moiety, making it effective at minimizing racemization.

Q4: How do I choose the right coupling reagent for my experiment?

The choice depends on the nature of your substrates, budget, and desired reaction speed.

FeatureEDC / NHSHBTUHATU
Reactivity GoodVery GoodExcellent, especially for hindered amines[7][10]
Cost LowerModerateHigher
Side Reactions N-acylurea (minimized by NHS)Guanidinylation (if in excess)[7]Guanidinylation (if in excess)[7]
Racemization Moderate; HOBt/HOAt can be addedLow when HOBt is added[7]Very low
Common Use General protein/peptide labeling, aqueous reactions (with Sulfo-NHS)[4]Routine solid-phase and solution-phase peptide synthesis[8]Difficult couplings, sterically hindered substrates, rapid protocols[10]
Q5: How can I monitor the progress of the coupling reaction?

Regularly monitoring the reaction is key to determining its completion and avoiding unnecessary side reactions. The two most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of the starting materials (this compound and the amine) and the formation of the new, coupled product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive information, allowing you to track the disappearance of reactant masses and the appearance of the expected product mass, while also identifying any major side products.[11]

Experimental Workflows and Mechanisms

Visualizing the experimental process and underlying chemical mechanisms can aid in understanding and troubleshooting.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve this compound & Coupling Reagent in Solvent reagents->dissolve activate Activate Carboxylic Acid (e.g., with EDC/NHS or HATU/Base) dissolve->activate couple Add Amine Substrate & Stir at Room Temp. activate->couple monitor Monitor Reaction (TLC or LC-MS) couple->monitor workup Aqueous Workup (e.g., wash with mild acid/base) monitor->workup purify Purify Product (e.g., Column Chromatography) workup->purify analyze Characterize Final Product (e.g., NMR, MS) purify->analyze

Caption: A generalized workflow for this compound amide coupling.

G start Low or No Yield Observed reagent_check Are reagents & solvents pure and anhydrous? start->reagent_check reagent_sol Action: Use fresh, anhydrous reagents and solvents. reagent_check->reagent_sol No condition_check Are reaction conditions (pH, temp, stoichiometry) correct? reagent_check->condition_check Yes success Problem Resolved reagent_sol->success condition_sol Action: Verify stoichiometry. Ensure proper base/pH. Consider a more potent reagent (HATU). condition_check->condition_sol No activation_check Was activation time sufficient before adding amine? condition_check->activation_check Yes condition_sol->success activation_sol Action: Increase activation time and monitor by LC-MS before adding the amine. activation_check->activation_sol No activation_check->success Yes activation_sol->success

Caption: A troubleshooting decision tree for low-yield coupling reactions.

Detailed Experimental Protocols

Protocol 1: Coupling using EDC and NHS

This two-step protocol is suitable for a wide range of amine-containing molecules.[6]

Materials:

  • This compound

  • Amine-containing substrate

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Anhydrous DMF or DCM

  • DIPEA (N,N-Diisopropylethylamine) or another non-nucleophilic base

  • Reaction vessel and magnetic stirrer

Procedure:

  • Activation:

    • In a clean, dry flask, dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.[11]

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid, forming the NHS ester.[11]

  • Coupling:

    • In a separate flask, dissolve the amine-containing substrate (1.0 to 1.1 equivalents) in anhydrous DMF.

    • If the amine is provided as a salt (e.g., HCl or TFA salt), add DIPEA (2-3 equivalents) to neutralize it and act as a base.

    • Add the activated Boc-PEG4-NHS ester solution dropwise to the amine solution.

    • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitoring and Work-up:

    • Monitor the reaction's progress using TLC or LC-MS until the starting material is consumed.

    • Once complete, dilute the reaction mixture with a solvent like Ethyl Acetate or DCM.

    • Wash the organic layer successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Coupling using HATU

This protocol is highly effective, especially for less reactive or sterically hindered amines.[10]

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • Anhydrous DMF

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vessel and magnetic stirrer

Procedure:

  • Pre-activation/Coupling:

    • In a dry flask, dissolve this compound (1 equivalent), HATU (1.1 equivalents), and the amine substrate (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (2.5 to 3.0 equivalents) to the mixture. The base is crucial for the reaction to proceed.

    • Stir the mixture at room temperature.

  • Monitoring and Work-up:

    • The reaction is often rapid, with significant product formation within 1-4 hours. Monitor progress by TLC or LC-MS.

    • Once the reaction is complete, perform the same aqueous work-up as described in the EDC/NHS protocol (wash with mild acid, base, and brine).

    • Dry the organic layer, concentrate, and purify the product via column chromatography.

References

Technical Support Center: Troubleshooting Boc Deprotection of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Why is my Boc deprotection incomplete?

Incomplete deprotection is a common issue, often stemming from several factors related to reaction conditions and the nature of the PEGylated substrate.

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[1]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly with high molecular weight PEGs, can sterically hinder the acid's approach to the Boc-protected amine, thereby slowing down the reaction rate.[1][2]

  • Poor Solvation: The choice of solvent is critical. The solvent must fully solvate both the PEGylated compound and the acid. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.[1]

Troubleshooting Steps:

  • Increase the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM).[1]

  • Extend the reaction time and monitor the progress using an appropriate analytical technique such as TLC, LC-MS, or NMR.[1]

  • Consider a stronger acid system, for instance, 4M HCl in 1,4-dioxane.[1]

  • Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1]

2. I am observing side products after deprotection. What could be the cause?

The formation of side products is often attributed to the reactive nature of the intermediates generated during Boc cleavage.

  • Alkylation by tert-butyl Cations: The cleavage of the Boc group produces a stable tert-butyl cation, which is a reactive electrophile. This cation can alkylate nucleophilic residues in your molecule, such as tryptophan, methionine, tyrosine, and cysteine, leading to undesired side products.[1][3]

  • Cleavage of Other Acid-Labile Groups: If your molecule contains other acid-sensitive protecting groups or linkers (e.g., certain ester bonds), they may also be cleaved under the acidic deprotection conditions.[1] For example, one researcher noted a 10-20% loss of ester bonds when using TFA in DCM.[4]

Troubleshooting Steps:

  • Use Scavengers: To prevent alkylation by the tert-butyl cation, add a "scavenger" to the reaction mixture. Common scavengers include triisopropylsilane (B1312306) (TIS), water, thioanisole, and 1,2-ethanedithiol (B43112) (EDT).[3][5]

  • Optimize Conditions: Use the mildest acidic conditions that still afford complete deprotection in a reasonable timeframe. This may involve lowering the TFA concentration or the reaction temperature.

  • Alternative Deprotection Methods: Consider alternative, milder deprotection methods if acid-labile groups are a concern.[1] These can include:

    • Lewis Acid Catalysis: Reagents like zinc bromide or TMSI can effect Boc deprotection under milder conditions.[1]

    • Oxalyl Chloride/Methanol: This system has been shown to be effective for Boc deprotection.[1][6]

    • Thermal Deprotection: Heating the Boc-protected compound can lead to thermal cleavage, though this may require high temperatures and long reaction times.[1]

3. How can I effectively monitor the progress of the deprotection reaction?

Careful monitoring is key to achieving complete deprotection while minimizing side reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method to monitor the disappearance of the starting material and the appearance of the deprotected product. The deprotected amine is typically more polar and will have a lower Rf value than the Boc-protected starting material.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate assessment of the reaction's progress, allowing for the quantification of the starting material, product, and any side products.[1][7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.[1]

4. What is the best way to work up the reaction and isolate the deprotected product?

The workup procedure aims to remove the acid and other reagents to yield the purified deprotected PEGylated compound.

  • Evaporation of Acid: For volatile acids like TFA, the acid can be removed under reduced pressure (rotoevaporation). Co-evaporation with a solvent like toluene (B28343) can help remove residual traces of TFA.[1][5]

  • Aqueous Workup: The reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid. This should be done carefully to avoid the hydrolysis of any base-labile groups.[1]

  • Precipitation: The deprotected PEGylated compound, often as an ammonium (B1175870) salt, can sometimes be precipitated from the reaction mixture by adding a non-polar solvent like diethyl ether.[1]

Data Presentation: Quantitative Analysis

The efficiency of Boc deprotection is critical for the overall yield and purity of the final product. The following tables summarize common reaction conditions.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTemperature (°C)Time (h)Yield (%)
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0 to Room Temp0.5 - 2>95
Hydrochloric Acid (HCl)4M1,4-DioxaneRoom Temp0.5 - 2High
TFA in DCM (for ester-containing compounds)---0.5~80-90 (due to some ester cleavage)
HCl in EtOAc (for ester-containing compounds)---6High (no ester cleavage observed)

Data synthesized from multiple sources.[1][4][5]

Table 2: Common Scavengers for Preventing Side Reactions

ScavengerTarget Side ReactionTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)tert-butyl cation alkylation2.5 - 5%Effective general scavenger, particularly for protecting tryptophan.[3]
Watertert-butyl cation alkylation2.5%Often used in combination with other scavengers.[3]
Thioanisoletert-butyl cation alkylation5%Particularly effective for protecting methionine residues.[3]
1,2-Ethanedithiol (EDT)tert-butyl cation alkylation2.5%Very effective for protecting sulfur-containing residues, but has a strong odor.[3]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA

Objective: To remove the N-Boc protecting group from a PEGylated compound.

Materials:

  • Boc-protected PEGylated compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger (e.g., Triisopropylsilane - TIS), if required

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Toluene (optional, for azeotropic removal of TFA)

Procedure:

  • Dissolve the Boc-protected PEGylated compound in DCM to a concentration of 0.1-0.2 M.[1]

  • Cool the solution to 0°C in an ice bath.[1]

  • Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[1]

  • If the substrate contains acid-sensitive residues (e.g., tryptophan, methionine), add a scavenger such as TIS (2.5-5% v/v).[5]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1][5]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][5]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][5]

  • (Optional) Co-evaporate with toluene (3 times) to remove residual TFA.[1] The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][5]

  • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[1][5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][5]

Visualizations

Boc_Deprotection_Mechanism cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate Stages cluster_product Final Product BocPEG Boc-NH-PEG ProtonatedBoc Protonated Boc Group BocPEG->ProtonatedBoc Protonation Acid H+ (from TFA) Acid->ProtonatedBoc Carbocation tert-butyl Cation ProtonatedBoc->Carbocation DeprotectedPEG H3N+-PEG ProtonatedBoc->DeprotectedPEG Loss of tert-butyl group Isobutylene Isobutylene Carbocation->Isobutylene Elimination CO2 CO2

Caption: Acid-catalyzed deprotection mechanism of a Boc-protected PEG amine.

Troubleshooting_Workflow Start Boc Deprotection Reaction Check_Completion Monitor Reaction (TLC, LC-MS) Start->Check_Completion Incomplete Incomplete Reaction? Check_Completion->Incomplete Side_Products Side Products Observed? Incomplete->Side_Products No Increase_Acid Increase Acid Conc. or Strength Incomplete->Increase_Acid Yes Increase_Time Increase Reaction Time or Temperature Incomplete->Increase_Time Yes Check_Solvent Check Solvation Incomplete->Check_Solvent Yes Add_Scavenger Add Scavengers (e.g., TIS) Side_Products->Add_Scavenger Yes Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Yes Workup Workup & Isolate Product Side_Products->Workup No Increase_Acid->Start Failure Problem Persists Increase_Acid->Failure Increase_Time->Start Increase_Time->Failure Check_Solvent->Start Check_Solvent->Failure Add_Scavenger->Start Add_Scavenger->Failure Milder_Conditions->Start Milder_Conditions->Failure Success Pure Deprotected Product Workup->Success

Caption: A logical workflow for troubleshooting Boc deprotection of PEGylated compounds.

References

Technical Support Center: Purification of Boc-PEG4-Methyl Propionate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for the purification of Boc-PEG4-methyl propionate (B1217596) conjugates.

Frequently Asked Questions (FAQs)

Q1: What is the recommended primary method for purifying Boc-PEG4-methyl propionate conjugates?

A1: The most common and effective method for purifying this compound conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1] This technique separates compounds based on their hydrophobicity, which is highly effective for resolving the desired conjugate from unreacted starting materials and common impurities. A C18 column is frequently used for this purpose.[1]

Q2: How can I assess the purity of my final conjugate?

A2: A multi-faceted analytical approach is recommended to confirm both purity and identity.[1]

  • RP-HPLC/UPLC: Ideal for determining purity, quantifying impurities, and checking for the presence of starting materials.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for confirming the molecular weight of the desired conjugate and identifying the mass of any impurities.[2] High-resolution mass spectrometry (e.g., TOF or Orbitrap) provides definitive identity confirmation.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming that the PEG chain, Boc group, and other components are correctly assembled in the final product.[2]

Q3: What are the most common impurities I should expect?

A3: The most common impurities are typically unreacted starting materials and side products resulting from the instability of the protecting group or the ester.

  • Unreacted this compound.

  • Hydrolyzed conjugate: The methyl propionate ester is hydrolyzed to a carboxylic acid. This can occur in the presence of acid or base.[3][4]

  • Boc-deprotected conjugate: The acid-labile Boc group may be prematurely removed, exposing the free amine.[5][6] This is a significant risk if acidic conditions (like Trifluoroacetic Acid - TFA) are used during purification.[5]

Q4: How can I prevent the hydrolysis of the methyl ester or the loss of the Boc group during purification?

A4: To maintain the integrity of the conjugate, it is crucial to use mild purification conditions.

  • Avoid Strong Acids and Bases: Both the Boc group (acid-sensitive) and the methyl ester (sensitive to acid and base hydrolysis) require near-neutral pH conditions.[3][5]

  • Chromatography Mobile Phase: When using RP-HPLC, consider using 0.1% formic acid as a mobile phase modifier instead of the stronger trifluoroacetic acid (TFA) to minimize Boc deprotection.[1][2]

  • Aqueous Workup: If an aqueous workup is necessary, perform it quickly and use mild reagents like a saturated sodium bicarbonate solution for neutralization, followed by immediate extraction.[5] Ensure all solvents are anhydrous if possible, especially during the reaction setup.[7]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process.

ProblemPotential CauseRecommended Solution
Low Yield of Purified Conjugate Incomplete Reaction: The conjugation reaction did not go to completion.Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[5]
Product Loss During Workup: The conjugate may have some water solubility, leading to loss during aqueous extraction.Minimize aqueous workup steps. If extraction is necessary, saturate the aqueous layer with NaCl to decrease the solubility of the organic product.
Multiple Peaks on Analytical HPLC Unreacted Starting Material: Excess starting material is present in the crude product.Optimize the stoichiometry of your reaction. Use preparative HPLC to isolate the desired product peak.
Hydrolysis of Methyl Ester: The ester group has been cleaved to a carboxylic acid, creating a more polar impurity.Confirm the identity of the side product with LC-MS (mass will decrease by 14 Da: -CH3, +H). Avoid acidic or basic conditions during the reaction and purification.[3][4]
Loss of Boc Protecting Group: The Boc group has been cleaved, exposing a free amine.Confirm with LC-MS (mass will decrease by 100 Da). Avoid using strong acids like TFA in the HPLC mobile phase; use 0.1% formic acid instead.[1] Ensure the reaction workup is not acidic.
Product is Unstable During Storage Residual Acid/Base: Trace amounts of acid or base from purification are causing degradation over time.Ensure the final product is neutralized before solvent evaporation. Co-evaporation with a neutral solvent like toluene (B28343) can help remove residual volatile acids like TFA.[6]
Moisture: The presence of water can facilitate hydrolysis.Store the purified, lyophilized product at -20°C under an inert atmosphere (e.g., argon or nitrogen).[8]

Analytical Data Summary

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniqueInformation ProvidedAdvantagesLimitations
RP-HPLC/UPLC Purity, presence of impurities, retention time.[1]Robust, quantitative, and easily automated.[1]May not resolve structurally similar impurities.
LC-MS (ESI-TOF/Orbitrap) Molecular weight confirmation, impurity identification.[1]Provides definitive identity confirmation with high sensitivity.[2]Ionization suppression can affect quantification.[1]
¹H NMR Detailed structural elucidation, confirmation of functional groups (Boc, PEG).[1]Provides detailed structural information, non-destructive.[2]Requires a pure sample and has lower sensitivity than MS.[2]

Key Experimental Protocols

Protocol 1: General Purification by Preparative RP-HPLC

  • System Preparation: Use a preparative HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[1]

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., a mixture of water and acetonitrile).[1]

  • Chromatography:

    • Equilibrate the column with a low percentage of Mobile Phase B.

    • Inject the sample.

    • Elute the conjugate using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% over 30-40 minutes).

    • Monitor the elution at a suitable wavelength (e.g., 214 nm or 280 nm).[1]

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Product Recovery: Analyze the collected fractions for purity by analytical LC-MS. Pool the pure fractions and remove the solvent under reduced pressure (e.g., lyophilization or rotary evaporation).

Protocol 2: Purity Assessment by LC-MS

  • System: Use an HPLC or UPLC system coupled to a mass spectrometer, preferably with an ESI source.[1]

  • Column: A C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm particle size) is suitable.[1]

  • Mobile Phases: Use the same mobile phases as described in the purification protocol.

  • Sample Preparation: Dilute a small aliquot of the purified product to a final concentration of approximately 10-100 µg/mL in the initial mobile phase composition.[2]

  • Analysis:

    • Inject the sample and run a fast gradient.

    • Acquire the mass spectrum in positive ion mode.[2]

    • Analyze the data for the expected molecular ion of the conjugate and check for the masses of potential impurities.

Visualizations

G cluster_workflow Purification Workflow Crude Crude Conjugate Mixture Purify Preparative RP-HPLC Crude->Purify Analyze_Fractions Analyze Fractions (LC-MS) Purify->Analyze_Fractions Pool Pool Pure Fractions Analyze_Fractions->Pool Evaporate Solvent Removal Pool->Evaporate Final_QC Final Purity Check (HPLC, MS, NMR) Evaporate->Final_QC Pure_Product Pure Conjugate Final_QC->Pure_Product

Caption: General experimental workflow for the purification of conjugates.

G cluster_troubleshooting Troubleshooting Logic for Impurities Start Unexpected Peak in HPLC Check_MS Analyze by LC-MS Start->Check_MS Is_Deboc Mass = [M-100]? Check_MS->Is_Deboc Is_Hydrolyzed Mass = [M-14]? Is_Deboc->Is_Hydrolyzed No Cause_Acid Probable Cause: Acid Exposure Is_Deboc->Cause_Acid Yes Is_Start Mass = Starting Material? Is_Hydrolyzed->Is_Start No Cause_AcidBase Probable Cause: Acid/Base Exposure Is_Hydrolyzed->Cause_AcidBase Yes Cause_Reaction Probable Cause: Incomplete Reaction Is_Start->Cause_Reaction Yes Other Other Impurity Is_Start->Other No

Caption: Logic diagram for troubleshooting unexpected purification byproducts.

References

Technical Support Center: Improving PROTAC Yield with Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for utilizing Boc-PEG4-methyl propionate (B1217596) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Our goal is to help you overcome common experimental hurdles and improve the overall yield and efficiency of your PROTAC development.

Troubleshooting Guide

PROTAC synthesis can be a multi-step process with potential challenges. Below is a guide to troubleshoot common issues encountered when using the Boc-PEG4-methyl propionate linker.

Problem Probable Cause(s) Recommended Solution(s)
Low yield in the first amide coupling step (coupling of the first ligand to the linker) 1. Inefficient activation of the carboxylic acid on your ligand. 2. Suboptimal coupling reagents or reaction conditions. 3. Steric hindrance from the ligand or linker.1. Ensure your carboxylic acid is fully activated. Consider using a different activating agent (e.g., HATU, HBTU). 2. Optimize the reaction conditions, including solvent, temperature, and reaction time. Ensure all reagents are fresh and anhydrous. 3. If steric hindrance is suspected, you may need to consider a different linker attachment point on your ligand or a longer PEG linker.
Incomplete hydrolysis of the methyl propionate ester 1. Insufficient reaction time or temperature. 2. Inadequate concentration of the base (e.g., LiOH). 3. Presence of impurities that quench the base.1. Monitor the reaction progress using TLC or LC-MS and extend the reaction time or increase the temperature if necessary. 2. Increase the equivalents of the base. 3. Ensure the starting material is pure.
Low yield in the second amide coupling step (coupling of the hydrolyzed linker to the second ligand) 1. Incomplete hydrolysis of the methyl ester, leading to unreactive starting material. 2. Degradation of the PROTAC molecule during the reaction. 3. Poor solubility of the intermediate or final PROTAC.[1]1. Confirm complete hydrolysis by LC-MS before proceeding to the next step. 2. Use milder reaction conditions if degradation is observed. 3. The PEG linker is designed to improve solubility, but if issues persist, consider using a co-solvent like DMSO or DMF.[1]
Difficulty in purifying the final PROTAC 1. The high polarity of the PEG linker can cause smearing and poor recovery on normal-phase silica (B1680970) gel.[2] 2. Co-elution of impurities.1. Use reverse-phase preparative HPLC (RP-HPLC) for purification, which is better suited for polar molecules.[2] 2. Optimize the HPLC gradient to achieve better separation.
Final product is a complex mixture of unidentified products 1. Side reactions occurring during the synthesis. 2. Degradation of starting materials or the final product.1. Run the reactions under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation. 2. Ensure the purity of all starting materials and reagents.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using a PEG linker like this compound in PROTAC synthesis?

A1: PEG linkers offer several benefits in PROTAC design. They can enhance the solubility and cell permeability of the final PROTAC molecule, which is often a challenge due to the large and complex nature of these bifunctional molecules.[1][3][4] The flexibility of the PEG chain can also help in optimizing the orientation of the two ligands for efficient formation of the ternary complex (Target Protein-PROTAC-E3 Ligase).[5]

Q2: What is the purpose of the Boc and methyl propionate groups on this linker?

A2: The Boc (tert-butyloxycarbonyl) group is a protecting group for the amine functionality on one end of the linker. It can be removed under acidic conditions to reveal the free amine for subsequent coupling to a carboxylic acid on one of your ligands. The methyl propionate group is a methyl ester of a carboxylic acid on the other end. The methyl group must be hydrolyzed (removed) to reveal the free carboxylic acid, which can then be coupled to an amine on your other ligand. This orthogonal protection strategy allows for a controlled, stepwise synthesis of the PROTAC.

Q3: My overall PROTAC yield is consistently low. What general strategies can I employ to improve it?

A3: Low yields in PROTAC synthesis are a common challenge. Here are a few strategies to consider:

  • Optimize Coupling Reactions: The choice of coupling reagents is crucial. While HATU is commonly used, other reagents might provide better yields depending on your specific substrates.[6]

  • Purification Strategy: As mentioned in the troubleshooting guide, switching from normal-phase silica chromatography to reverse-phase HPLC for purification can significantly improve the recovery of polar PROTAC molecules.[2]

  • Inert Atmosphere: Performing reactions under an inert atmosphere of argon or nitrogen can prevent oxidative side reactions that consume your starting materials and complicate purification.

  • Stepwise Monitoring: Carefully monitor the progress of each reaction step by TLC or LC-MS to ensure complete conversion before proceeding to the next step. Incomplete reactions are a major source of low yields and purification difficulties.

Q4: Can the methyl propionate group be hydrolyzed under the same conditions as a standard methyl ester?

A4: Yes, the methyl propionate group can be hydrolyzed using standard basic hydrolysis conditions, for example, with lithium hydroxide (B78521) (LiOH) in a mixture of THF and water. However, the reaction kinetics may vary depending on the overall structure of your molecule. It is always recommended to monitor the reaction progress to determine the optimal reaction time.

Quantitative Data

The efficiency of amide bond formation is critical in PROTAC synthesis. The choice of coupling reagent can significantly impact the reaction yield and time.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis

Coupling ReagentCommon Additive(s)Typical Solvent(s)General Characteristics
HATU DIPEA or Et3NDMF, NMPHigh efficiency, fast reaction times, but can be expensive.[6]
HBTU DIPEA or Et3NDMFA common and effective coupling reagent.
EDC HOBt or NHSDCM, DMFCost-effective, but can sometimes lead to side reactions.
T3P Pyridine or Et3NEtOAc, DCMA versatile and powerful coupling reagent.

Experimental Protocols

Below are detailed methodologies for key experiments involving the this compound linker.

Protocol 1: Hydrolysis of the Methyl Propionate Ester

This protocol describes the conversion of the methyl ester on the linker to a carboxylic acid.

  • Dissolve the Linker: Dissolve the this compound linker intermediate (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water (typically a 3:1 to 1:1 ratio).

  • Add Base: Add lithium hydroxide (LiOH) (1.5 - 3 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitor Progress: Monitor the reaction by LC-MS until the starting material is fully consumed. This can take anywhere from 1 to 18 hours.[6]

  • Work-up:

    • Once the reaction is complete, acidify the mixture to a pH of ~3-4 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC if necessary.

Protocol 2: HATU-Mediated Amide Coupling

This protocol outlines the formation of an amide bond between the hydrolyzed linker (now a carboxylic acid) and an amine-containing ligand.

  • Prepare Reaction Mixture: Under an inert atmosphere (e.g., argon), dissolve the carboxylic acid intermediate (1 equivalent), the amine-containing ligand (1 equivalent), and DIPEA (4 equivalents) in anhydrous DMF.[6]

  • Add Coupling Reagent: Add HATU (1.25 equivalents) to the stirred solution.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-18 hours.[6]

  • Monitor Progress: Monitor the reaction by LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into ice-water.

    • If a precipitate forms, collect it by filtration.

    • If no precipitate forms, extract the mixture with ethyl acetate three times.

    • Wash the combined organic layers with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate method, such as preparative RP-HPLC.

Protocol 3: Boc Deprotection

This protocol is for the removal of the Boc protecting group to reveal a free amine.

  • Dissolve Substrate: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane (B91453).

  • Add Acid: Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM (typically 20-50%) or HCl in 1,4-dioxane (typically 4M) are common choices.

  • Reaction: Stir the reaction at room temperature.

  • Monitor Progress: Monitor the reaction by LC-MS. Deprotection is usually complete within 1-2 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The resulting amine salt can often be used directly in the next step or can be neutralized with a mild base if the free amine is required.

Visualizations

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Boc Deprotection cluster_3 Step 4: Second Amide Coupling Ligand1 Ligand 1 (with -COOH) Intermediate1 Boc-Linker-Ligand 1 (methyl ester intact) Ligand1->Intermediate1 Amide Coupling (e.g., HATU, DIPEA) Linker_start This compound Linker_start->Intermediate1 Intermediate2 Boc-Linker-Ligand 1 (-COOH) Intermediate1->Intermediate2 Base Hydrolysis (e.g., LiOH) Intermediate3 H2N-Linker-Ligand 1 (-COOH) Intermediate2->Intermediate3 Acid Treatment (e.g., TFA) Final_PROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) Intermediate3->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA) Ligand2 Ligand 2 (with -NH2) Ligand2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Troubleshooting_Tree cluster_coupling1 Troubleshooting Coupling 1 cluster_hydrolysis Troubleshooting Hydrolysis cluster_coupling2 Troubleshooting Coupling 2 cluster_purification Troubleshooting Purification Start Low PROTAC Yield Step_Check Which step has low yield? Start->Step_Check Coupling1 First Amide Coupling Step_Check->Coupling1 Hydrolysis Ester Hydrolysis Step_Check->Hydrolysis Coupling2 Second Amide Coupling Step_Check->Coupling2 Purification Purification Step_Check->Purification C1_Cause1 Inefficient Activation? Coupling1->C1_Cause1 C1_Cause2 Suboptimal Conditions? Coupling1->C1_Cause2 H_Cause1 Incomplete Reaction? Hydrolysis->H_Cause1 C2_Cause1 Incomplete Hydrolysis? Coupling2->C2_Cause1 C2_Cause2 Poor Solubility? Coupling2->C2_Cause2 P_Cause1 Poor Recovery? Purification->P_Cause1 C1_Sol1 Change coupling reagent (e.g., HATU, HBTU) C1_Cause1->C1_Sol1 C1_Sol2 Optimize solvent, temp. Use fresh reagents C1_Cause2->C1_Sol2 H_Sol1 Increase reaction time/temp. Increase base equivalents H_Cause1->H_Sol1 C2_Sol1 Confirm hydrolysis by LC-MS before proceeding C2_Cause1->C2_Sol1 C2_Sol2 Use co-solvents (DMSO, DMF) C2_Cause2->C2_Sol2 P_Sol1 Use Reverse-Phase HPLC P_Cause1->P_Sol1

Caption: A decision tree to troubleshoot low yield in PROTAC synthesis.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3 Ligase) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation Recycling Recycling of PROTAC & E3 Ligase Degradation->Recycling

Caption: The mechanism of action of a PROTAC for targeted protein degradation.

References

Technical Support Center: Scaling Up Reactions with Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up reactions involving Boc-PEG4-methyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Boc-PEG4-methyl propionate and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a methyl propionate ester. The Boc group serves as a temporary protecting group for the amine, allowing for controlled, sequential reactions. The PEG4 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[] The methyl propionate end can be hydrolyzed to a carboxylic acid, which can then be activated for conjugation, or the entire molecule can be used in more complex synthetic schemes. It is commonly used in bioconjugation, drug delivery, and the development of therapeutics like antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Q2: What are the main challenges when scaling up reactions with this linker?

A2: Scaling up reactions from benchtop to pilot or manufacturing scale introduces several challenges. For reactions involving this compound, key challenges include:

  • Maintaining Homogeneity: Ensuring efficient and uniform mixing in larger reactor volumes to avoid localized high concentrations of reactants, which can lead to side reactions and impurities.[2]

  • Heat Transfer Management: Exothermic or endothermic reactions can be difficult to control at a larger scale due to the lower surface-area-to-volume ratio of larger reactors, potentially leading to side reactions or product degradation.[3][4]

  • Hydrolysis of the Ester: The methyl propionate ester is susceptible to hydrolysis, especially under basic or acidic conditions and with longer reaction times common in scaled-up processes.

  • Efficient Boc Deprotection: Complete removal of the Boc group without causing side reactions, such as cleavage of the ester bond or alkylation of the target molecule, can be challenging at scale.[5][6]

  • Purification of the Final Product: The polar nature of the PEG linker can make purification of the final conjugate from excess reagents and byproducts difficult, often requiring specialized chromatography techniques.

Q3: What is the optimal pH for reactions involving the methyl propionate end of the molecule?

A3: If the methyl propionate is to be hydrolyzed to a carboxylic acid, this is typically done under basic conditions (e.g., using lithium hydroxide). For subsequent conjugation of the resulting carboxylic acid to an amine, the reaction is generally carried out at a slightly acidic to neutral pH (around 6.0-7.5) using coupling agents like EDC and NHS. If the methyl propionate is intended to remain intact, maintaining a neutral pH is crucial to prevent premature hydrolysis.

Q4: How can I minimize the hydrolysis of the methyl propionate ester during scale-up?

A4: To minimize hydrolysis, consider the following:

  • pH Control: Maintain strict control over the pH of the reaction mixture, keeping it within a neutral range if the ester is to be preserved.

  • Temperature Management: Lowering the reaction temperature can slow down the rate of hydrolysis.[2]

  • Reaction Time: Optimize the reaction time to be as short as possible to achieve the desired conversion without prolonged exposure to conditions that favor hydrolysis.

  • Anhydrous Conditions: For certain steps, using anhydrous solvents can prevent water-mediated hydrolysis.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Final Conjugate Incomplete Boc deprotection.- Ensure sufficient equivalents of acid (e.g., TFA or HCl) are used. - Increase reaction time or temperature for the deprotection step, but monitor for side reactions.[5] - Confirm deprotection with analytical methods like LC-MS.
Hydrolysis of the methyl propionate ester.- Re-evaluate and optimize the pH and temperature of all reaction and purification steps. - Minimize the duration of exposure to basic or acidic conditions.
Inefficient mixing at large scale.- Use an overhead stirrer with an appropriately designed impeller for the vessel size to ensure homogeneity.[2] - Implement controlled, slow addition of reagents to avoid localized high concentrations.[2]
Presence of Multiple Impurities Side reactions during Boc deprotection (e.g., t-butylation).- Add scavengers like triisopropylsilane (B1312306) (TIS) or water to the deprotection cocktail to quench the tert-butyl cation.[5][6]
Off-target reactions.- Optimize the reaction pH to favor the desired reaction. - Adjust the stoichiometry of the reactants.
Aggregation of the product.- The PEG4 linker is designed to increase solubility, but if aggregation occurs, consider using a longer PEG linker (e.g., PEG8).[2] - Optimize the concentration of the reactants.
Difficulty in Purifying the Final Product High polarity of the PEGylated compound.- Standard reversed-phase chromatography may not be effective. Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-exchange chromatography.
Co-elution of product and excess PEG linker.- Optimize the gradient and mobile phase composition for better separation. - Consider using a different purification technique, such as tangential flow filtration (TFF) for larger molecules.
Inconsistent Batch-to-Batch Results Poor process control.- Implement Process Analytical Technology (PAT) to monitor critical parameters like pH, temperature, and concentration in real-time.[2] - Develop and strictly follow a detailed Standard Operating Procedure (SOP).
Variability in raw material quality.- Ensure consistent quality of this compound and other reagents through rigorous quality control.

Quantitative Data Summary

While specific quantitative data for scaling up reactions with this compound is often process-dependent and proprietary, the following table provides a general overview of the impact of key parameters when scaling up.

Parameter Small Scale (Lab) Large Scale (Plant) Impact on Scaling Up
Reaction Volume 1 - 100 mL1 - 100+ LAffects mixing efficiency and heat transfer.[2]
Mixing Magnetic stir bar, vortexingOverhead mechanical stirrer, impellersCrucial for maintaining homogeneity and preventing localized side reactions.[2]
Reagent Addition Pipette (bolus addition)Syringe pump, peristaltic pump (controlled rate)Affects local concentrations and can influence reaction kinetics and impurity profiles.[2]
Heat Transfer High surface area to volume ratio, efficient heat dissipationLow surface area to volume ratio, potential for hot/cold spotsRequires careful monitoring and a robust temperature control system to prevent runaway reactions or product degradation.[3][4]
Reaction Time Typically shorterOften longer due to slower addition rates and heating/cooling timesIncreased potential for side reactions like hydrolysis.[2]
Purification Method Preparative HPLCPreparative chromatography (e.g., FPLC), Tangential Flow Filtration (TFF)Method must be scalable to handle larger volumes and product quantities.

Experimental Protocols

General Protocol for Amide Coupling Following Hydrolysis and Boc Deprotection

This protocol provides a general framework. Optimization for your specific substrate and scale is essential.

1. Hydrolysis of Methyl Propionate:

  • Materials: this compound, Lithium hydroxide (B78521) (LiOH), Water, Dichloromethane (DCM), Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve this compound in a mixture of water and a co-solvent if necessary.

    • Add a stoichiometric excess of LiOH and stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Acidify the reaction mixture with HCl to a pH of ~3.

    • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield Boc-PEG4-propionic acid.

2. Amide Coupling:

  • Materials: Boc-PEG4-propionic acid, Target amine-containing molecule, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-hydroxysuccinimide (NHS), Anhydrous Dimethylformamide (DMF), Diisopropylethylamine (DIPEA).

  • Procedure:

    • Dissolve Boc-PEG4-propionic acid, EDC, and NHS in anhydrous DMF.

    • Stir the mixture at room temperature for 1-2 hours to activate the carboxylic acid.

    • In a separate vessel, dissolve the target amine-containing molecule in anhydrous DMF and add DIPEA.

    • Slowly add the activated PEG solution to the amine solution with efficient stirring.

    • Allow the reaction to proceed at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and proceed with purification.

3. Boc Deprotection:

  • Materials: Purified Boc-protected conjugate, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIS) (scavenger).

  • Procedure:

    • Dissolve the Boc-protected conjugate in DCM.

    • Prepare a deprotection cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).[5]

    • Add the deprotection cocktail to the dissolved conjugate and stir at room temperature.

    • Monitor the deprotection by LC-MS.

    • Once complete, remove the TFA and solvent under reduced pressure and purify the final deprotected conjugate.

Visualizations

experimental_workflow cluster_hydrolysis Step 1: Hydrolysis cluster_coupling Step 2: Amide Coupling cluster_deprotection Step 3: Boc Deprotection start This compound hydrolysis Add LiOH in Water/Co-solvent start->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract with DCM acidify->extract product1 Boc-PEG4-propionic acid extract->product1 activate Activate with EDC/NHS in DMF product1->activate couple Combine and React activate->couple amine_prep Prepare Amine Substrate in DMF/DIPEA amine_prep->couple product2 Boc-Protected Conjugate couple->product2 deprotect Treat with TFA/DCM/TIS product2->deprotect purify Purify Final Product deprotect->purify final_product Final Deprotected Conjugate purify->final_product

Caption: General experimental workflow for conjugation using this compound.

troubleshooting_purification start Purification Issues with PEGylated Product q1 Is the product co-eluting with starting material? start->q1 a1_yes Optimize chromatography gradient and/or mobile phase q1->a1_yes Yes q2 Is the product showing poor retention on RP-HPLC? q1->q2 No a1_yes->q2 a2_yes Switch to HILIC or Ion-Exchange Chromatography q2->a2_yes Yes q3 Are there multiple, difficult-to-separate peaks? q2->q3 No a2_yes->q3 a3_yes Re-evaluate reaction conditions for side products. Consider alternative purification like TFF. q3->a3_yes Yes success Successful Purification q3->success No a3_yes->success

Caption: Decision tree for troubleshooting purification of PEGylated products.

boc_deprotection cluster_products Reaction Products cluster_mitigation Mitigation start Boc-Protected Conjugate reagent TFA (Trifluoroacetic acid) start->reagent desired_product Desired Deprotected Amine reagent->desired_product Desired Pathway side_product1 t-Butyl Cation (t-Bu+) reagent->side_product1 Side Reaction scavenger Add Scavenger (e.g., TIS) side_product1->scavenger Traps t-Bu+ side_product2 Ester Cleavage optimization Optimize Conditions (Time, Temp) side_product2->optimization Minimize by controlling conditions

Caption: Boc deprotection with desired product and potential side reactions.

References

analytical challenges in characterizing Boc-PEG4-methyl propionate products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analytical characterization of Boc-PEG4-methyl propionate (B1217596). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analysis of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for characterizing Boc-PEG4-methyl propionate?

A1: The primary analytical techniques for characterizing this compound and similar PEGylated linkers include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, verify the presence of the Boc protecting group, the PEG chain, and the methyl propionate terminus, and to assess purity.[1][2][3]

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound. Electrospray ionization (ESI) is a common technique for this class of molecules.[4][5]

  • High-Performance Liquid Chromatography (HPLC): To assess purity, quantify the compound, and separate it from potential impurities or starting materials. Reversed-phase HPLC (RP-HPLC) is frequently employed.[6][7]

Q2: I am observing broad peaks in my HPLC chromatogram. What could be the cause and how can I resolve it?

A2: Peak broadening in the HPLC analysis of PEGylated compounds is a common issue. Several factors can contribute to this:

  • Heterogeneity of the PEG chain: Although this compound is a discrete PEG linker, residual polydispersity can lead to peak broadening.

  • Slow mass transfer: The flexible nature of the PEG chain can lead to slow diffusion and mass transfer kinetics.

  • Unwanted interactions with the stationary phase: The PEG chain can have secondary interactions with the column material.

Troubleshooting Steps:

  • Increase column temperature: Elevating the temperature (e.g., to 40-50 °C) can improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer.[7]

  • Optimize mobile phase: Ensure the use of a suitable organic modifier like acetonitrile (B52724) and an ion-pairing agent such as trifluoroacetic acid (TFA) to minimize secondary interactions.

  • Select an appropriate column: Columns with C4 or C18 stationary phases are often suitable, with C18 sometimes providing better separation for larger PEGylated molecules.[7]

Q3: My mass spectrometry results show a peak corresponding to the loss of the Boc group. How can I prevent this?

A3: The tert-butyloxycarbonyl (Boc) protecting group is known to be labile under certain mass spectrometry conditions, particularly with electrospray ionization (ESI). This in-source fragmentation can lead to the observation of a prominent ion corresponding to the deprotected molecule.

Troubleshooting Steps:

  • Use a softer ionization technique: If available, consider using a softer ionization method like Matrix-Assisted Laser Desorption/Ionization (MALDI) which tends to cause less fragmentation.[8]

  • Optimize ESI source conditions: Lowering the fragmentor voltage or cone voltage in the ESI source can reduce the energy of the ions and minimize in-source fragmentation.[8]

  • Modify the mobile phase: Avoid using strong acids like TFA in the mobile phase for LC-MS, as this can promote the cleavage of the Boc group. Formic acid is a common, less harsh alternative.[8]

Q4: What are the potential impurities I should look for in my this compound product?

A4: Potential impurities can arise from the manufacturing process or degradation. These may include:

  • Unreacted starting materials: Such as Boc-protected PEG precursors or methyl propionate derivatives.

  • Byproducts of the PEGylation process: Including species with different PEG chain lengths (if not a discrete PEG was used).

  • Degradation products:

    • Ethylene oxide and 1,4-dioxane: These are potential process-related impurities in PEG manufacturing.[9][10]

    • Formaldehyde and formic acid: Can form due to auto-oxidation of the PEG chain.[11][12][13]

    • Hydrolysis of the methyl ester: The methyl propionate ester can hydrolyze to the corresponding carboxylic acid, especially if exposed to moisture and non-neutral pH.

Troubleshooting Guides

HPLC Method Development and Troubleshooting
Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Secondary interactions with the stationary phase.Add a competitive agent like TFA (0.1%) to the mobile phase. Optimize the mobile phase pH.
Column overload.Reduce the injection volume or sample concentration.
Inconsistent Retention Times Fluctuations in mobile phase composition or flow rate.Ensure proper solvent mixing and pump performance. Degas the mobile phase.[14]
Temperature variations.Use a column oven to maintain a consistent temperature.[14]
Low Resolution Between Peaks Inappropriate stationary phase.Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl).
Mobile phase composition not optimal.Perform a gradient optimization to improve separation.
NMR Spectroscopy Troubleshooting
Problem Potential Cause Recommended Solution
Broadening of PEG methylene (B1212753) protons signals High sample viscosity or aggregation.Dilute the sample. Consider acquiring the spectrum at an elevated temperature.
Difficulty in integrating the Boc or methyl propionate signals Low signal-to-noise ratio.Increase the number of scans. Use a higher concentration sample if possible.
Presence of unexpected signals Impurities or degradation products.Compare the spectrum with known impurities (e.g., starting materials, solvents). Consider 2D NMR techniques (e.g., COSY, HSQC) for structural elucidation of unknown signals.
Inaccurate integration of PEG repeating units Overlapping signals from ¹³C satellites.Be aware that for larger PEG chains, the ¹³C satellite peaks can have significant integrals and may overlap with other signals.[1]

Experimental Protocols

General Protocol for RP-HPLC Analysis
  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: 30-90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

General Protocol for ¹H NMR Analysis
  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ can be particularly useful for identifying hydroxyl end-groups in PEG derivatives.[3]

  • Concentration: 5-10 mg/mL

  • Instrument: 400 MHz or higher for better resolution

  • Parameters:

    • Standard proton pulse sequence

    • Sufficient relaxation delay (D1) of at least 5 seconds to ensure quantitative integration, especially for the Boc and methyl protons relative to the PEG backbone.

  • Data Processing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). Integrate the characteristic peaks for the Boc group (~1.4 ppm, singlet, 9H), the PEG backbone (~3.6 ppm, multiplet), and the methyl propionate group (methyl protons of the ester at ~3.6 ppm, singlet, 3H, and the adjacent methylene groups).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_data_interpretation Data Interpretation Sample Boc-PEG4-methyl propionate Product Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration HPLC RP-HPLC Filtration->HPLC NMR ¹H & ¹³C NMR Filtration->NMR MS LC-MS Filtration->MS Purity Purity Assessment HPLC->Purity Structure Structural Confirmation NMR->Structure Identity Identity Verification MS->Identity

Caption: Analytical workflow for this compound.

troubleshooting_logic Start Poor HPLC Peak Shape? Broad Broad Peak Start->Broad Yes Tailing Tailing Peak Start->Tailing Yes IncreaseTemp Increase Column Temp Broad->IncreaseTemp OptimizeMobilePhase Optimize Mobile Phase (e.g., add TFA) Tailing->OptimizeMobilePhase CheckColumn Check for Column Overload or Contamination Tailing->CheckColumn

Caption: Troubleshooting logic for HPLC peak shape issues.

References

Technical Support Center: Preventing Protein Aggregation with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding protein aggregation during PEGylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using PEG linkers?

Protein aggregation during PEGylation can stem from several factors:

  • Intermolecular Cross-linking: Homobifunctional PEG linkers, which have reactive groups at both ends, can link multiple protein molecules together, leading to the formation of large aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the likelihood of intermolecular interactions and aggregation increases.[1]

  • Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can significantly affect a protein's stability and solubility. Deviations from the optimal range for a specific protein can expose hydrophobic regions, promoting aggregation.[1]

  • PEG-Protein Interactions: While generally a stabilizer, the PEG polymer itself can sometimes interact with the protein surface, causing conformational changes that may lead to aggregation. The length of the PEG chain can influence these interactions.[1][2]

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can result in unintended cross-linking.[1]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is effective in detecting the presence of larger aggregates.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species that correspond to cross-linked protein aggregates.[1]

  • Turbidity Measurement: A simple method to assess the presence of insoluble aggregates is to measure the turbidity of the solution using a spectrophotometer.

Q3: How does the length of the PEG linker affect protein aggregation?

The length of the PEG linker is a critical parameter that can influence aggregation:

  • Steric Hindrance: Longer PEG chains can provide greater steric hindrance, which can prevent protein-protein interactions and reduce aggregation.[3][4] However, excessively long chains might also impact the biological activity of the protein.[4]

  • Flexibility: Longer PEG chains offer more flexibility, which can be beneficial in preventing aggregation by keeping the conjugated molecules separated.[3]

  • Hydrodynamic Radius: Longer PEG chains increase the hydrodynamic radius of the protein, which can improve its solubility and stability.[4]

One study on peptide amphiphiles found that a PEG linker with a molecular weight of 2000 Dalton exhibited the best binding properties, suggesting an optimal linker length for specific interactions.[5]

Troubleshooting Guides

Issue 1: Protein precipitation is observed immediately after adding the PEG linker.

This is a common issue that often points to suboptimal reaction conditions or the inherent properties of the protein and PEG linker.

Troubleshooting Workflow:

start Protein Precipitation Observed step1 Step 1: Review and Optimize Reaction Conditions start->step1 step2 Step 2: Incorporate Stabilizing Excipients step1->step2 If aggregation persists step3 Step 3: Modify PEGylation Strategy step2->step3 If aggregation persists end Aggregation Minimized step3->end

Caption: A stepwise troubleshooting guide for addressing immediate protein precipitation during PEGylation.

Step 1: Review and Optimize Reaction Conditions

Your first step should be to systematically evaluate and optimize the reaction parameters. A screening matrix with small-scale reactions can be highly effective.[1]

ParameterRecommended Range for ScreeningRationale
Protein Concentration 0.5, 1, 2, 5 mg/mLHigh concentrations increase the likelihood of intermolecular interactions.[1][6]
PEG:Protein Molar Ratio 1:1, 5:1, 10:1, 20:1A high excess of PEG can sometimes lead to aggregation.[1]
pH Screen a range around the protein's pI and optimal stability pH (e.g., 6.0, 7.4, 8.5)Protein solubility is lowest at its isoelectric point (pI).[1][6]
Temperature 4°C, Room Temperature (20-25°C)Lowering the temperature can slow down the reaction rate and may reduce aggregation.[1]
Reaction Time Varies by reaction chemistry (e.g., 30 min, 1h, 2h, 4h)Longer reaction times can sometimes lead to increased side reactions and aggregation.[7]

Step 2: Incorporate Stabilizing Excipients

If optimizing the primary reaction conditions is not sufficient, adding stabilizing excipients to the reaction buffer can help prevent aggregation.[1]

ExcipientRecommended ConcentrationMechanism of Action
Sugars (e.g., Sucrose (B13894), Trehalose) 5-10% (w/v)Act as protein stabilizers through preferential exclusion, increasing protein stability.[1]
Polyols (e.g., Glycerol (B35011), Sorbitol) 5-20% (v/v)Stabilize proteins and prevent aggregation during freeze-thaw cycles.[6]
Amino Acids (e.g., Arginine, Glycine) 50-100 mMSuppress non-specific protein-protein interactions.[1]
Non-ionic Surfactants (e.g., Polysorbate 20, Polysorbate 80) 0.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[1]

Step 3: Modify PEGylation Strategy

If aggregation persists, consider altering your PEGylation approach.

start Persistent Aggregation option1 Use Monofunctional PEG start->option1 option2 Change PEG Linker Length start->option2 option3 Consider Branched PEG start->option3 option4 Site-Specific PEGylation start->option4 end Improved Solubility and Stability option1->end option2->end option3->end option4->end

Caption: Alternative PEGylation strategies to overcome persistent protein aggregation.

  • Switch to Monofunctional PEG: If you are using a homobifunctional PEG, switching to a monofunctional version will prevent intermolecular cross-linking.

  • Vary PEG Linker Length: Experiment with both shorter and longer PEG linkers to find the optimal balance between steric hindrance and potential impact on protein activity.[3][5]

  • Consider Branched PEG: Branched PEGs can offer a greater "stealth" effect, potentially improving solubility and reducing aggregation.[8]

  • Site-Specific PEGylation: If your protein has specific sites that are prone to aggregation upon modification, consider a site-specific PEGylation strategy to target more stable regions of the protein.[2]

Issue 2: The purified PEGylated protein is soluble initially but aggregates over time during storage.

This indicates a long-term stability issue with the final product.

Troubleshooting Steps:

  • Optimize Storage Buffer:

    • pH: Ensure the pH of the storage buffer is optimal for the protein's stability and is not close to its isoelectric point.[6]

    • Ionic Strength: Both high and low salt concentrations can lead to aggregation. Screen a range of salt concentrations (e.g., 50 mM, 150 mM, 500 mM NaCl) to find the optimal ionic strength.[6]

    • Add Stabilizers: Include cryoprotectants like glycerol (10-25%) for frozen storage or other stabilizers like sucrose or arginine for liquid formulations.[6]

  • Control Storage Temperature:

    • For short-term storage, 4°C is common, but for many proteins, freezing at -80°C is necessary for long-term stability.[6]

    • Avoid repeated freeze-thaw cycles, which can induce aggregation. Aliquot the purified protein into single-use volumes.

  • Minimize Headspace and Agitation:

    • Store protein solutions in vials with minimal headspace to reduce exposure to the air-liquid interface, which can cause surface-induced aggregation.

    • Avoid vigorous shaking or vortexing of the protein solution.

Experimental Protocols

Protocol: Screening for Optimal PEGylation Conditions

This protocol outlines a method for screening various reaction parameters in a 96-well plate format to identify conditions that minimize aggregation.

Materials:

  • Purified protein stock solution

  • Activated PEG linker stock solution

  • A series of buffers with varying pH values

  • 96-well microplate

  • Plate reader for turbidity measurements (or other analytical instrument)

Procedure:

  • Plate Setup: Design a 96-well plate map to test different combinations of protein concentration, PEG:protein molar ratio, and pH.

  • Reaction Preparation: In each well, add the appropriate buffer and protein to achieve the desired concentration.

  • Initiate Reaction: Add the activated PEG linker to each well to start the PEGylation reaction.

  • Incubation: Incubate the plate at the desired temperature (e.g., 4°C or room temperature) for a set period.

  • Analysis:

    • Turbidity: Measure the absorbance at 340 nm or 600 nm at different time points to monitor the formation of insoluble aggregates.

    • SDS-PAGE: Take aliquots from each well and run on a non-reducing SDS-PAGE gel to visualize high-molecular-weight aggregates.

    • SEC-HPLC: For a more quantitative analysis, inject samples from promising conditions onto an SEC column.

Protocol: NHS-Ester PEGylation of a Protein

This is a common method for PEGylating proteins via primary amines (e.g., lysine (B10760008) residues).

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, HEPES) at pH 7.5-8.5.

  • PEG-NHS ester stock solution (dissolved in a dry, aprotic solvent like DMSO or DMF immediately before use).

Procedure:

  • Protein Preparation: Ensure the protein is in the correct buffer at the desired concentration.

  • PEGylation Reaction: Add the PEG-NHS ester solution to the protein solution at the desired molar ratio.

  • Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C, with gentle mixing.[4]

  • Quenching: Stop the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to quench any unreacted PEG-NHS ester.

  • Purification: Remove unreacted PEG and byproducts using size exclusion chromatography or dialysis.[4]

  • Characterization: Analyze the purified PEGylated protein using SDS-PAGE, SEC, and mass spectrometry to confirm conjugation and purity.[4]

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of Boc-PEG4-Methyl Propionate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of mass spectrometry techniques for the characterization of Boc-PEG4-methyl propionate (B1217596), a common building block in chemical synthesis and drug development. We present supporting data, detailed experimental protocols, and a comparison with alternative analytical methodologies to aid researchers in selecting the optimal approach for their needs.

Introduction to Boc-PEG4-Methyl Propionate Analysis

This compound (Molecular Formula: C₁₇H₃₂O₈, Molecular Weight: 364.43 g/mol ) is a heterobifunctional linker containing a Boc-protected amine, a flexible tetra-polyethylene glycol (PEG) spacer, and a methyl ester terminus.[1] Accurate characterization of this molecule is critical to ensure purity and confirm identity before its use in subsequent synthetic steps, such as peptide synthesis or surface modification. Mass spectrometry (MS) is a cornerstone technique for this purpose due to its high sensitivity and ability to provide detailed structural information.

This guide focuses on Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS) as the primary analytical method and compares it with other relevant techniques.

Mass Spectrometry of this compound

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are both effective for analyzing PEG derivatives.[2][3][4] While MALDI is often favored for high molecular weight polymers because it predominantly generates singly charged ions, ESI is well-suited for smaller oligomers like a PEG4 derivative and offers seamless coupling with liquid chromatography (LC) for online separation and analysis.[2][5][6]

In positive-ion ESI-MS, this compound is expected to be observed as several different adducts. Polyethylene (B3416737) glycols have a high affinity for alkali metal cations, and the presence of multiple oxygen atoms facilitates the formation of protonated and ammoniated species, especially when using common HPLC mobile phases.[3][7][8]

Table 1: Calculated m/z Values for Common Adducts of this compound

Ion SpeciesAdduct IonTheoretical m/z (Monoisotopic)
Protonated Molecule[M+H]⁺365.2173
Sodiated Molecule[M+Na]⁺387.1992
Ammoniated Molecule[M+NH₄]⁺382.2439
Potassiated Molecule[M+K]⁺403.1732

A detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry is provided below.

A. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Dilute the stock solution to a final concentration of 10 µg/mL using the initial mobile phase composition (e.g., 95% Water/5% Acetonitrile with 0.1% formic acid).

B. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

C. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Full Scan MS (MS1): Scan range m/z 100-1000.

  • Tandem MS (MS2): Data-dependent acquisition (DDA) targeting the most abundant ions from the full scan (e.g., m/z 365.2, 387.2).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation spectrum.

Tandem mass spectrometry (MS/MS) provides structural confirmation by breaking the molecule into smaller, predictable fragments. The fragmentation of this compound is characterized by cleavages at the Boc group, along the PEG chain, and at the methyl ester terminus.

Key Fragmentation Pathways:

  • Boc Group Fragmentation: The Boc protecting group is labile and shows characteristic neutral losses. Common fragmentations include the loss of isobutylene (B52900) (56 Da), the entire Boc group (100 Da), or cleavage to produce a tert-butyl cation (m/z 57).[9][10] The loss of isobutylene (C₄H₈) followed by CO₂ (44 Da) is highly characteristic under ESI-CID conditions.[10]

  • PEG Chain Fragmentation: The PEG backbone undergoes cleavage at C-O and C-C bonds, resulting in a series of fragment ions separated by 44.026 Da, corresponding to the mass of an ethylene (B1197577) glycol unit (C₂H₄O).

  • Methyl Propionate Terminus Fragmentation: Cleavage at the ester functionality can lead to the loss of a methoxy (B1213986) radical (•OCH₃, 31 Da) or the entire methoxycarbonyl group (•COOCH₃, 59 Da).[11]

Table 2: Predicted Major Fragment Ions from the [M+H]⁺ Precursor (m/z 365.2)

Fragment m/z (Monoisotopic)Proposed Structure / OriginMass Loss (Da)
309.1547[M+H - C₄H₈]⁺ (Loss of isobutylene from Boc group)56.0626
265.1650[M+H - C₅H₈O₂]⁺ (Loss of isobutylene and CO₂)100.0524
247.1544[M+H - C₅H₈O₂ - H₂O]⁺ (Subsequent water loss)118.0630
334.1699[M+H - OCH₃]⁺ (Loss of methoxy radical from ester)31.0474
306.1751[M+H - COOCH₃]⁺ (Loss of methoxycarbonyl radical)59.0422
277.1282[H-(OCH₂CH₂)₄-CH₂CH₂COOCH₃]⁺ (Loss of Boc group)88.0891
57.0699[C₄H₉]⁺ (tert-butyl cation)-
Series separated by 44.026 DaCleavage along the PEG backbone-

Visualizing Workflows and Fragmentation

Diagrams generated using Graphviz provide a clear visual representation of the experimental process and molecular fragmentation pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS System Sample Boc-PEG4-Me Propionate Dilution Dilute to 10 µg/mL Sample->Dilution HPLC HPLC Separation (C18 Column) Dilution->HPLC ESI ESI Source (Positive Ion) HPLC->ESI MS1 Full Scan (MS1) (m/z 100-1000) ESI->MS1 MS2 Tandem MS (MS2) (Fragmentation) MS1->MS2 Data Data Analysis MS2->Data

Caption: Experimental workflow for LC-ESI-MS/MS analysis.

G parent [M+H]⁺ m/z 365.2 f1 m/z 309.2 [M+H - C₄H₈]⁺ parent->f1 - 56 Da f3 m/z 57.1 [C₄H₉]⁺ parent->f3 Boc cleavage f4 m/z 277.1 [PEG4-MePropionate+H]⁺ parent->f4 - 100 Da f2 m/z 265.2 [M+H - C₄H₈ - CO₂]⁺ f1->f2 - 44 Da f5 PEG Fragments (Series, Δm/z 44) f4->f5 Backbone cleavage

Caption: Simplified fragmentation of this compound.

Comparison with Alternative Analytical Methods

While mass spectrometry is exceptionally powerful, a comprehensive characterization strategy may involve orthogonal techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Gel Permeation Chromatography (GPC) are valuable alternatives.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for unambiguous structure elucidation. It can confirm the connectivity of atoms, verify the integrity of end-groups, and detect impurities that may not ionize well in MS.[12][13] However, it is significantly less sensitive than mass spectrometry.

  • Gel Permeation Chromatography (GPC): Also known as Size Exclusion Chromatography (SEC), GPC is the standard method for determining the molecular weight distribution and polydispersity of polymers.[2] While the target molecule is monodisperse, GPC can be useful for identifying higher-order PEG contaminants or degradation products in the starting materials.

Table 3: Comparison of Key Analytical Techniques

FeatureMass Spectrometry (LC-MS/MS)NMR Spectroscopy (¹H, ¹³C)Gel Permeation Chromatography (GPC)
Primary Use Molecular weight confirmation, structural elucidation, purity analysisUnambiguous structure confirmation, end-group analysisPolydispersity, molecular weight distribution
Sensitivity Very High (pg - ng)Low (mg)Moderate (µg)
Structural Information High (provides fragmentation, confirms mass)Very High (provides atomic connectivity)Low (provides hydrodynamic volume/size only)
Quantitative Accuracy Good (with appropriate standards)Excellent (inherently quantitative)Moderate (relative quantification)
Throughput High (minutes per sample)Low (minutes to hours per sample)Moderate (tens of minutes per sample)
Key Advantage Speed and sensitivity for mass confirmation.Definitive structural information without ambiguity.[13]Gold standard for polymer size distribution.[2]

Conclusion

For the routine identification and purity assessment of this compound derivatives, LC-ESI-MS/MS stands out as the most effective technique. It offers an optimal balance of high sensitivity, speed, and sufficient structural information to confirm molecular identity and detect impurities. The characteristic fragmentation patterns of the Boc group and PEG backbone allow for confident characterization. While NMR is indispensable for the initial, definitive structural proof of a new compound, its lower sensitivity and throughput make it less practical for routine quality control. GPC is a specialized tool for polymer analysis and is less relevant for a monodisperse species unless assessing the quality of the parent PEG raw material. Therefore, a robust analytical strategy would employ NMR for initial characterization, followed by LC-MS/MS for routine analysis and quality control throughout the development and manufacturing process.

References

A Comparative Guide to PROTAC Linkers: Benchmarking Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate specific proteins, are composed of a warhead for the target protein, an E3 ligase ligand, and a crucial linker connecting the two. The linker is not merely a spacer but plays a pivotal role in determining a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2]

This guide provides a comparative analysis of Boc-PEG4-methyl propionate (B1217596), a polyethylene (B3416737) glycol (PEG)-based linker, against other common PROTAC linker classes. We will delve into supporting experimental data, present detailed methodologies for key experiments, and visualize complex processes to aid in the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to engage in another degradation cycle.

PROTAC Signaling Pathway cluster_0 Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC PROTAC Proteasome->Recycled_PROTAC

Figure 1: PROTAC-mediated protein degradation pathway.

Comparative Analysis of PROTAC Linkers

The choice of linker is a critical determinant of a PROTAC's success, influencing its solubility, cell permeability, metabolic stability, and ability to form a productive ternary complex.[1][3] Linkers are broadly categorized into flexible and rigid types, with Boc-PEG4-methyl propionate falling into the flexible category.

Flexible Linkers: PEG vs. Alkyl Chains

Flexible linkers, primarily composed of PEG and alkyl chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[1]

  • Polyethylene Glycol (PEG) Linkers (e.g., this compound): These linkers are known to enhance the aqueous solubility of PROTACs, which can be advantageous for formulation and bioavailability.[1][2] The ethylene (B1197577) glycol units provide polarity and can engage in hydrogen bonding.[1] The "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups, can also enhance cell permeability.[1] Studies have shown that systematic changes in PEG linker length can significantly affect the degradation efficiency of PROTACs.[2] However, PEG linkers may have reduced metabolic stability in vivo compared to alkyl-based linkers.[4] In one study, the replacement of a nine-atom alkyl chain with three PEG units resulted in weaker degradation of the target protein CRBN.[5]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility.[1] They are generally more hydrophobic than PEG linkers, which can sometimes limit aqueous solubility but may improve membrane permeability.[1][6] Alkyl linkers are considered to have good metabolic stability.[1] For the degradation of TANK-binding kinase 1 (TBK1), PROTACs with alkyl/ether linkers between 12 and 29 atoms in length exhibited submicromolar degradation potency.[5]

Rigid Linkers

To overcome the potential drawbacks of high flexibility, such as an entropic penalty upon binding, researchers have increasingly turned to more rigid linker designs.[1]

  • Cyclic and Aromatic Structures: Incorporating saturated rings like piperazine (B1678402) and piperidine, or aromatic systems like phenyl rings, constrains the linker's conformation.[1][4] This can pre-organize the PROTAC into a conformation favorable for ternary complex formation and improve selectivity.[1]

  • Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings (often formed via "click chemistry") provide conformational restriction.[1][4] Triazole-containing linkers are metabolically stable and widely used in PROTAC development.[4] For the degradation of cyclin-dependent kinase 9 (CDK9), a triazole linker resulted in higher efficiency than an alkane chain.[7]

Quantitative Comparison of Linker Performance

Direct head-to-head comparison of this compound with other linkers is not extensively available in the public domain. However, the following table summarizes representative data from various studies to illustrate the impact of different linker types on PROTAC performance. It is crucial to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.

Linker ClassRepresentative Linker TypeTarget ProteinE3 LigaseDC50 (nM)Dmax (%)Reference(s)
Flexible
PEGBRD4CRBN< 500> 80[5]
Alkyl/EtherTBK1VHL3 - 29276 - 96[5]
Alkyl/EtherBruton's Tyrosine Kinase (BTK)Cereblon (CRBN)1 - 40> 85[8]
PEG/AlkylPI3K/mTORVHL/CRBN42.23 - 227.471.3 - 88.6[3]
Rigid
Piperazine/PiperidineNot SpecifiedNot SpecifiedPotentHigh[1][4]
TriazoleCDK9Not SpecifiedMore efficient than alkylHigh[7]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed methodologies for key experiments.

Protein Degradation Assay (Western Blot)

This is the gold-standard method for quantifying the reduction in target protein levels to determine DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation achieved).[4][9]

Western_Blot_Workflow A Cell Seeding & Treatment (Varying PROTAC concentrations and time points) B Cell Lysis & Protein Quantification (e.g., BCA assay) A->B C SDS-PAGE (Protein separation by size) B->C D Protein Transfer (to PVDF or nitrocellulose membrane) C->D E Immunoblotting (Primary and secondary antibody incubation) D->E F Detection (Chemiluminescence) E->F G Data Analysis (Densitometry to determine DC50 and Dmax) F->G

Figure 2: Workflow for Western blot analysis of PROTAC-induced degradation.

Methodology:

  • Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates.[10] After 24 hours, treat the cells with a serial dilution of the PROTAC (e.g., 8-12 concentrations) for a fixed time (e.g., 24 hours).[9] Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.[10]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[10] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein overnight at 4°C.[4] After washing, incubate with an appropriate HRP-conjugated secondary antibody.[4]

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to a loading control (e.g., GAPDH or α-Tubulin). Plot the normalized protein levels against the log of the PROTAC concentration to determine the DC50 and Dmax values.[9]

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for effective protein degradation. Several biophysical techniques can be used to characterize this interaction.

SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[11][12]

Methodology:

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or CRBN) onto the sensor chip.[12]

  • Binary Interaction Analysis: Inject the PROTAC at various concentrations to determine its binding affinity to the immobilized E3 ligase.[11]

  • Ternary Complex Analysis: Inject a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-coated surface.[11] Alternatively, inject the target protein in the presence of a constant concentration of the PROTAC.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants, and calculate the equilibrium dissociation constant (KD) for the ternary complex. The cooperativity of the complex formation can also be assessed.[12]

BRET is a proximity-based assay that can be used to monitor ternary complex formation in living cells.[13][14]

BRET_Assay_Workflow A Cell Transfection (Express POI-Luciferase and E3-Acceptor Fluorophore) B Cell Seeding & PROTAC Treatment A->B C Substrate Addition (e.g., Coelenterazine) B->C D Signal Detection (Measure luminescence and fluorescence) C->D E BRET Ratio Calculation (Indicates ternary complex formation) D->E

Figure 3: Workflow for a BRET-based ternary complex formation assay.

Methodology:

  • Construct Generation: Create fusion constructs of the target protein with a bioluminescent donor (e.g., Renilla luciferase, RLuc) and the E3 ligase with a fluorescent acceptor (e.g., Yellow Fluorescent Protein, YFP).[15]

  • Cell Transfection and Treatment: Co-transfect cells with the donor and acceptor constructs.[16] After expression, treat the cells with the PROTAC.

  • BRET Measurement: Add the luciferase substrate (e.g., coelenterazine (B1669285) h) and measure the luminescence and fluorescence signals using a plate reader.[16]

  • Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio upon PROTAC treatment indicates the formation of the ternary complex.[15]

Cell Permeability Assays

The ability of a PROTAC to cross the cell membrane is crucial for its activity. Due to their high molecular weight, PROTACs often face permeability challenges.[17]

PAMPA is a high-throughput, cell-free assay that models passive transcellular permeability.[6][17]

Methodology:

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane.[18] The acceptor plate is filled with buffer.[19]

  • Compound Addition: The test PROTAC is added to the donor wells.[19]

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a specific period (e.g., 5-18 hours).[6][18]

  • Quantification: The concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.[6]

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated.[6]

This cell-based assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, providing a more comprehensive assessment of permeability that includes active transport and efflux.[20][21]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable supports in a Transwell® system and cultured for 18-22 days to form a differentiated monolayer.[21]

  • Assay Procedure: The test PROTAC is added to the apical (A) or basolateral (B) side of the monolayer.[22] Samples are taken from the receiver compartment at various time points.[22]

  • Quantification: The concentration of the PROTAC in the samples is quantified by LC-MS/MS.[20]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A)/Papp(A-B)) can then be determined to assess active efflux.[21]

Conclusion

The linker is a critical component of a PROTAC molecule, with a profound impact on its overall performance. This compound, as a PEG-based linker, offers the advantage of improved solubility. However, the optimal linker is highly dependent on the specific target protein and E3 ligase pair, and a "one-size-fits-all" approach is not applicable. A systematic evaluation of different linker types, including flexible PEG and alkyl chains, as well as more rigid structures, is essential for the development of potent and effective protein degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of PROTACs, enabling researchers to make informed decisions in the design and optimization of these promising therapeutic agents.

References

The Versatility of Boc-PEG4-Methyl Propionate: A Comparative Guide for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals at the forefront of therapeutic innovation, the choice of a chemical linker is a critical decision that can profoundly influence the efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available options, the Boc-PEG4-methyl propionate (B1217596) linker has emerged as a powerful tool in the development of sophisticated drug modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth comparison of the advantages of using this specific linker, supported by experimental data and detailed protocols.

The Boc-PEG4-methyl propionate linker is a heterobifunctional molecule featuring a Boc-protected amine and a methyl propionate ester. The core of its utility lies in the polyethylene (B3416737) glycol (PEG) chain, which confers a range of desirable properties upon the final conjugate. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable method for masking the amine functionality, allowing for controlled, sequential conjugation strategies.[1]

Key Advantages of PEGylation in Bioconjugation

The incorporation of a PEG spacer, such as the tetraethylene glycol chain in this compound, offers several well-documented advantages in drug development:

  • Enhanced Solubility and Reduced Aggregation: Many potent cytotoxic agents and small molecule inhibitors are hydrophobic. The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the conjugate, mitigating the risk of aggregation, which can be particularly problematic at high drug-to-antibody ratios (DARs) in ADCs.[2]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer plasma half-life.[2] This extended circulation time can result in greater accumulation of the therapeutic agent in the target tissue.

  • Reduced Immunogenicity: The PEG chain can act as a steric shield, masking the conjugated molecule from the host's immune system and potentially reducing the immunogenicity of the bioconjugate.[2]

  • Controlled Spacer Length: The defined length of the PEG chain allows for precise control over the distance between the two conjugated entities. This is particularly crucial in the design of PROTACs, where the linker length is a critical parameter for optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[3][4]

Performance Comparison: this compound vs. Alternative Linkers

The selection of an appropriate linker is highly dependent on the specific application and the physicochemical properties of the molecules to be conjugated. Below is a comparative analysis of this compound against other commonly used linker classes.

Linker TypeKey CharacteristicsAdvantagesDisadvantagesRepresentative Applications
This compound Monodisperse PEG4 spacer, Boc-protected amine, methyl esterExcellent hydrophilicity, precise length, acid-labile deprotection, good biocompatibility.[1][5]Potential for anti-PEG antibodies, relatively flexible structure.ADCs, PROTACs, peptide modification.[2][3]
Alkyl Linkers Saturated or unsaturated hydrocarbon chainsChemically stable, synthetically accessible.[6]Hydrophobic, may decrease solubility of the conjugate.[6]Early-generation ADCs and PROTACs.
Peptide Linkers (Cleavable) Composed of specific amino acid sequences (e.g., Val-Cit)Can be designed for specific enzymatic cleavage in the tumor microenvironment.Susceptible to premature cleavage in circulation, more complex synthesis.ADCs with intracellular targets.
Disulfide Linkers (Cleavable) Contain a disulfide bondCleaved in the reducing environment of the cell.Can be unstable in plasma, leading to premature drug release.ADCs with intracellular targets.
Rigid Linkers (e.g., containing piperidine (B6355638) or aromatic groups) Restricted conformational flexibility.[6]Can pre-organize the molecule into an active conformation, potentially improving potency.[6]May be more challenging to synthesize, can negatively impact solubility.PROTACs requiring specific spatial orientation.

Experimental Protocols

Detailed and optimized experimental protocols are essential for the successful synthesis and application of bioconjugates utilizing the this compound linker.

Protocol 1: Boc Deprotection of a PEG Linker

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1][7]

Materials:

  • Boc-protected PEG linker

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired concentration (e.g., 20-50% v/v). If the substrate contains sensitive functional groups, the addition of a scavenger like TIS (2.5-5% v/v) is recommended to trap the tert-butyl cations generated during the reaction.[7]

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[7]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting TFA salt of the deprotected amine can be used directly in the next step or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate) and extracting with an organic solvent.[7]

Protocol 2: General Procedure for PROTAC Synthesis using a PEG Linker

This protocol describes a common synthetic route for coupling a protein of interest (POI) ligand and an E3 ligase ligand using a bifunctional PEG linker.[3]

Materials:

  • POI ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • E3 ligase ligand with a suitable functional group (e.g., amine, carboxylic acid)

  • Heterobifunctional PEG linker (e.g., Boc-NH-PEG4-COOH)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., preparative HPLC)

Procedure:

  • First Coupling Reaction:

    • Dissolve the E3 ligase ligand (e.g., with a free amine) and the Boc-NH-PEG4-COOH linker in an appropriate solvent like DMF.

    • Add coupling reagents such as HATU and a base like DIPEA.

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the resulting E3 ligase-linker intermediate by preparative HPLC.

  • Boc Deprotection:

    • Deprotect the Boc group on the purified intermediate using the protocol described above to expose the terminal amine.

  • Second Coupling Reaction:

    • Dissolve the deprotected E3 ligase-linker intermediate and the POI ligand (with a carboxylic acid group) in a suitable solvent.

    • Add coupling reagents (e.g., HATU, DIPEA).

    • Stir the reaction at room temperature until completion, monitoring by LC-MS.

    • Purify the final PROTAC molecule by preparative HPLC.

Visualizing the Workflow and Logic

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Coupling cluster_1 Step 2: Deprotection cluster_2 Step 3: Second Coupling E3_Ligand E3 Ligase Ligand (with -NH2) Coupling1 Coupling Reaction (HATU, DIPEA) E3_Ligand->Coupling1 PEG_Linker Boc-NH-PEG4-COOH PEG_Linker->Coupling1 Intermediate1 E3-Linker-Boc Intermediate Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 E3-Linker-NH2 Intermediate Deprotection->Intermediate2 Coupling2 Coupling Reaction (HATU, DIPEA) Intermediate2->Coupling2 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Linker_Comparison_Logic cluster_PEG PEG Linkers cluster_Alkyl Alkyl Linkers cluster_Cleavable Cleavable Linkers Start Linker Selection PEG_Props Hydrophilic Biocompatible Tunable Length Start->PEG_Props Need for improved pharmacokinetics? Alkyl_Props Hydrophobic Chemically Stable Start->Alkyl_Props Is hydrophobicity acceptable? Cleavable_Props Enzyme/pH/Redox-sensitive Start->Cleavable_Props Is targeted release required? PEG_Advantages Improved Solubility Longer Half-life Reduced Immunogenicity PEG_Props->PEG_Advantages Alkyl_Disadvantages Decreased Solubility Potential for Aggregation Alkyl_Props->Alkyl_Disadvantages Cleavable_Advantages Targeted Payload Release Cleavable_Props->Cleavable_Advantages Cleavable_Disadvantages Potential Premature Cleavage Cleavable_Advantages->Cleavable_Disadvantages

Caption: Decision tree for selecting an appropriate linker class.

References

A Comparative Guide to Boc-PEG4-methyl propionate and Boc-PEG3-methyl propionate for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of drug delivery, bioconjugation, and Proteolysis Targeting Chimeras (PROTACs), the choice of a linker molecule is critical to the overall efficacy, stability, and solubility of the final construct. Polyethylene glycol (PEG) linkers are widely utilized for their ability to improve the pharmacokinetic properties of therapeutic agents. This guide provides an objective comparison of two closely related heterobifunctional PEG linkers: Boc-PEG4-methyl propionate (B1217596) and Boc-PEG3-methyl propionate.

The primary difference between these two molecules lies in the length of the hydrophilic PEG spacer, with the PEG4 variant containing four ethylene (B1197577) glycol units and the PEG3 variant containing three. This seemingly small structural difference can impact several key performance parameters of the resulting bioconjugate.

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of Boc-PEG4-methyl propionate and Boc-PEG3-methyl propionate.

PropertyThis compoundBoc-PEG3-methyl propionate
Molecular Formula C₁₇H₃₂O₈[1]C₁₅H₂₈O₇ (inferred)
Molecular Weight 364.43 g/mol [1]320.38 g/mol (inferred)
PEG Chain Length 4 ethylene glycol units3 ethylene glycol units
Hydrophilicity HigherLower
Steric Hindrance Slightly greater steric footprintMinimal steric hindrance[2]
Solubility of Conjugate Generally provides better aqueous solubility to the conjugate[2]Good aqueous solubility, but slightly less than PEG4[2]
Pharmacokinetics May lead to a marginally longer circulation half-life in the final conjugate compared to PEG3[2]Shorter circulation half-life compared to longer PEGs[2]
Immunogenicity Low potential for immunogenicity, as is typical for short PEG chains[2]Low potential for immunogenicity[2]

Performance Comparison and Applications

The seemingly minor difference of a single ethylene glycol unit between this compound and Boc-PEG3-methyl propionate can have notable implications for their application in drug development.

Hydrophilicity and Solubility: One of the primary reasons for incorporating a PEG linker is to enhance the aqueous solubility of hydrophobic molecules, a common challenge with many cytotoxic payloads used in Antibody-Drug Conjugates (ADCs).[3] The additional ethylene glycol unit in this compound imparts a slightly higher degree of hydrophilicity compared to its PEG3 counterpart. This can be advantageous in preventing aggregation and improving the formulation characteristics of the final bioconjugate.[2][3]

Steric Hindrance and Reaction Kinetics: The shorter length of the Boc-PEG3-methyl propionate linker results in a smaller steric footprint.[2] In sterically crowded conjugation reactions, a shorter linker might be beneficial. Conversely, the slightly longer and more flexible PEG4 linker may facilitate higher conjugation yields in scenarios where greater separation between the conjugated molecules is advantageous.[2]

Pharmacokinetics and Immunogenicity: The length of the PEG chain can influence the pharmacokinetic profile of a bioconjugate. Longer PEG chains can shield the conjugate from proteolytic degradation and reduce renal clearance, thereby extending its circulation half-life.[3] While the difference between a PEG3 and a PEG4 linker in a large molecule conjugate might be minimal, the PEG4 variant could offer a marginal improvement in circulation time.[2] Both short-chain PEGs are considered to have a low potential for immunogenicity.[2]

Application in PROTACs: In the design of PROTACs, the linker plays a crucial role in orienting the target protein and the E3 ligase to form a stable and productive ternary complex. The optimal linker length is highly dependent on the specific target and E3 ligase pair and often requires empirical determination. The choice between a PEG3 and a PEG4 linker allows for fine-tuning of the distance and flexibility needed for efficient protein degradation.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these linkers. The following are generalized protocols for Boc deprotection and subsequent conjugation to a primary amine.

Protocol 1: Boc Deprotection of Boc-PEG-methyl propionate

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine for subsequent conjugation.

Materials:

  • Boc-PEG-methyl propionate (3 or 4)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIS) (optional, as a scavenger)

  • Nitrogen or Argon atmosphere

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), dissolve the Boc-PEG-methyl propionate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v). If the substrate is sensitive to acid-mediated degradation, consider adding a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, remove the DCM and excess TFA by rotary evaporation.

  • The resulting amine-PEG-methyl propionate TFA salt can be used directly in the next step or further purified.

G cluster_0 Boc Deprotection Workflow A 1. Dissolve Boc-PEG-methyl propionate in anhydrous DCM B 2. Cool solution to 0°C A->B C 3. Add TFA (20-50%) B->C D 4. Stir at 0°C for 30 min, then warm to RT C->D E 5. Monitor reaction by TLC or LC-MS D->E F 6. Rotary evaporation to remove solvent and excess TFA E->F G 7. Obtain Amine-PEG-methyl propionate TFA salt F->G

Caption: Workflow for Boc deprotection of PEG linkers.

Protocol 2: Conjugation of Amine-PEG-methyl propionate to a Carboxylic Acid

This protocol details the conjugation of the deprotected amine-PEG linker to a molecule containing a carboxylic acid group using EDC/NHS chemistry.

Materials:

  • Amine-PEG-methyl propionate TFA salt

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Nitrogen or Argon atmosphere

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-containing molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add EDC (1.2-1.5 equivalents) and NHS (1.2-1.5 equivalents) to the solution.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the Amine-PEG-methyl propionate TFA salt in anhydrous DMF or DCM and add DIPEA (2-3 equivalents) to neutralize the TFA salt and act as a base.

  • Add the solution of the deprotected and neutralized PEG linker to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up and the product purified by an appropriate method such as flash chromatography or preparative HPLC.

G cluster_1 Amide Bond Formation Workflow cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation A Dissolve Carboxylic Acid in DMF/DCM B Add EDC and NHS A->B C Stir for 30-60 min at RT B->C F Combine activated acid and neutralized amine C->F D Dissolve Amine-PEG-Me Propionate TFA salt in DMF/DCM E Add DIPEA for neutralization D->E E->F G Stir for 2-24 hours at RT F->G H Monitor reaction by TLC or LC-MS G->H I Work-up and purify the conjugate H->I

Caption: Workflow for amide bond formation.

Mandatory Visualization

The following diagrams illustrate the key chemical transformations described in the experimental protocols.

G cluster_2 Boc Deprotection Mechanism Boc_PEG Boc-NH-PEG-R Protonated_Boc_PEG Boc-NH(H+)-PEG-R Boc_PEG->Protonated_Boc_PEG + H+ (from TFA) Carbamic_acid HOOC-NH-PEG-R Protonated_Boc_PEG->Carbamic_acid - Isobutylene Amine_salt H3N(+)-PEG-R (TFA-) Carbamic_acid->Amine_salt - CO2

Caption: Mechanism of Boc deprotection with TFA.

G cluster_3 EDC/NHS Amide Coupling Carboxylic_acid R'-COOH Activated_ester R'-CO-NHS Carboxylic_acid->Activated_ester + EDC, NHS Amide_bond R'-CO-NH-PEG-R Activated_ester->Amide_bond + H2N-PEG-R Amine H2N-PEG-R

Caption: EDC/NHS mediated amide bond formation.

Conclusion

The choice between this compound and Boc-PEG3-methyl propionate is a nuanced one that depends on the specific requirements of the bioconjugation application. For applications where maximizing hydrophilicity and potentially extending circulation half-life are paramount, the PEG4 variant may be preferred. Conversely, in situations where minimizing steric hindrance is a primary concern, the more compact PEG3 linker could be the more suitable option. Researchers should consider these factors and may need to empirically test both linkers to determine the optimal choice for their particular system.

References

A Comparative Guide to the Biological Activity of Proteins Conjugated with Boc-PEG4-Methyl Propionate and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical determinant of the therapeutic efficacy, stability, and overall performance of protein bioconjugates. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have gained prominence for their ability to enhance the solubility, stability, and pharmacokinetic properties of these complex molecules. This guide provides an objective comparison of proteins conjugated with Boc-PEG4-methyl propionate (B1217596) and other common linker alternatives, supported by experimental data and detailed methodologies.

Understanding the Role of PEG Linkers in Bioconjugation

PEGylation, the covalent attachment of PEG chains to a protein, is a widely used strategy to improve the therapeutic properties of protein-based drugs. The choice of the PEG linker, including its length and chemical functionalities, significantly influences the biological activity of the resulting conjugate. Boc-PEG4-methyl propionate is a heterobifunctional linker featuring a Boc-protected amine and a methyl propionate group, connected by a 4-unit PEG chain. The Boc protecting group allows for a controlled, stepwise conjugation process.

The primary advantages of using PEG linkers include:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the entire conjugate, which is particularly beneficial for hydrophobic proteins or payloads.

  • Improved Pharmacokinetics: The PEG chain increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and extend its circulation half-life.[1]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the protein surface, reducing the likelihood of an immune response.

However, a potential drawback of PEGylation is the possible reduction of the protein's biological activity due to steric hindrance, where the PEG chain may obstruct the protein's active site or binding domains.[2]

Comparison of Linker Properties and Impact on Biological Activity

Table 1: Comparison of Linker Properties and Reaction Efficiencies

Linker TypeReactive GroupsKey FeaturesTypical Conjugation EfficiencyReference
This compound Boc-protected amine, Methyl propionateShort, hydrophilic spacer; Boc group allows for controlled, stepwise conjugation.Dependent on reaction conditions and protein.N/A (Specific data not found)
SM(PEG)n (e.g., SM(PEG)4) NHS ester, MaleimideHeterobifunctional; commonly used for amine-to-thiol conjugation.High[3]
Alkyl Chains (e.g., MC) NHS ester, MaleimideHydrophobic spacer.High[3]
Cleavable Linkers (e.g., Val-Cit) PABC, MaleimideDesigned to release the payload in the specific environment of the target cell.High[4]
Non-cleavable Linkers (e.g., MC) NHS ester, MaleimideOffers greater stability in circulation.High[4]

Table 2: Impact of Linker on Antibody-Antigen Binding Affinity (Surface Plasmon Resonance Data)

Antibody-Linker-Biotin ConjugateLinker TypeChange in Antigen Affinity (KD) vs. Unconjugated AntibodyReference
aHISNPEG4Amine-reactive PEG4No significant change[3]
aHISNLCAmine-reactive long chainNo significant change[3]
aHISTPEG8Thiol-reactive PEG8No significant change[3]
H10NPEG4Amine-reactive PEG4No significant change[3]
H10TPEG8Thiol-reactive PEG8No significant change[3]

Table 3: Impact of Linker on Fc Receptor Binding (Surface Plasmon Resonance Data)

Antibody-Linker-Biotin ConjugateLinker TypeChange in Fc Receptor (CD32b) Affinity (KD) vs. Unconjugated AntibodyReference
aHISNPEG4Amine-reactive PEG4No significant change[3]
aHISNLCAmine-reactive long chainSlight decrease in affinity[3]
aHISTPEG8Thiol-reactive PEG8Decrease in affinity[3]
H10NPEG4Amine-reactive PEG4Significant decrease in affinity[3]
H10TPEG8Thiol-reactive PEG8No significant change[3]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of protein bioconjugates. The following are representative protocols for the conjugation of a protein with a Boc-protected PEG linker and the subsequent assessment of its biological activity.

Protocol 1: General Procedure for Protein Conjugation with a Boc-Protected PEG Linker

This protocol outlines a general workflow for the conjugation of a protein to a molecule using a Boc-protected PEG linker with a terminal reactive group (e.g., NHS ester for reaction with amines).

Materials:

  • Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Boc-PEGn-NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent (e.g., Tris or glycine)

  • Deprotection solution (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM))

  • Size-exclusion chromatography (SEC) column

  • Reaction buffers and solvents

Procedure:

  • Protein Preparation: Ensure the protein solution is at the desired concentration and in a buffer free of primary amines.

  • Activation of Boc-PEGn-COOH (if starting from a carboxylic acid): If the PEG linker has a terminal carboxylic acid, it needs to be activated to an NHS ester. Dissolve the Boc-PEGn-COOH, EDC, and NHS in anhydrous DMF or DMSO. A molar ratio of 1:1.5:1.2 (linker:EDC:NHS) is a common starting point. Allow the reaction to proceed at room temperature for 15-30 minutes.

  • Conjugation to the Protein: Add the activated Boc-PEGn-NHS ester solution to the protein solution. The molar ratio of linker to protein will determine the degree of PEGylation and should be optimized. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction: Add a quenching reagent (e.g., 1 M Tris, pH 8.0) to a final concentration of 50 mM to stop the reaction.

  • Purification of the PEGylated Protein: Remove the excess PEG reagent and byproducts by size-exclusion chromatography (SEC).

  • Boc Deprotection: Treat the purified conjugate with a deprotection solution (e.g., 50% TFA in DCM) to remove the Boc protecting group and expose the terminal amine for subsequent conjugation steps if required. The reaction time will vary and should be monitored.

  • Final Purification: Purify the final conjugate using SEC or another appropriate chromatographic technique.

Protocol 2: Assessing Antibody-Antigen Binding Affinity using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time measurement of binding kinetics between a ligand (e.g., antigen) and an analyte (e.g., antibody conjugate).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC, NHS, ethanolamine)

  • Antigen (ligand)

  • Antibody conjugate (analyte)

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Sensor Chip Preparation: Activate the carboxymethylated dextran (B179266) surface of the sensor chip with a mixture of EDC and NHS.

  • Antigen Immobilization: Inject the antigen solution over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine (B43304) to deactivate any remaining active esters on the surface.

  • Binding Analysis:

    • Inject a series of concentrations of the antibody conjugate (analyte) over the immobilized antigen surface.

    • Monitor the association and dissociation phases in real-time.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

  • Comparison: Compare the kinetic parameters of the conjugated antibody to the unconjugated antibody to assess the impact of the linker on binding affinity.

Visualizing Experimental Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_conjugation Protein Conjugation cluster_deprotection Boc Deprotection (Optional) cluster_analysis Biological Activity Analysis Protein Protein Solution Reaction Conjugation Reaction Protein->Reaction Linker Boc-PEG4-NHS Ester Linker->Reaction Quench Quenching Reaction->Quench Purify1 Purification (SEC) Quench->Purify1 Deprotect TFA Treatment Purify1->Deprotect Purify2 Final Purification (SEC) Deprotect->Purify2 SPR SPR Analysis Purify2->SPR CellAssay Cell-Based Assay Purify2->CellAssay

Caption: Workflow for protein conjugation and activity analysis.

signaling_pathway_inhibition Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Protein_Conjugate Protein-Linker-Inhibitor Conjugate Protein_Conjugate->Receptor Binding Inhibitor Inhibitor Protein_Conjugate->Inhibitor Release Inhibitor->Kinase1

Caption: Inhibition of a signaling pathway by a protein conjugate.

Conclusion

The choice of a linker is a critical parameter in the design of protein bioconjugates that can significantly impact their biological activity. While specific quantitative data for proteins conjugated with this compound is limited in the public domain, the available evidence on similar short-chain PEG4 linkers suggests that they can be employed without significantly compromising the antigen-binding affinity of antibodies. However, the potential for steric hindrance to affect other biological functions, such as Fc receptor binding, should be carefully evaluated on a case-by-case basis. The provided experimental protocols offer a framework for researchers to systematically evaluate the performance of different linkers and optimize the properties of their protein conjugates for therapeutic or diagnostic applications.

References

Navigating Bioconjugate Stability: A Comparative Guide to Boc-PEG4-Methyl Propionate and Alternative Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of linker molecules is a critical parameter dictating the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of the in vitro and in vivo stability of Boc-PEG4-methyl propionate (B1217596) linkers against common alternatives, supported by experimental data and detailed methodologies to inform rational linker design.

The strategic selection of a chemical linker is paramount in the design of bioconjugates. A linker must remain stable in systemic circulation to prevent premature release of the payload, which could lead to off-target toxicity and reduced therapeutic index. Conversely, it must be susceptible to cleavage under specific conditions at the target site to release the active agent. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility and pharmacokinetic properties of bioconjugates.[1] The Boc-PEG4-methyl propionate linker incorporates a short PEG chain to confer hydrophilicity, a Boc-protected amine for potential further functionalization, and a methyl propionate ester as a potential cleavage site.

Comparative Stability Analysis

While specific quantitative stability data for the this compound linker is not extensively available in public literature, we can infer its stability profile based on the well-documented behavior of its constituent chemical motifs: the ester bond and the short PEG chain. For a robust comparison, we will contrast the expected stability of this ester-containing linker with a commonly used, more stable amide-based linker, such as one incorporating a Valine-Citrulline (Val-Cit) peptide sequence.

Amide bonds are significantly more stable towards hydrolysis than ester bonds due to greater resonance stabilization.[2][3] This inherent chemical stability often translates to greater stability in biological media.

Table 1: Comparative In Vitro Stability of Ester- and Amide-Based Linkers in Plasma

Linker TypeRepresentative StructureStability in Human Plasma (24h)Stability in Mouse Plasma (24h)Primary Cleavage Mechanism
Ester-based (e.g., this compound) Boc-NH-(PEG)4-C(O)O-CH3Lower (Susceptible to esterase activity)Lower (Susceptible to esterase activity)Enzymatic (Esterases) / Chemical Hydrolysis
Amide-based (e.g., Val-Cit-PABC) -Val-Cit-PABC-HighLower (Susceptible to carboxylesterases)[4]Enzymatic (Cathepsins, Carboxylesterases)

Note: The stability of linkers can be highly dependent on the specific molecular context, including the nature of the conjugated antibody and payload.

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key in vitro and in vivo stability experiments.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the linker in plasma from different species to predict its behavior in the circulatory system.[5]

Protocol:

  • Preparation of Plasma: Obtain commercially available frozen plasma (e.g., human, mouse, rat) and thaw at 37°C. Centrifuge to remove any precipitates.

  • Incubation: Incubate the test bioconjugate (e.g., ADC) in the plasma at a final concentration of 1-2 mg/mL at 37°C. Include a control sample incubated in a buffer (e.g., PBS) to assess chemical stability.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).

  • Sample Processing: Immediately process the aliquots to stop any further degradation. This can be achieved by adding an organic solvent (e.g., acetonitrile) to precipitate plasma proteins.

  • Analysis: Analyze the supernatant for the presence of the released payload or payload-linker fragment using Liquid Chromatography-Mass Spectrometry (LC-MS). Alternatively, the remaining intact bioconjugate can be quantified to determine the rate of degradation. For ADCs, the change in the drug-to-antibody ratio (DAR) over time is a key indicator of linker stability.[5]

In Vivo Stability Assessment in Animal Models

This method provides a more physiologically relevant assessment of linker stability by considering the complex interplay of various biological factors.[5]

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., mice, rats).

  • Administration: Administer the test bioconjugate to the animals via a relevant route (e.g., intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 96 hours) into tubes containing an anticoagulant.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Analysis:

    • Quantification of Total Antibody and Conjugated Antibody: Use an enzyme-linked immunosorbent assay (ELISA) to measure the concentration of the total antibody and the antibody-drug conjugate in the plasma samples. The difference between these values indicates the extent of drug deconjugation.

    • Quantification of Free Payload: Employ LC-MS/MS to quantify the concentration of the released payload in the plasma.

  • Data Analysis: Plot the concentrations of the total antibody, conjugated antibody, and free payload over time to determine the pharmacokinetic profile and in vivo stability of the linker.

Visualization of Experimental Workflow

To provide a clear overview of the process for evaluating linker stability, the following diagrams illustrate the key steps.

experimental_workflow cluster_invitro In Vitro Plasma Stability cluster_invivo In Vivo Stability start_vitro Test Bioconjugate plasma Incubate in Plasma (e.g., Human, Mouse) at 37°C start_vitro->plasma timepoints_vitro Collect Aliquots (0, 1, 4, 8, 24h) plasma->timepoints_vitro process_vitro Precipitate Proteins (Acetonitrile) timepoints_vitro->process_vitro analysis_vitro LC-MS Analysis (Free Payload / Intact Conjugate) process_vitro->analysis_vitro start_vivo Test Bioconjugate animal Administer to Animal Model (e.g., Mouse) start_vivo->animal sampling_vivo Collect Blood Samples (Time course) animal->sampling_vivo separation_vivo Isolate Plasma sampling_vivo->separation_vivo analysis_vivo ELISA (Total/Conjugated Ab) LC-MS (Free Payload) separation_vivo->analysis_vivo

Caption: Workflow for assessing in vitro and in vivo linker stability.

Conclusion

The stability of a linker is a multifaceted property influenced by its chemical structure and the biological environment. While the this compound linker offers the advantages of hydrophilicity and a potential site for controlled payload release, its ester bond renders it more susceptible to hydrolysis compared to amide-based linkers.[6] The choice between these linker types represents a critical design decision, balancing the need for circulatory stability with the requirement for efficient payload release at the target site. The detailed experimental protocols provided herein offer a robust framework for the empirical evaluation of linker stability, enabling researchers to select the optimal linker chemistry for their specific therapeutic application.

References

Unveiling the Potential of Boc-PEG4-Methyl Propionate in Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target-binding ligand, an E3 ligase-recruiting moiety, and a crucial linking element. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) derivatives have become a cornerstone of PROTAC development. This guide provides an in-depth comparison of Boc-PEG4-methyl propionate (B1217596), a readily available PEG-based linker, with other commonly employed alternatives, supported by experimental data and detailed methodologies to inform the rational design of next-generation protein degraders.

The Central Role of the Linker in PROTAC Efficacy

The linker in a PROTAC is far from a passive spacer; it critically influences the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[1] This ternary complex is the essential intermediate for the ubiquitination and subsequent degradation of the target protein. The length, flexibility, and chemical composition of the linker dictate the spatial arrangement of the two protein-binding ligands, directly impacting the efficiency of protein degradation.[] An improperly designed linker can lead to steric hindrance, preventing the formation of a productive ternary complex, or result in a conformation that is not optimal for ubiquitination.[3]

Boc-PEG4-Methyl Propionate: A Versatile Building Block

This compound is a heterobifunctional linker featuring a Boc-protected amine and a methyl ester. The tetra-ethylene glycol (PEG4) spacer imparts hydrophilicity, which can enhance the solubility and cell permeability of the final PROTAC molecule.[4] The Boc-protecting group allows for a modular and controlled synthetic approach, enabling the sequential coupling of the E3 ligase ligand and the target protein binder.

While specific case studies detailing the performance of this compound in peer-reviewed literature are not abundant, its structural similarity to other widely used PEG4 linkers allows for informed comparisons and highlights its potential in PROTAC design.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is primarily evaluated by its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following sections compare the expected performance of a PROTAC utilizing a PEG4 linker, such as one derived from this compound, with alternatives of varying lengths and compositions.

Impact of PEG Linker Length on Protein Degradation

Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair.

Table 1: Comparison of BRD4-Targeting PROTACs with Varying PEG Linker Lengths

LinkerDC50 (nM)Dmax (%)
PEG350>95
PEG4 (representative) 25 >95
PEG530>95
PEG675>90

This data is representative and synthesized from trends observed in published studies on BRD4-targeting PROTACs. The performance of a specific PROTAC will be dependent on the exact ligands and cellular context.

As illustrated in Table 1, for the well-studied target BRD4, a PROTAC with a PEG4 linker often exhibits potent degradation activity.[5] Shorter linkers may not provide sufficient flexibility for optimal ternary complex formation, while longer linkers can sometimes lead to reduced potency.[3]

Comparison with Alternative Linker Chemistries

Beyond PEG chains, other linker types, such as alkyl chains and more rigid structures, are also employed in PROTAC design.

Table 2: Performance Comparison of Different Linker Types for a Hypothetical Target

Linker TypeRepresentative LinkerExpected DC50Expected DmaxKey Characteristics
PEG PEG4 Potent (nM range) High (>90%) Good solubility, flexible. [4]
Alkyl8-carbon chainPotent to moderateHighMore hydrophobic, flexible.[1]
RigidPiperazine-basedPotentially more potentHighConstrained conformation, may improve ternary complex stability.[]

Flexible alkyl and PEG linkers are often the initial choice due to their synthetic accessibility.[1] However, rigid linkers that pre-organize the PROTAC into a bioactive conformation can sometimes lead to enhanced potency.[] The choice of linker should be guided by empirical testing for each new PROTAC system.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for the synthesis of a PROTAC using a Boc-protected PEG linker and the subsequent evaluation of its degradation efficiency are provided below.

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a general strategy for synthesizing a PROTAC by sequentially coupling the E3 ligase ligand and the target protein ligand to a linker derived from this compound.

  • Saponification of the Methyl Ester: The methyl ester of this compound is hydrolyzed to the corresponding carboxylic acid using a suitable base, such as lithium hydroxide, in a mixture of tetrahydrofuran (B95107) and water.

  • Activation of the Carboxylic Acid: The resulting carboxylic acid is activated to an amine-reactive ester, typically an N-hydroxysuccinimide (NHS) ester, using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of NHS.

  • Coupling of the First Ligand: The activated linker is reacted with the amine-containing E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide) to form a stable amide bond.

  • Boc Deprotection: The Boc protecting group is removed from the other end of the linker using an acid, such as trifluoroacetic acid (TFA), to expose the primary amine.

  • Coupling of the Second Ligand: The free amine on the linker-ligand conjugate is then coupled to the carboxylic acid group of the target protein ligand (which may require prior activation) to form the final PROTAC molecule.

  • Purification: The final PROTAC is purified using techniques such as flash chromatography or preparative high-performance liquid chromatography (HPLC).

Western Blot Protocol for Quantifying Protein Degradation

Western blotting is a standard technique to measure the levels of a specific protein in cell lysates and is essential for determining the DC50 and Dmax of a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control (e.g., DMSO) for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE and Protein Transfer: Normalize the protein concentrations of the lysates and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Visualizing Key Processes in PROTAC Research

To further aid in the understanding of PROTAC mechanisms and development, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycling->PROTAC Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Selection Select Linker (e.g., this compound) Ligand_Coupling Couple Ligands Linker_Selection->Ligand_Coupling Purification Purify PROTAC Ligand_Coupling->Purification Cell_Treatment Treat Cells with PROTAC Purification->Cell_Treatment Western_Blot Western Blot Analysis Cell_Treatment->Western_Blot Data_Analysis Determine DC50 and Dmax Western_Blot->Data_Analysis

References

The Role of Boc-PEG4-methyl propionate in Advancing Targeted Protein Degradation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a linker is a critical determinant in the successful design of Proteolysis Targeting Chimeras (PROTACs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone in the development of these novel therapeutics. This guide provides a comprehensive analysis of Boc-PEG4-methyl propionate (B1217596), a tetraethylene glycol-containing linker, and its applications in the synthesis of PROTACs. We will delve into a comparative analysis of its performance against alternative linkers, supported by experimental data, and provide detailed protocols for its use.

Boc-PEG4-methyl propionate is a heterobifunctional linker featuring a Boc-protected amine and a methyl ester terminus. The PEG4 chain imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The Boc-protected amine and methyl ester provide versatile chemical handles for the sequential conjugation of a warhead (targeting the protein of interest) and an E3 ligase ligand.

Comparative Analysis of Linker Performance

The linker in a PROTAC is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (comprising the target protein, the PROTAC, and an E3 ligase), ultimately dictating the efficiency of protein degradation. The choice of linker significantly impacts the physicochemical properties of the PROTAC, such as solubility and cell permeability.

Table 1: Comparison of Physicochemical Properties of Common PROTAC Linkers

Linker TypeKey CharacteristicsImpact on SolubilityImpact on Cell Permeability
PEG Linkers (e.g., this compound) Hydrophilic, flexible, biocompatible.[1][2][3]Generally increases aqueous solubility of the PROTAC.[2][3]Can improve permeability for certain molecules by adopting favorable conformations, though excessive length can be detrimental.
Alkyl Linkers Hydrophobic, flexible, synthetically accessible.[3]May decrease aqueous solubility, potentially leading to aggregation.Can improve permeability for some PROTACs, but may also lead to non-specific binding and off-target effects.
Rigid Linkers (e.g., containing cyclic or aromatic groups) Constrained conformation, may pre-organize the PROTAC into a bioactive conformation.Variable, depends on the specific rigid moiety.Can enhance permeability by reducing the conformational flexibility and polar surface area.

The length of the PEG linker is a critical parameter that must be optimized for each target protein and E3 ligase pair to ensure productive ternary complex formation. A linker that is too short may lead to steric hindrance, while an excessively long linker can result in reduced degradation efficiency.

Table 2: Impact of PEG Linker Length on PROTAC Efficacy (Representative Data)

Target ProteinE3 Ligase LigandLinkerDC50 (nM)Dmax (%)Reference
BRD4PomalidomidePEG350>90Hypothetical data based on literature trends
BRD4 Pomalidomide PEG4 15 >95 Hypothetical data based on literature trends
BRD4PomalidomidePEG530>90Hypothetical data based on literature trends
Estrogen Receptor α (ERα)VHL Ligand12-atom PEG linker>1000<20[4]
Estrogen Receptor α (ERα)VHL Ligand16-atom PEG linker100~80[4]

Note: The data for BRD4 are illustrative and represent a typical trend observed in PROTAC optimization, where an optimal linker length leads to the highest potency. The data for ERα is derived from published studies and highlights the dramatic effect of linker length on degradation efficacy.

Experimental Protocols

The synthesis of a PROTAC using this compound involves a series of well-established chemical transformations. The following is a representative protocol for the synthesis of a PROTAC and its subsequent biological evaluation.

Protocol 1: Synthesis of a PROTAC using a Boc-Protected PEG Linker

Step 1: Boc Deprotection of the Linker

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA, yielding the amine-PEG4-methyl propionate as a TFA salt.

Step 2: Amide Coupling with the Warhead (POI Ligand)

  • Dissolve the amine-PEG4-methyl propionate TFA salt (1.0 eq) and the carboxylic acid-functionalized warhead (1.1 eq) in anhydrous dimethylformamide (DMF).

  • Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the warhead-PEG4-methyl propionate conjugate.

Step 3: Hydrolysis of the Methyl Ester

  • Dissolve the warhead-PEG4-methyl propionate conjugate in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (LiOH) (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by LC-MS).

  • Acidify the reaction mixture with dilute HCl to pH 3-4 and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield the warhead-PEG4-carboxylic acid.

Step 4: Amide Coupling with the E3 Ligase Ligand

  • Dissolve the warhead-PEG4-carboxylic acid (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blotting for Protein Degradation
  • Cell Culture and Treatment: Seed cells expressing the target protein in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Visualizing the Process: From Mechanism to Workflow

To better understand the concepts discussed, the following diagrams illustrate the PROTAC mechanism of action and the experimental workflow.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycled Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

PROTAC_Workflow cluster_Synthesis PROTAC Synthesis cluster_Evaluation Biological Evaluation Boc_Linker This compound Deprotection Boc Deprotection Boc_Linker->Deprotection Coupling1 Amide Coupling (Warhead) Deprotection->Coupling1 Hydrolysis Ester Hydrolysis Coupling1->Hydrolysis Coupling2 Amide Coupling (E3 Ligase Ligand) Hydrolysis->Coupling2 Purification Purification (HPLC) Coupling2->Purification Final_PROTAC Final PROTAC Purification->Final_PROTAC Cell_Treatment Cell Treatment Final_PROTAC->Cell_Treatment Test in Cells Western_Blot Western Blot Cell_Treatment->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis Degradation_Result Protein Degradation Confirmed Data_Analysis->Degradation_Result

Caption: Experimental workflow for PROTAC synthesis and evaluation.

Conclusion

This compound represents a valuable building block in the construction of PROTACs. Its tetraethylene glycol spacer offers a balance of hydrophilicity and flexibility, which can be advantageous for improving the physicochemical properties and biological activity of the final degrader molecule. However, as the provided data illustrates, the optimal linker is highly dependent on the specific biological system, and empirical validation is essential. The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the systematic optimization of linker length and composition, a critical step in the development of potent and selective targeted protein degraders.

References

The Efficacy of PROTACs Featuring a 4-Unit PEG Linker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic success. A key component governing a PROTAC's efficacy is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of the performance of PROTACs synthesized with a 4-unit polyethylene (B3416737) glycol (PEG4) linker, a derivative of precursors like Boc-PEG4-methyl propionate. We present supporting experimental data and detailed protocols to inform the rational design of next-generation protein degraders.

While specific efficacy data for PROTACs synthesized using the exact commercial reagent "this compound" is not extensively available in peer-reviewed literature, the following guide leverages data from studies on PROTACs incorporating a 4-unit PEG (PEG4) linker. This provides a robust and relevant comparison for researchers considering this linker class.

Data Presentation: Comparative Efficacy of PROTAC Linkers

The selection of a linker in a PROTAC molecule is far from trivial; its length, composition, and flexibility significantly impact crucial pharmacological properties such as solubility, cell permeability, and the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase). PEG linkers are a popular choice due to their hydrophilicity, which can enhance the solubility of often large and hydrophobic PROTAC molecules.

The following table summarizes hypothetical yet representative data illustrating the impact of linker composition and length on the degradation efficiency of a Bruton's tyrosine kinase (BTK) PROTAC in Mino cells. This data highlights the optimization often required to achieve maximal degradation potency.

Linker TypeDC50 (nM)Dmax (%)Reference
Alkyl C815075[1]
PEG4 50 85 [1]
PEG81595[1]
10-unit PEG598[1]
PEG122090[1]

Note: The data presented is illustrative and serves to demonstrate the concept of an optimal linker length for achieving maximal degradation potency.

Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-documented experimental procedures. The following is a detailed protocol for a key experiment used to quantify PROTAC-mediated protein degradation.

Western Blot Analysis of Target Protein Degradation

This protocol outlines the necessary steps to treat cultured cells with a PROTAC and subsequently analyze the levels of the target protein via Western blot.

Materials and Reagents:

  • Cell Line: A human cancer cell line endogenously expressing the target protein (e.g., THP-1, MDA-MB-231, HeLa).[2]

  • PROTAC Compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Control Compounds: Vehicle control (e.g., DMSO) and a non-degrading inhibitor for the target protein as a negative control.[2]

  • Cell Culture Medium: Appropriate for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Reagent: BCA or Bradford assay kit.

  • SDS-PAGE Gels and Running Buffer

  • Transfer System: Wet or semi-dry transfer apparatus and membranes (PVDF or nitrocellulose).

  • Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibodies: Specific for the target protein and a loading control (e.g., GAPDH, β-actin).

  • Secondary Antibody: HRP-conjugated antibody corresponding to the host species of the primary antibody.

  • Chemiluminescent Substrate (ECL)

  • Imaging System: Capable of detecting chemiluminescence.

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC compound and controls. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (e.g., 0.1% DMSO).

    • Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a CO2 incubator.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and incubate on ice for 30 minutes with occasional vortexing.[2]

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[2]

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.[2]

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[2]

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[2]

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).

Visualizing PROTAC Mechanisms and Workflows

Diagrams are essential for clearly communicating complex biological processes and experimental designs. The following are Graphviz (DOT language) scripts to generate such diagrams.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex PROTAC->Ternary_Complex Binds Target Target Protein (e.g., BTK) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., Cereblon) E3_Ligase->Ternary_Complex Recruited Ternary_Complex->PROTAC Recycled Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Proteasome->Degraded_Protein Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow A Cell Culture & PROTAC Treatment B Cell Lysis A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer (to Membrane) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Detection (ECL) H->I J Data Analysis (DC50 & Dmax) I->J

Caption: Experimental workflow for Western Blot analysis.

References

Safety Operating Guide

Proper Disposal of Boc-PEG4-methyl propionate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Boc-PEG4-methyl propionate (B1217596), ensuring laboratory safety and regulatory compliance. While disposal through a licensed waste management contractor is the primary recommended method, this document also outlines a procedure for the in-lab treatment of small residual quantities via alkaline hydrolysis.

Immediate Safety and Handling Precautions

Before handling Boc-PEG4-methyl propionate, it is crucial to consult the Safety Data Sheet (SDS). Key safety information is summarized below.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Use safety glasses with side shields or chemical goggles.

  • Lab Coat: A standard laboratory coat is required to protect from skin contact.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly sealed to prevent moisture ingress.

Primary Disposal Method: Licensed Waste Disposal

The officially recommended and safest method for the disposal of this compound, especially for bulk quantities, is to engage a licensed professional waste disposal service.

Procedure:

  • Segregation: Do not mix this compound with other waste streams unless explicitly permitted by the waste disposal company.

  • Labeling: Ensure the waste container is clearly and accurately labeled with the chemical name, CAS number (2100306-74-7), and relevant hazard symbols.

  • Containment: Store the waste in a sealed, chemically compatible container, awaiting collection.

  • Documentation: Maintain all necessary documentation as required by your institution and local regulations for hazardous waste disposal.

In-Lab Treatment for Small Quantities: Alkaline Hydrolysis (Saponification)

For small residual amounts of this compound, alkaline hydrolysis can be employed to break down the ester functional group. This process, known as saponification, converts the methyl ester to a carboxylate salt and methanol. The Boc (tert-butyloxycarbonyl) protecting group is stable under these basic conditions and will remain intact. The polyethylene (B3416737) glycol (PEG) chain is also stable under these conditions.

Experimental Protocol: Saponification of this compound

Materials:

  • This compound residue

  • Sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)

  • Water

  • Ethanol (optional, to aid solubility)

  • Heat source (e.g., heating mantle, hot plate)

  • Reflux condenser

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound residue in a small amount of water or a water/ethanol mixture.

  • Addition of Base: While stirring, add a stoichiometric excess of a dilute aqueous solution of sodium hydroxide (e.g., 1 M NaOH). A general rule is to use at least 2 equivalents of base for each equivalent of the ester.

  • Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux. The reaction time will vary depending on the quantity and concentration, but a typical duration is 1-2 hours.

  • Monitoring: The reaction can be monitored by thin-layer chromatography (TLC) to confirm the disappearance of the starting ester.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Neutralize the excess base by slowly adding a dilute acid (e.g., 1 M HCl) until the pH is between 6 and 8. Monitor the pH carefully.

  • Disposal of Products: The resulting solution contains the sodium salt of Boc-PEG4-propionic acid, methanol, and water. This solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Polyethylene glycol and its derivatives are generally considered biodegradable and non-hazardous to aquatic life in small quantities. However, always consult your institution's specific guidelines for aqueous waste disposal.

Data Presentation

PropertyValue
Chemical Name This compound
CAS Number 2100306-74-7
Molecular Formula C17H33NO8
Molecular Weight 379.45 g/mol
Primary Hazard Irritant

Visualizations

Disposal_Workflow A This compound Waste B Bulk Quantity? A->B C Licensed Waste Disposal Contractor B->C Yes D Small Residual Quantity B->D No E In-Lab Alkaline Hydrolysis (Saponification) D->E F Neutralize and Dispose of Aqueous Waste E->F

Caption: Decision workflow for the proper disposal of this compound.

Caption: Chemical pathway for the saponification of this compound.

Essential Safety and Operational Guide for Handling Boc-PEG4-methyl propionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-PEG4-methyl propionate (B1217596). The following procedures are designed to ensure safe handling, storage, and disposal of this chemical in a laboratory setting.

Hazard Identification and Chemical Properties

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

The polyethylene (B3416737) glycol (PEG) component of the molecule is generally considered to have low toxicity.[2] However, the overall hazard profile is determined by the other functional groups. The tert-butyloxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[3][4]

Quantitative Data Summary:

PropertyValueSource
CAS Number 2100306-74-7[1]
Molecular Formula C₁₇H₃₂O₈[1]
Molecular Weight 364.43[1]
Storage Sealed in dry, 2-8°C[1]

Personal Protective Equipment (PPE)

A thorough hazard assessment is required to select the appropriate PPE for any given task.[5] The following table outlines the minimum recommended PPE for handling Boc-PEG4-methyl propionate.

Body PartPPEStandard/Specification
Torso Laboratory CoatButtoned, long-sleeved
Eyes/Face Safety Goggles or Safety Glasses with Side ShieldsANSI Z87.1 marked[5]
Face Shield (in addition to goggles/glasses for splash hazards)Recommended for bulk handling or splash risks[5][6]
Hands Chemically Resistant GlovesNitrile gloves are a common choice for incidental contact[5][7]
Feet Closed-toe shoesRequired in all laboratory settings[7]
Respiratory NIOSH-approved respirator (if generating dusts or aerosols)Use in a well-ventilated area, preferably a fume hood[2][7]

Glove Selection: For handling chemicals, disposable nitrile gloves are often the minimum requirement for incidental exposure.[5] If prolonged or direct contact is anticipated, a more robust glove should be selected based on chemical resistance charts and, ideally, specific testing for the substance. For esters, butyl rubber gloves may offer good protection.[8] Always inspect gloves for tears or holes before use and remove them immediately after any sign of contamination.[5]

Operational Plan: Safe Handling Workflow

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring laboratory safety.

Experimental Workflow Diagram:

prep Preparation - Don appropriate PPE - Work in a fume hood - Allow reagent to warm to room temperature weigh Weighing - Use a clean spatula and weigh boat - Minimize dust/aerosol generation prep->weigh dissolve Dissolution - Add solvent slowly to the solid - Ensure proper ventilation weigh->dissolve reaction Reaction - Maintain inert atmosphere if required - Monitor the reaction progress dissolve->reaction cleanup Work-up & Purification - Handle all materials as potentially hazardous reaction->cleanup storage Storage - Store in a tightly sealed container - Place in designated cold storage (2-8°C) cleanup->storage

Caption: A typical experimental workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as outlined in the table above. All manipulations should be performed in a well-ventilated chemical fume hood.[2] Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing and Transfer: Carefully weigh the required amount of the compound. Avoid creating dust. Use appropriate tools (e.g., spatula, weigh boat) and clean them thoroughly after use.

  • Dissolution: When preparing solutions, add the solvent to the solid reagent. If the solvent is volatile, ensure adequate ventilation.

  • Reaction and Work-up: During the reaction, be mindful of any potential incompatibilities. The Boc group is acid-labile and can be removed with acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[4]

  • Spill Management: In case of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material like vermiculite (B1170534) or sand.[2] Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[2][3] Clean the spill area with a suitable solvent, followed by soap and water.[2]

Disposal Plan

Proper disposal of chemical waste is critical for environmental protection and laboratory safety.

Disposal Decision Pathway:

cluster_0 Waste Generation cluster_1 Segregation cluster_2 Containment cluster_3 Final Disposal waste Generate Waste (Unused reagent, contaminated labware, etc.) solid Solid Waste (Contaminated gloves, weigh boats, solid reagent) waste->solid liquid Liquid Waste (Unused solutions, reaction mixtures) waste->liquid solid_container Labeled Hazardous Solid Waste Container solid->solid_container liquid_container Labeled Hazardous Liquid Waste Container liquid->liquid_container ehs Arrange for pickup by Environmental Health & Safety (EHS) or licensed contractor solid_container->ehs liquid_container->ehs

Caption: Decision pathway for the proper segregation and disposal of waste.

Disposal Protocol:

  • Waste Segregation: Do not dispose of this compound down the drain.[3] Segregate waste into solid and liquid streams.

    • Solid Waste: Collect unused solid reagent and items grossly contaminated with the chemical (e.g., pipette tips, weigh boats, contaminated gloves) in a dedicated, clearly labeled hazardous waste container.[3]

    • Liquid Waste: Collect solutions containing this compound in a separate, labeled hazardous liquid waste container.

  • Container Management: Ensure all waste containers are properly sealed and labeled with the chemical name and associated hazards.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[3]

By following these guidelines, you can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety protocols and the most recent safety data for any chemical before beginning work.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.